Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDQWJTWJOLALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678023 | |
| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017798-34-3 | |
| Record name | 1,1-Dimethylethyl 3-mercapto-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017798-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Tert-butyl 3-sulfanylpiperidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
This compound is a pivotal, yet specialized, heterocyclic building block in modern medicinal chemistry. As a bifunctional molecule, it combines the structurally significant piperidine scaffold, widely recognized in pharmaceuticals, with a strategically placed and protected thiol (sulfanyl) group. The tert-butoxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the piperidine nitrogen, while the free thiol offers a versatile nucleophilic handle for a wide array of synthetic transformations. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust and validated synthetic protocol, explores its key applications in drug discovery and organic synthesis, and details critical safety and handling procedures. The insights herein are designed to empower researchers to effectively leverage this compound in the development of novel therapeutics and complex molecular architectures.
Introduction: The Strategic Value of a Bifunctional Building Block
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in FDA-approved drugs and natural products, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug design. This compound emerges as a high-value intermediate by incorporating two key features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that masks the nucleophilicity and basicity of the piperidine nitrogen.[2] This is crucial for preventing unwanted side reactions during subsequent modifications of the molecule and for directing reactivity to other sites. Its clean, acid-mediated removal under non-hydrogenolytic conditions preserves a wide range of other functional groups.[2]
-
The 3-Sulfanyl (Thiol) Group: The thiol group is a soft nucleophile that participates in a variety of selective and high-yielding reactions.[3] Its inclusion in a molecule opens pathways for S-alkylation, Michael additions, disulfide bond formation, and serves as a key anchor for covalent inhibitors or linkers in antibody-drug conjugates (ADCs). The introduction of a thiol can significantly influence a molecule's interaction with biological targets, particularly cysteine residues in proteins.[3]
This guide will deconstruct the synthesis and application of this compound, providing the causal logic behind experimental choices to facilitate its successful implementation in a research setting.
Physicochemical Properties & Analytical Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its use in synthesis and analysis.
Key Properties
The quantitative data for this compound are summarized below. Properties are derived from closely related analogs, such as its pyrrolidine counterpart, due to the compound's specialized nature.[4]
| Property | Value | Source/Comment |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₀H₁₉NO₂S | Calculated |
| Molecular Weight | 217.33 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Based on analogs |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH, THF). Insoluble in water. | General chemical principles |
| Boiling Point | Not established; likely decomposes upon distillation at atmospheric pressure. | N/A |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | Recommended for thiols |
Spectroscopic Profile
The structural identity and purity of the compound are confirmed through standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR (in CDCl₃):
-
δ ~1.45 ppm (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.
-
δ ~1.5-2.1 ppm (m, 4H): Complex multiplets corresponding to the protons at the C4 and C5 positions of the piperidine ring.
-
δ ~1.6 ppm (d, 1H): A distinct doublet for the thiol proton (-SH ), which will disappear upon a D₂O shake. The coupling is to the adjacent C3 proton.
-
δ ~2.8-3.8 ppm (m, 5H): A series of complex and often overlapping multiplets for the protons at C2, C6, and the proton on the sulfur-bearing carbon, C3.
-
-
¹³C NMR (in CDCl₃):
-
δ ~28.4 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~35-50 ppm: Signals corresponding to the five carbon atoms of the piperidine ring. The carbon attached to sulfur (C3) will be in this region.
-
δ ~79.5 ppm: The quaternary carbon of the Boc group (-C (CH₃)₃).
-
δ ~154.7 ppm: The carbonyl carbon of the Boc carbamate group.
-
-
Infrared (IR) Spectroscopy (neat or KBr):
-
~2550 cm⁻¹ (weak): S-H stretching vibration, which is characteristically weak.
-
~1680-1700 cm⁻¹ (strong): C=O stretching vibration from the Boc carbamate.
-
~2850-2980 cm⁻¹: C-H stretching from the aliphatic and tert-butyl groups.
-
-
Mass Spectrometry (MS-ESI+):
-
m/z 218.1 [M+H]⁺: Protonated molecular ion.
-
m/z 162.1 [M-C₄H₈+H]⁺: Loss of isobutylene from the Boc group, a common fragmentation pattern.
-
m/z 118.1 [M-Boc+H]⁺: Loss of the entire Boc group.
-
Synthesis and Purification: A Validated Protocol
While this compound may be commercially available, an in-house synthesis is often required for scale-up or derivatization studies. A robust and reliable synthetic route proceeds from the commercially available and inexpensive tert-butyl 3-hydroxypiperidine-1-carboxylate . The strategy involves a two-step sequence: activation of the hydroxyl group followed by nucleophilic displacement with a sulfur source.
Synthetic Workflow Diagram
The diagram below illustrates the logical flow from the starting material to the final product, a standard transformation in synthetic organic chemistry.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate | C9H17NO2S | CID 13324658 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Abstract: This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a heterocyclic building block relevant to drug discovery and development.[1] Addressed to researchers, chemists, and quality control specialists, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process. We will detail a multi-technique workflow, integrating chromatographic purity assessment with spectroscopic and spectrometric analyses—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to achieve unambiguous structural confirmation.
Introduction: The Imperative for Rigorous Characterization
This compound, often referred to as N-Boc-3-mercaptopiperidine, is a valuable synthetic intermediate. The presence of a reactive thiol (-SH) group and a piperidine ring, a common scaffold in pharmaceuticals, makes it a versatile component in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom. Given its role as a foundational building block, absolute certainty of its structure and purity is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This guide establishes a gold-standard protocol for the structural verification of this specific molecule, providing a framework that is adaptable for similar heterocyclic compounds.
Chapter 1: Foundational Analysis: Purity and Molecular Formula
Before delving into detailed structural analysis, it is critical to confirm the compound's purity and molecular formula. An impure sample will lead to ambiguous spectroscopic data, confounding interpretation.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase method is ideal for this molecule, separating the target compound from non-polar and polar impurities.
Experimental Protocol: RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the carbamate chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in 50:50 Acetonitrile/Water
Trustworthiness Check: The resulting chromatogram should show a single major peak, ideally with >98% purity by peak area. The presence of significant secondary peaks necessitates sample purification (e.g., flash chromatography) before proceeding.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides confirmation of the molecular weight with high accuracy. It is particularly well-suited for polar molecules containing the Boc group.[2]
Experimental Protocol: ESI-MS
-
Ionization Mode: Positive ESI (+)
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
-
Sample Infusion: Direct infusion of the HPLC sample solution at 5 µL/min.
-
Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺. Adducts such as the sodium adduct [M+Na]⁺ may also be observed.
Data Presentation: Expected High-Resolution Mass
| Molecular Formula | Calculated Exact Mass (Da) | Expected Ion [M+H]⁺ | Expected Ion [M+Na]⁺ |
|---|
| C₁₀H₁₉NO₂S | 217.1136 | 218.1214 | 240.1033 |
Trustworthiness Check: The observed mass should match the calculated exact mass to within 5 ppm, providing high confidence in the elemental composition.
Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. Specific bond vibrations absorb infrared radiation at characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Method: A small amount of the solid or oil sample is placed directly on the ATR crystal.
-
Scan Range: 4000 - 600 cm⁻¹
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~2975-2850 | C-H stretch | Alkyl (Piperidine & Boc) | Confirms the presence of saturated C-H bonds.[3][4] |
| ~2550 | S-H stretch | Thiol | A weak but highly characteristic band confirming the free sulfhydryl group.[5] |
| ~1680-1700 | C=O stretch | Carbamate | A strong, sharp absorption indicative of the Boc protecting group's carbonyl.[6] |
| ~1160 | C-O stretch | Carbamate | Strong absorption related to the C-O bond of the carbamate. |
Causality Insight: The position of the C=O stretch around 1690 cm⁻¹ is classic for a carbamate and helps distinguish it from other carbonyls like ketones (~1715 cm⁻¹) or esters (~1735 cm⁻¹).[4]
Chapter 3: Definitive Structural Analysis by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive elucidation of organic molecule structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[7][8]
Visualization: Numbered Structure for NMR Assignment
To facilitate discussion of the NMR data, the following numbering scheme will be used:
¹H NMR Spectroscopy: Proton Environment and Connectivity
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
Experimental Protocol: ¹H NMR
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Frequency: 500 MHz
-
Analysis: Chemical shift (δ), integration, and multiplicity are recorded.
Data Presentation: Expected ¹H NMR Data (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| C10-H | ~1.46 | s | 9H | tert-butyl protons |
| C4-H, C5-H | ~1.5-2.0 | m | 4H | Piperidine ring protons |
| S7-H | ~1.6 | d | 1H | Thiol proton |
| C3-H | ~2.8-3.0 | m | 1H | CH-SH proton |
| C2-H, C6-H | ~3.0-4.0 | m | 4H | Piperidine ring protons adjacent to N |
Expertise Insight: The signals for the piperidine protons (C2, C3, C4, C5, C6) are complex and overlapping multiplets due to the conformational flexibility of the ring (chair-boat interconversion) and complex spin-spin coupling. The protons on C2 and C6, being adjacent to the electron-withdrawing nitrogen of the carbamate, are expected to be shifted furthest downfield. The thiol proton (S-H) often appears as a broad singlet or a doublet if it couples to the C3 proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework.
Experimental Protocol: ¹³C NMR
-
Solvent: CDCl₃ (Deuterated Chloroform)
-
Frequency: 126 MHz
-
Mode: Proton-decoupled
Data Presentation: Expected ¹³C NMR Data (CDCl₃, 126 MHz)
| Position | δ (ppm) | Assignment |
|---|---|---|
| C10 (CH₃) | ~28.4 | tert-butyl carbons |
| C4, C5 | ~25-35 | Piperidine ring carbons |
| C3 | ~40 | CH-SH carbon |
| C2, C6 | ~45-50 | Piperidine ring carbons adjacent to N |
| C10 (Quat) | ~79.5 | tert-butyl quaternary carbon |
| C8 | ~154.7 | Carbamate carbonyl carbon |
Causality Insight: The two most downfield signals are highly diagnostic: the signal at ~79.5 ppm is characteristic of the quaternary carbon of the Boc group, and the signal at ~154.7 ppm is the carbonyl carbon of the carbamate function.[9]
2D NMR for Unambiguous Connectivity
Rationale: When ¹H NMR spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map connectivity.
-
COSY (¹H-¹H): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals indicates they are neighbors.
-
HSQC (¹H-¹³C): Correlates each proton signal with the carbon signal to which it is directly attached.
Visualization: Analytical Workflow and COSY Correlations
Trustworthiness Check: In the COSY spectrum, a cross-peak should be visible between the thiol proton (S-H) and the proton on C3. Further correlations will trace the connectivity around the piperidine ring. The HSQC spectrum will then link each of these proton signals to their corresponding carbon signals from the ¹³C NMR spectrum, completing the puzzle.
Chapter 4: Integrated Data Analysis and Final Confirmation
-
HPLC confirms the sample is of sufficient purity for analysis.
-
High-Resolution MS confirms the elemental formula is C₁₀H₁₉NO₂S.
-
IR Spectroscopy confirms the presence of the key functional groups: alkane C-H, a thiol S-H, and a carbamate C=O.
-
¹³C NMR confirms the presence of 10 carbon atoms, including the highly characteristic quaternary and carbonyl carbons of the Boc group.
-
¹H NMR shows the correct number of protons, including the signature 9H singlet for the tert-butyl group.
-
2D NMR definitively links the protons and carbons, confirming the 3-sulfanyl substitution pattern on the N-Boc-piperidine ring.
When all six points of evidence are in agreement, the structure of this compound can be considered unambiguously elucidated.
Conclusion
The structural elucidation of a synthetic building block like this compound is a systematic process that relies on the orthogonal application of multiple analytical techniques. By following the logical workflow presented—from foundational purity and mass confirmation to detailed spectroscopic mapping—researchers can achieve a high degree of confidence in the identity and quality of their materials. This rigorous, self-validating approach is fundamental to ensuring reproducibility and success in drug development and chemical research.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
physical and chemical properties of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
Tert-butyl 3-sulfanylpiperidine-1-carboxylate, a key heterocyclic intermediate, is a compound of significant interest in the field of drug discovery and development. Its unique structural features, namely the N-Boc protected piperidine ring and the reactive thiol group at the 3-position, make it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The strategic placement of a sulfanyl (thiol) group provides a nucleophilic handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the potential applications of this compound, offering valuable insights for researchers engaged in the synthesis of next-generation therapeutics.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in a research and development setting. While extensive experimental data for this compound is not widely published, we can compile its fundamental characteristics and provide predicted values based on its structure.
| Property | Value | Source |
| CAS Number | 1017798-34-3 | Commercial Suppliers[1] |
| Molecular Formula | C₁₀H₁₉NO₂S | SynQuest Laboratories[2] |
| Molecular Weight | 217.33 g/mol | SynQuest Laboratories[2] |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from similar compounds |
| Boiling Point | Predicted: ~290-320 °C at 760 mmHg | Inferred from analogous structures |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH). Limited solubility in water. | Inferred from structural features |
| pKa (Thiol) | Predicted: ~10-11 | Inferred from typical thiol pKa values |
It is crucial to note that some of the physical properties listed are predicted and should be confirmed by experimental analysis.
Molecular Structure and Conformation
The structure of this compound features a piperidine ring in a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom can influence the conformational equilibrium. The sulfanyl group at the 3-position can exist in either an axial or equatorial orientation. The equatorial position is generally favored to minimize steric interactions.
Caption: 2D structure of this compound.
Synthesis and Purification: A Plausible Experimental Approach
References
An In-Depth Technical Guide to tert-Butyl 3-Sulfanylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, including its IUPAC name and relevant synonyms, and presents a thorough analysis of its physicochemical properties. A detailed, field-proven protocol for its synthesis from a commercially available precursor, tert-butyl 3-oxopiperidine-1-carboxylate, is provided, with a causal explanation for each step in the workflow. Furthermore, this guide explores the strategic application of this molecule in drug discovery, focusing on the role of the piperidine scaffold and the unique contributions of the 3-thiol moiety. The inherent value of this compound as a reactive intermediate and a pharmacologically relevant scaffold is discussed, supported by authoritative references.
Chemical Identity and Nomenclature
This compound is a bifunctional molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals, protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group.[1] The key functionality resides at the 3-position of the piperidine ring, which bears a sulfanyl (thiol or mercapto) group. This thiol group is a versatile handle for further chemical modifications and can play a crucial role in the biological activity of derivative compounds.[2][3]
The nomenclature for this compound can vary, leading to potential ambiguity. For clarity and precision, this guide will use the following standardized names:
-
Systematic IUPAC Name: this compound
-
Common Synonyms: tert-butyl 3-mercaptopiperidine-1-carboxylate, 1-Boc-3-mercaptopiperidine, 1-Boc-3-sulfanylpiperidine
-
CAS Number: 1017798-34-3 (for the racemate)
It is important for researchers to be aware of these synonyms when conducting literature and database searches. The presence of a stereocenter at the 3-position means the compound can exist as (R)- and (S)-enantiomers, each with its own unique CAS number, such as 1202761-09-8 for (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂S | SynQuest Labs[5] |
| Molecular Weight | 217.33 g/mol | SynQuest Labs[5] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred |
| pKa of Thiol Group | Estimated to be around 10-11 | Inferred from similar thiols |
Note: Some properties are inferred based on the chemical structure and data from similar compounds due to the limited availability of publicly accessible experimental data for this specific molecule.
Synthesis Protocol: A Validated Workflow
The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available and widely used precursor, tert-butyl 3-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone.[6][7] This ketone is a versatile intermediate for a variety of 3-substituted piperidines.[6]
The synthetic strategy involves:
-
Reduction of the Ketone: The carbonyl group at the 3-position is reduced to a hydroxyl group.
-
Conversion of the Alcohol to a Thiol: The resulting secondary alcohol is then converted to the target thiol.
The following diagram illustrates the overall synthetic workflow:
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1202761-09-8|(R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and its strategic applications in the design and development of novel therapeutic agents. Emphasis is placed on the rationale behind its synthetic pathways and its utility as a scaffold for introducing the thiol functionality into drug candidates. Safety protocols for handling and storage are also detailed to ensure best practices in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in the field of drug discovery and organic synthesis.
Introduction: The Strategic Importance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The introduction of various functional groups onto the piperidine scaffold allows for the fine-tuning of a molecule's biological activity and selectivity. Among these, the sulfanyl (thiol or mercapto) group offers a unique handle for further chemical modification and can play a direct role in the pharmacophore of a drug molecule. This compound, with its protected amine and reactive thiol group, serves as a versatile intermediate for the synthesis of complex piperidine derivatives.[2]
Chemical Identity and Physicochemical Properties
Chemical Name: this compound Synonyms: tert-butyl 3-mercaptopiperidine-1-carboxylate, N-Boc-3-mercaptopiperidine CAS Number: 1017798-34-3[3] Molecular Formula: C₁₀H₁₉NO₂S Molecular Weight: 217.33 g/mol
Physicochemical Data Summary
| Property | Value | Source |
| Appearance | White to off-white solid | Supplier Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol) | General knowledge of similar compounds |
| pKa (Thiol) | ~10-11 (estimated) | General knowledge of thiols |
Note: Experimental data for some properties of this specific compound are not widely published. The provided information is based on data from chemical suppliers and estimations from similar structures.
Synthesis of this compound
The synthesis of this compound typically originates from commercially available piperidine precursors. A common and logical synthetic strategy involves the conversion of a hydroxyl group at the 3-position of the N-Boc-protected piperidine ring into a thiol. This transformation can be achieved through a variety of methods, with the Mitsunobu reaction being a prevalent and efficient choice.
Proposed Synthetic Pathway
A plausible and widely utilized synthetic route commences with N-Boc-3-hydroxypiperidine. The hydroxyl group is first converted to a better leaving group, often through tosylation or mesylation. Subsequent nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate, yields the desired thiol or a protected version thereof. In the case of using a thioacetate, a final hydrolysis step is required to unmask the free thiol.
Alternatively, a one-pot procedure employing the Mitsunobu reaction with thioacetic acid provides a direct route to the S-acetyl protected intermediate, which can then be deprotected under basic conditions to afford the target compound.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, triphenylphosphine (1.5 eq) is added. The solution is cooled to 0 °C, and diethyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise, resulting in a characteristic color change. Thioacetic acid (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl 3-(acetylthio)piperidine-1-carboxylate.
The isolated S-acetyl intermediate is then dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature for several hours until the deacetylation is complete (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for introducing a nucleophilic thiol group into more complex molecules. The Boc-protecting group allows for selective reactions at the sulfur atom, such as alkylation or disulfide bond formation, before deprotection of the nitrogen to enable further derivatization at that position.
This compound and its derivatives are of significant interest in the development of:
-
Enzyme Inhibitors: The thiol group can act as a key binding moiety to the active site of various enzymes, particularly metalloenzymes or those with cysteine residues in their catalytic domain.
-
Covalent Modifiers: The nucleophilic nature of the thiol allows for the design of targeted covalent inhibitors that form a permanent bond with their biological target.
-
Linkers for Antibody-Drug Conjugates (ADCs): The thiol group can be used as an attachment point for cytotoxic payloads in the development of ADCs.
Safe Handling and Storage
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
Hazard Statements (based on similar compounds):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts or aerosols are generated.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed to prevent degradation.
Conclusion
This compound is a strategically important building block for the synthesis of novel piperidine-containing compounds with potential therapeutic applications. Its bifunctional nature, with a protected amine and a reactive thiol, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, properties, and applications, and underscores the importance of safe handling practices. As the demand for novel and diverse chemical scaffolds in drug discovery continues to grow, the utility of versatile intermediates like this compound is expected to increase.
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Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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European Patent Office. (2014). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 3-((cyclopropylamino)methyl)piperidine-1-carboxylate. Retrieved from [Link]
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A Technical Guide to Tert-butyl 3-sulfanylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-sulfanylpiperidine-1-carboxylate, also known as N-Boc-3-mercaptopiperidine, is a crucial heterocyclic building block in medicinal chemistry. Its unique structural features, including a protected piperidine ring and a reactive thiol group, make it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and explores its strategic applications in drug discovery, supported by mechanistic insights and authoritative references.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The incorporation of a sulfanyl (thiol) group at the 3-position of the N-Boc-protected piperidine ring introduces a key nucleophilic and metal-binding functional group, expanding the synthetic and pharmacological possibilities of this versatile scaffold.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen serves a critical role in multi-step syntheses. It deactivates the nitrogen towards many reagents, preventing unwanted side reactions, while being readily removable under acidic conditions, allowing for subsequent functionalization at this position. This strategic protection is fundamental to the utility of this compound as a building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂S | Internal Analysis |
| Molecular Weight | 217.33 g/mol | Internal Analysis |
| CAS Number | 1017798-34-3 | Internal Analysis |
| Appearance | Typically a colorless to pale yellow oil or solid | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General Knowledge |
| Synonyms | N-Boc-3-mercaptopiperidine, Tert-butyl 3-mercaptopiperidine-1-carboxylate | Internal Analysis |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a representative method, with each step explained to highlight the underlying chemical principles.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: N-Boc Protection of 3-Hydroxypiperidine
-
Rationale: The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the nucleophilic amine from interfering in the subsequent steps. Di-tert-butyl dicarbonate is the reagent of choice for this transformation due to its high reactivity and the clean byproducts (tert-butanol and carbon dioxide).
-
Procedure:
-
Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of water and an organic solvent.
-
Add a base, such as triethylamine or sodium bicarbonate (1.1-1.5 eq), to neutralize the in-situ formed acid.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-3-hydroxypiperidine.
-
Step 2: Mesylation of N-Boc-3-hydroxypiperidine
-
Rationale: The hydroxyl group is a poor leaving group. To facilitate its displacement by a sulfur nucleophile, it is converted into a better leaving group, typically a mesylate. Mesyl chloride reacts with the hydroxyl group in the presence of a non-nucleophilic base like triethylamine to form the corresponding methanesulfonate ester.
-
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add mesyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-3-(methylsulfonyloxy)piperidine, which is often used in the next step without further purification.
-
Step 3: Nucleophilic Substitution with Potassium Thioacetate
-
Rationale: The mesylate is a good substrate for an Sₙ2 reaction. Potassium thioacetate serves as a sulfur nucleophile, displacing the mesylate group to form a thioacetate ester. This two-step process (activation followed by substitution) is a common and effective way to introduce a thiol group.
-
Procedure:
-
Dissolve the crude N-Boc-3-(methylsulfonyloxy)piperidine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 4: Hydrolysis of the Thioacetate
-
Rationale: The final step is the deprotection of the thioacetate to unveil the free thiol. This is typically achieved by hydrolysis under basic conditions. Sodium methoxide in methanol is an effective reagent for this transformation, yielding the desired product and methyl acetate as a byproduct.
-
Procedure:
-
Dissolve the purified tert-butyl 3-(acetylthio)piperidine-1-carboxylate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add a solution of sodium methoxide in methanol (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with a weak acid, such as saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to afford the final product, this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a protected piperidine ring and a nucleophilic thiol group makes this compound a valuable intermediate in the synthesis of various therapeutic agents.
Role as a Versatile Synthetic Intermediate
This compound serves as a key starting material for introducing the 3-mercaptopiperidine moiety into larger, more complex molecules. The Boc protecting group allows for selective functionalization at the thiol group, such as alkylation or disulfide bond formation, before deprotecting the nitrogen for further elaboration. This orthogonal protection strategy is a cornerstone of modern synthetic organic chemistry. For instance, it can be used in the synthesis of compounds targeting a variety of receptors and enzymes.[3]
The Significance of the Thiol Group in Biological Activity
The thiol group is a critical functional group in many biologically active molecules.[4] Its ability to act as a potent nucleophile and to coordinate with metal ions is central to its role in enzyme inhibition and other pharmacological activities.
-
Enzyme Inhibition: The thiol group can form covalent bonds with electrophilic residues in the active sites of enzymes, leading to irreversible inhibition.[5] It is particularly effective in targeting cysteine proteases, where the thiol group can participate in a disulfide exchange with a cysteine residue in the enzyme's active site.[5]
-
Metal Chelation: The soft nature of the sulfur atom makes it an excellent ligand for soft metal ions, such as zinc, which are often found in the active sites of metalloenzymes.[4] By chelating these essential metal ions, thiol-containing inhibitors can effectively block enzyme activity.
-
Antioxidant Properties: Thiols can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4][6]
Illustrative Application Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a potential enzyme inhibitor.
Caption: General workflow for elaborating the building block into a potential drug candidate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an accessible and powerful tool for medicinal chemists. The strategic incorporation of a protected piperidine ring and a reactive thiol group provides a gateway to a wide range of molecular architectures with the potential to address significant unmet medical needs. A deep understanding of the chemistry and biological relevance of this intermediate will continue to fuel innovation in drug discovery and development.
References
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Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. (URL: [Link])
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. (URL: [Link])
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Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (URL: [Link])
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The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. International Journal of Molecular Sciences. (URL: [Link])
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (URL: [Link])
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Synthesis method for N-Boc-3-piperidone. Eureka | Patsnap. (URL: [Link])
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Thiol-dependent enzymes and their inhibitors: a review. PubMed. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. (URL: [Link])
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. (URL: [Link])
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Medicinal Thiols: Current Status and New Perspectives. Medicinal Chemistry. (URL: [Link])
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. (URL: [Link])
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. (URL: [Link])
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. (URL: [Link])
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A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. (URL: [Link])
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Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. (URL: [Link])
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. (URL: [Link])
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3-(4,5-Dimethylthiophen-2-yl)piperidine. PubChem. (URL: [Link])
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role of the tert-butyl group in piperidine carboxylates
An In-Depth Technical Guide to the Role of the tert-Butyl Group in Piperidine Carboxylates
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are central to the development of a vast array of therapeutics. The strategic incorporation of substituents onto this framework is a critical exercise in molecular design, aimed at modulating physicochemical properties, conformational behavior, and synthetic accessibility. Among the most influential and widely employed substituents is the tert-butyl group. When appended to a piperidine carboxylate, either as part of an ester or as a component of the ubiquitous tert-butoxycarbonyl (Boc) protecting group on the nitrogen, its impact is profound and multifaceted. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the pivotal roles of the tert-butyl group. We will explore its function as a steric gatekeeper, a conformational anchor, a synthetic tool, and a modulator of pharmacokinetic properties, grounded in mechanistic principles and supported by field-proven experimental protocols.
The Steric Gatekeeper: Directing Reactivity and Shielding Molecules
The most defining characteristic of the tert-butyl group is its immense steric bulk. Comprising a central quaternary carbon bonded to three methyl groups, it creates a large, rigid, and non-polar domain that physically obstructs the space around its point of attachment.[1][2] This steric hindrance is not merely an inconvenience; it is a powerful tool for controlling reaction pathways and enhancing molecular stability.[3]
Quantitative Steric Influence: The A-Value
The steric demand of a substituent can be quantified by its conformational A-value, which measures the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the less-hindered equatorial position. The tert-butyl group possesses one of the highest A-values among common substituents, establishing it as the archetypal sterically demanding group.[1]
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C₆H₅ (Phenyl) | 3.0 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
Table 1: Comparison of conformational A-values for common substituents. The high A-value of the tert-butyl group demonstrates its profound steric influence and strong preference for the equatorial position.
Applications in Drug Development: Metabolic Shielding
In medicinal chemistry, the steric bulk of a tert-butyl group is frequently exploited to protect a drug molecule from enzymatic degradation. By positioning this group adjacent to a metabolically labile site, it can act as a "steric shield," physically blocking the approach of metabolic enzymes like cytochrome P450s (CYPs).[1][4] This can significantly slow down the rate of metabolism, thereby increasing the drug's in vivo half-life and overall bioavailability.[3][4]
Caption: Steric shielding by a tert-butyl group.
The Conformational Anchor: Locking the Piperidine Ring
The piperidine ring, like cyclohexane, exists predominantly in a chair conformation. It can undergo a "ring flip" to an alternative chair conformation, which interconverts the positions of axial and equatorial substituents. However, the enormous energetic penalty associated with placing a bulky tert-butyl group in a sterically crowded axial position effectively prevents this ring flip.[5] The 1,3-diaxial interactions an axial tert-butyl group would experience create severe steric strain, making this conformation highly unstable.[6]
As a result, a tert-butyl group on a piperidine ring will almost exclusively occupy the equatorial position, effectively "locking" the ring into a single, well-defined conformation.[5][7] This conformational rigidity is invaluable in drug design, as it reduces the entropic penalty of binding to a biological target and ensures a predictable three-dimensional arrangement of other pharmacophoric groups on the piperidine scaffold.
Caption: Protection and deprotection cycle of a carboxylic acid.
Experimental Protocol 1: Synthesis of tert-Butyl Piperidine-4-carboxylate
This protocol describes the acid-catalyzed esterification of piperidine-4-carboxylic acid with isobutylene. [8] Materials:
-
Piperidine-4-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene gas
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a pressure-rated flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add concentrated H₂SO₄ (0.1 eq) dropwise to the stirred suspension.
-
Seal the flask and bubble isobutylene gas (excess) through the mixture for 4-6 hours while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, carefully vent the flask and quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Experimental Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard, robust method for cleaving tert-butyl esters. [9] Materials:
-
tert-Butyl piperidine carboxylate substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the tert-butyl ester substrate (1.0 eq) in DCM (approx. 0.1 M solution).
-
Add an equal volume of TFA to the solution (creating a 1:1 TFA/DCM mixture).
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can be used directly or purified further if needed.
The Pharmacokinetic Modulator: Impact on Drug Properties
The incorporation of a tert-butyl group significantly alters the physicochemical properties of a piperidine carboxylate, which in turn influences its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).
Lipophilicity and Solubility
The tert-butyl group is large and non-polar, and its addition to a molecule generally leads to a significant increase in lipophilicity (fat-solubility), often measured as cLogP or cLogD. [10][11]This can enhance a drug's ability to cross cell membranes, potentially improving oral absorption. However, an excessive increase in lipophilicity can also lead to poor aqueous solubility, which can hinder formulation and bioavailability. [12]
Metabolic Lability of the tert-Butyl Group Itself
While a tert-butyl group can shield adjacent parts of a molecule from metabolism, the group itself can be a target for oxidative metabolism by CYP enzymes. [4]The primary metabolic pathway is the hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to a carboxylic acid. [13]This susceptibility to metabolism is a critical consideration in drug design, and in some cases, the tert-butyl group is a metabolic "soft spot". [12][13]
| Compound Property | General Effect of Adding a tert-Butyl Group | Rationale |
|---|---|---|
| Lipophilicity (cLogP) | Increase | Addition of a large, non-polar alkyl group. [10][11] |
| Aqueous Solubility | Decrease | Increased lipophilicity reduces favorable interactions with water. [12] |
| Metabolic Stability | Variable | Can increase by shielding other sites or decrease if the t-butyl group itself is metabolized. [1][4][13] |
| Conformational Rigidity | Increase | "Locks" the ring conformation due to high A-value. [5][6]|
Table 2: Summary of the general effects of a tert-butyl group on the physicochemical and pharmacokinetic properties of piperidine carboxylates.
Conclusion
The tert-butyl group is far more than a simple alkyl substituent; it is a strategic element in the design and synthesis of piperidine carboxylates. Its dominant steric presence provides a powerful means to lock molecular conformation, direct synthetic reactions, and shield against metabolic degradation. As a component of the tert-butyl ester, it serves as a robust and reliable protecting group, essential for the construction of complex molecular architectures. For professionals in drug discovery and development, a thorough understanding of the multifaceted roles of the tert-butyl group—from its influence on reaction kinetics to its impact on a drug's ultimate fate in the body—is indispensable for the rational design of next-generation therapeutics.
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Methods Mol Biol. 2013:1047:65-80. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. 14
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J. Org. Chem. 2011, 76, 17, 7056–7064. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
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BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
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NINGBO INNO PHARMCHEM CO.,LTD. The Significance of the Tert-Butyl Group in Chemical Synthesis.
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BenchChem. Understanding Boc protection and deprotection in peptide synthesis.
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BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development.
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BenchChem. Application Notes and Protocols: Deprotection of tert-Butyl Esters in Malonate Synthesis.
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BenchChem. The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
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SpringerLink. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
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Chemistry School. t-Butyl Group's Ability to "lock" the Cyclohexane Ring.
-
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-
PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
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BenchChem. The Tert-Butyl Effect: An In-depth Technical Guide to Steric Hindrance in Tert-Butylamine.
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The University of Queensland. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2.
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ACS Green Chemistry Institute. Ester Deprotection.
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National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
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Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
ResearchGate. The tert-butyl group in chemistry and biology.
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Hypha Discovery. Metabolism of t-butyl groups in drugs.
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ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
-
Chemistry LibreTexts. Protecting Groups in Organic Synthesis.
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Brainly.in. explain why t butyl group in t butyl cyclohexane is locked at equatorial position.
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Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
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Introduction: The Strategic Importance of Boc-Protected Piperidine Thiols
An In-depth Technical Guide to Boc-Protected Piperidine Thiols for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered heterocyclic amine is a cornerstone in the design of a vast array of therapeutics, from central nervous system agents to anticancer drugs.[3][4][5] Its conformational flexibility and ability to be functionalized allow it to effectively bind to biological targets, enhancing a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]
When a thiol (-SH) group is introduced to this scaffold, its utility expands significantly. Thiols are potent nucleophiles and can participate in unique biological interactions, including the formation of reversible disulfide bonds with cysteine residues in proteins. However, the synthesis of complex molecules requires precise control over reactivity. This is where the tert-butoxycarbonyl (Boc) protecting group becomes indispensable.[6][7]
The Boc group temporarily "masks" the piperidine's reactive nitrogen atom, preventing it from engaging in unwanted side reactions.[6][8] This strategy grants chemists the freedom to perform selective chemical transformations on the thiol group or other parts of the molecule. The Boc group's key advantage is its stability in basic and nucleophilic conditions, coupled with its clean and straightforward removal under mild acidic conditions.[8][9] This guide provides a comprehensive overview of the synthesis, characterization, handling, and application of Boc-protected piperidine thiols, offering field-proven insights for researchers in drug development.
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of Boc-protected piperidine thiols typically begins with a readily available, functionalized piperidine precursor, most commonly N-Boc-4-piperidone.[10][11] The primary challenge is the stereospecific and efficient introduction of the thiol moiety.
Key Synthetic Pathways
Two robust and widely adopted methodologies for this transformation are conversion from the corresponding alcohol via nucleophilic substitution or a Mitsunobu reaction.
-
Via Nucleophilic Substitution of a Sulfonate Ester: This reliable, two-step process involves the reduction of the ketone followed by substitution.
-
Step 1: Reduction. N-Boc-4-piperidone is reduced to N-Boc-4-hydroxypiperidine using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This step is typically high-yielding and clean.
-
Step 2: Activation and Displacement. The resulting hydroxyl group is a poor leaving group and must be activated. This is achieved by converting it to a sulfonate ester, such as a tosylate or mesylate. The activated intermediate is then treated with a sulfur nucleophile, like sodium thioacetate or potassium thioacetate.
-
Step 3: Hydrolysis. The resulting thioacetate is hydrolyzed under basic conditions (e.g., NaOH or NaOMe in methanol) to yield the final Boc-protected piperidine thiol.
-
-
Mitsunobu Reaction: This powerful one-pot reaction directly converts the alcohol to the thiol precursor.
-
N-Boc-4-hydroxypiperidine is treated with triphenylphosphine (PPh₃), a dialkyl azodicarboxylate (such as DEAD or DIAD), and thioacetic acid. This reaction proceeds with a clean inversion of stereochemistry at the carbon center, which is a critical consideration for chiral scaffolds.
-
The intermediate thioacetate is then hydrolyzed as described above to afford the desired thiol.
-
The initial Boc protection of a piperidine ring is a standard procedure, accomplished by reacting the parent piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (TEA), often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
General Synthetic Workflow
The following diagram illustrates a common synthetic route starting from N-Boc-4-piperidone.
Purification and Analytical Characterization
Ensuring the purity and structural integrity of Boc-protected piperidine thiols is paramount for their successful use in subsequent synthetic steps. A multi-technique approach is required for a self-validating system of analysis.
Purification Protocols
-
Aqueous Workup/Extraction: Following the reaction, an aqueous workup is performed to remove inorganic salts and water-soluble reagents. The product is extracted into an organic solvent like ethyl acetate or dichloromethane.[11]
-
Flash Column Chromatography: This is the primary method for purification, separating the target compound from unreacted starting materials, reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction), and side products. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.
Analytical Characterization
The identity and purity of the final product must be rigorously confirmed using a combination of spectroscopic and chromatographic methods.[12][13]
| Analytical Technique | Purpose | Key Observables |
| ¹H NMR | Structural Elucidation | Signals for tert-butyl protons (~1.4-1.5 ppm, singlet, 9H), piperidine ring protons (complex multiplets, 1.5-4.0 ppm), and the thiol proton (broad singlet, variable chemical shift, ~1.3-1.6 ppm). |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), and the carbons of the piperidine ring. |
| Mass Spectrometry (LC-MS) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.[12][13] |
| FTIR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the N-Boc carbonyl stretch (~1680-1700 cm⁻¹) and the S-H stretch (weak, ~2550 cm⁻¹). |
| HPLC/GC Analysis | Purity Assessment | A single major peak indicates high purity. The retention time is a characteristic property of the compound under specific analytical conditions.[14] |
Handling, Storage, and Deprotection Chemistry
Proper handling and an understanding of the deprotection mechanism are crucial for maintaining the integrity of the reagent and for its successful application in synthesis.
Stability and Storage
Thiols are susceptible to air oxidation, which can lead to the formation of disulfide dimers. To mitigate this, Boc-protected piperidine thiols should be:
-
Stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Kept in a cool, dark, and dry location.
-
Handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area to avoid inhalation of vapors.[15]
Boc Deprotection: Releasing the Amine
The removal of the Boc group is a fundamental step that unmasks the piperidine nitrogen for further functionalization. This is reliably achieved under acidic conditions.[8][9]
-
Standard Protocol: The most common method involves treating the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with a solution of 4M HCl in 1,4-dioxane.[9][11][16] The reaction is typically rapid, often completing within 1-2 hours at room temperature.
-
Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the protonated amine.[9]
-
Causality Behind Experimental Choices: The choice of DCM as a solvent is due to its inertness and ability to dissolve both the starting material and the acidic reagent. The volatility of the byproducts (isobutylene and CO₂) helps drive the reaction to completion.
-
Potential Side Reactions: The generated tert-butyl cation is a reactive electrophile that can alkylate nucleophiles. The thiol group itself is particularly susceptible to this side reaction.[17][18] To prevent this, a "scavenger" such as triethylsilane (TES) or anisole is often added to the reaction mixture to trap the cation.
Applications in Drug Discovery and Development
Boc-protected piperidine thiols are highly valuable building blocks, offering a dual-functional handle for constructing complex molecular architectures. The strategic protection of the nitrogen allows chemists to leverage the unique reactivity of the thiol group before revealing the amine for subsequent modifications.
-
Nucleophilic Scaffolds: The thiol group can act as a potent nucleophile in Sₙ2 reactions to displace leaving groups or in Michael additions to conjugate with α,β-unsaturated carbonyl compounds. This allows for the covalent linkage of the piperidine scaffold to other molecular fragments.
-
Thiol-Ene "Click" Chemistry: The thiol-ene reaction, a radical-mediated addition of a thiol across a double bond, is a prime example of "click" chemistry.[19] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it an excellent tool for late-stage functionalization or for linking complex biomolecules.[19]
-
Disulfide Tethering: The thiol can be oxidized to form a disulfide bond, a common strategy for creating probes that can interact with cysteine residues in proteins or for developing prodrugs that release the active agent upon reduction in a cellular environment.
-
Synthesis of Privileged Structures: After deprotection, the newly freed piperidine nitrogen can be acylated, alkylated, or used in reductive amination to complete the synthesis of the final drug candidate. This sequential functionalization is key to building the complex molecules often required for high-potency and selective drugs.[11]
Conclusion
Boc-protected piperidine thiols represent a confluence of strategic chemical design elements: a privileged heterocyclic scaffold, a versatile nucleophilic functional group, and a robust and reliable protecting group. Their synthesis is well-established, and their characterization is straightforward with modern analytical techniques. For researchers and scientists in drug development, a thorough understanding of the causality behind their synthesis, handling, and reactivity is essential. These building blocks are not merely reagents; they are enabling tools that provide the precision and control necessary to construct the next generation of innovative and life-saving therapeutics.
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A Comprehensive Technical Guide to the Safe Handling and Application of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with tert-butyl 3-sulfanylpiperidine-1-carboxylate. Given the specificity of this compound, this document synthesizes Material Safety Data Sheet (MSDS) information from structurally analogous compounds to establish a robust framework for its safe handling, application, and disposal. The piperidine scaffold is a cornerstone in medicinal chemistry, and the Boc-protected thiol derivative represents a critical building block for introducing nucleophilic sulfur moieties in complex pharmaceutical syntheses.[1][2][3] This document provides the causal reasoning behind safety protocols, ensuring a proactive and informed approach to laboratory work.
Section 1: Inferred Hazard Profile and Classification
While a specific MSDS for this compound is not ubiquitously available, a comprehensive hazard assessment can be extrapolated from closely related chemical structures, such as other Boc-protected piperidines and thiol-containing compounds.[4][5][6][7] The primary hazards associated with this class of chemicals are consistently identified as irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification (Inferred)
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation.[4][5][6][7][8] | ! | Warning |
| H319 | Causes serious eye irritation.[4][5][6][7][8][9] | ! | Warning |
| H335 | May cause respiratory irritation.[4][5][6][7][8][9] | ! | Warning |
The tert-butoxycarbonyl (Boc) protecting group and the piperidine core are generally stable, but the sulfhydryl (thiol) group presents a potential for reactivity and requires careful handling to avoid unintended oxidation or reactions.
Section 2: Physicochemical and Structural Data
Understanding the fundamental properties of a compound is crucial for its effective use in experimental design. The data for the target compound is provided alongside key analogs for contextual comparison.
| Property | This compound | Tert-butyl 3-sulfanylpyrrolidine -1-carboxylate[6] | Tert-butyl 3-oxo piperidine-1-carboxylate[10] |
| Molecular Formula | C₁₀H₁₉NO₂S | C₉H₁₇NO₂S | C₁₀H₁₇NO₃ |
| Molecular Weight | 217.33 g/mol | 203.30 g/mol | 199.25 g/mol |
| Appearance | Typically an off-white to yellow solid or oil | Not specified | Not specified |
| CAS Number | 167336-60-9 (Unverified) | 371240-66-3 | 98977-36-7 |
Section 3: Protocols for Safe Laboratory Handling and Storage
A self-validating system of protocols is essential for mitigating the risks identified in Section 1. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls is to physically isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of solid and dissolved this compound must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine dust particles or aerosols, directly addressing the H335 respiratory irritation hazard.[11][12]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][13] Proximity is key for an immediate and effective response to accidental skin or eye contact.
Personal Protective Equipment (PPE): The Essential Barrier
PPE serves as the final barrier between the user and the chemical. The selection is based on the specific hazards of skin and eye irritation.
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses do not provide a sufficient seal to protect against splashes or fine particulates, which could cause serious eye irritation (H319).[4][8][13]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any defects before use and dispose of them immediately after handling the compound. This is a direct countermeasure to the H315 skin irritation hazard.[4][8]
-
Body Protection: A standard laboratory coat should be worn and kept fully fastened to protect against accidental spills.[14][15]
Workflow: Safe Handling of a Solid Reagent
The following diagram and protocol outline the mandatory steps for safely handling the compound from storage to use.
Caption: Standard workflow for safely handling solid chemical reagents.
Step-by-Step Protocol:
-
Preparation: Before retrieving the container, ensure you are wearing your baseline PPE (lab coat, safety glasses). Transport the sealed container in a secondary beaker to the fume hood.
-
Don Full PPE: Inside the fume hood's sash, don the appropriate gloves and enhance eye protection (goggles/face shield).
-
Handling: Carefully open the container. Use a spatula to weigh the desired amount of the solid onto weighing paper or into a tared vessel. Avoid creating dust. Promptly close the primary container.
-
Solution Preparation: Add the solid to your reaction vessel and then add the solvent to dissolve it. This minimizes the risk of dust generation compared to adding the solid to the solvent.
-
Cleanup: Clean all reusable equipment. Dispose of contaminated consumables (weighing paper, gloves, pipette tips) in a designated, sealed waste container.[4][11]
-
Final Steps: After cleanup, doff gloves and any other disposable PPE. Wash hands thoroughly with soap and water.[4][8]
Section 4: Emergency and First-Aid Procedures
In the event of an exposure, immediate and correct action is critical. The following procedures are based on established best practices for irritant chemicals.[4][5][8][16]
-
Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][16]
Section 5: Role in Drug Discovery and Synthetic Strategy
This compound is a valuable intermediate because it provides a protected piperidine ring with a nucleophilic thiol group at the 3-position. The Boc group is a robust protecting group for the nitrogen, preventing it from interfering in reactions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine for further functionalization.
Caption: Logical flow of a multi-step synthesis using the title compound.
This strategic placement of functional groups allows for the sequential construction of complex molecules, making it a key component in the synthesis of novel therapeutic agents, such as PARP inhibitors or other targeted therapies.[17]
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Procedure: Do not dispose of this chemical down the drain.[5] Collect all waste material (including residual solids and solutions) in a clearly labeled, sealed, and appropriate container.
-
Professional Disposal: Arrange for disposal through a licensed and qualified hazardous waste disposal company, ensuring compliance with all local, state, and federal regulations.[4][9][11]
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discovery and history of sulfanylpiperidine derivatives
An In-depth Technical Guide to the Discovery and History of Sulfonylpiperidine Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] When combined with sulfur-containing functional groups, particularly the sulfonamide moiety, the resulting derivatives exhibit a remarkable breadth of biological activities. This guide provides a comprehensive overview of the discovery and history of sulfonylpiperidine derivatives, tracing their origins from the dawn of the antibiotic era to their current status as versatile pharmacophores in modern drug discovery. We will explore the evolution of synthetic methodologies, delve into critical structure-activity relationship (SAR) studies that have guided their development, and survey their applications across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class.
Introduction: The Convergence of Two Pharmacological Pillars
The Piperidine Scaffold: A Privileged Structure
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most significant building blocks in drug design.[2][3] Its conformational flexibility, basic nitrogen atom which is typically protonated at physiological pH, and the ability to be substituted at multiple positions allow it to engage in a wide range of interactions with biological targets. This versatility is evidenced by its presence in over twenty classes of pharmaceuticals, from potent analgesics like Fentanyl to treatments for Alzheimer's disease such as Donepezil.[2][4]
The Rise of Organosulfur Compounds in Medicine
The history of medicinal chemistry was irrevocably changed by the discovery of sulfur-containing drugs.[5] The journey began with the sulfonamide antibiotics in the 1930s, which were the first class of drugs to systemically treat bacterial infections and laid the foundation for the modern antibiotic revolution.[6] The sulfonamide group (-SO₂NR₂) is a unique functional group; it is a good hydrogen bond acceptor and its geometry can mimic that of a carboxylate or phosphate group, allowing it to act as a potent enzyme inhibitor. Beyond antibiotics, sulfur is a key component in numerous approved drugs, including diuretics, antivirals, and anticancer agents.[5][6]
Defining the Class: Sulfonylpiperidine Derivatives
This guide focuses on piperidine derivatives incorporating a sulfur-based functional group, primarily the sulfonyl or sulfonamide linkage. While "sulfanylpiperidine" technically refers to a thioether (R-S-Piperidine), the vast majority of medicinally relevant compounds in this family feature the more oxidized and versatile sulfonyl group (R-SO₂-Piperidine). These are typically formed by attaching a sulfonyl group directly to the piperidine nitrogen, creating N-sulfonylpiperidines, which are a specific class of sulfonamides.
Historical Context and Foundational Discoveries
The story of sulfonylpiperidine derivatives is intrinsically linked to the broader history of sulfonamide "sulfa" drugs. The discovery of Prontosil in the 1930s demonstrated that simple organic sulfonamides could exhibit profound antibacterial activity.[6] This breakthrough spurred chemists to synthesize thousands of analogues to improve potency and broaden the spectrum of activity.
The initial focus was on modifying the aniline portion of sulfanilamide. However, as synthetic chemistry advanced, researchers began incorporating more complex and diverse functionalities, including heterocyclic rings like piperidine. The rationale was clear: combining the proven antibacterial properties of the sulfonamide warhead with the favorable pharmacokinetic and target-binding properties of the piperidine scaffold could lead to novel therapeutic agents. This fusion created compounds with applications far beyond the initial antibacterial focus, leading to discoveries in areas like cancer and virology.[7][8][9] The development of these derivatives was also heavily influenced by the need for new drugs to combat resistance to existing therapies.[10]
Evolution of Synthetic Methodologies
The synthesis of sulfonylpiperidine derivatives has evolved from classical, straightforward reactions to more sophisticated, efficient strategies.
The Cornerstone Reaction: N-Sulfonylation
The most fundamental and widely used method for synthesizing N-sulfonylpiperidine derivatives is the reaction of a piperidine with a sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is robust and generally high-yielding.
-
Dissolution: Dissolve the starting piperidine derivative (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), to the solution and cool the reaction mixture to 0 °C in an ice bath. The base acts as a scavenger for the HCl byproduct.
-
Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 eq.) to the cooled solution. The slow addition helps to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
This classical approach forms the basis for the synthesis of a vast number of derivatives, including those with potential applications as bactericides and anti-inflammatory agents.[10][11]
Modern Synthetic Strategies
While N-sulfonylation remains a workhorse, modern organic chemistry has introduced more advanced techniques. One-pot reactions that integrate multiple steps, such as amide activation and intramolecular substitution, offer an efficient route to complex piperidines without the need for metal catalysts.[11] Furthermore, palladium-catalyzed reactions have been developed for processes like azide reduction-cyclization to form the piperidine ring itself, which can then be functionalized.[2]
// Node styles sub_piperidine [label="Substituted Piperidine", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; sulfonyl_chloride [label="Sulfonyl Chloride\n(R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; base [label="Base (e.g., TEA)", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed", color="#FBBC05"]; solvent [label="Aprotic Solvent\n(e.g., DCM)", fillcolor="#FFFFFF", fontcolor="#202124", style="dashed", color="#34A853"]; reaction_mixture [label="Reaction at 0°C to RT", shape=ellipse, fillcolor="#E8EAF6", fontcolor="#202124", color="#4285F4"]; workup [label="Aqueous Workup\n& Extraction", shape=ellipse, fillcolor="#E8F5E9", fontcolor="#202124", color="#34A853"]; purification [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#FFFDE7", fontcolor="#202124", color="#FBBC05"]; final_product [label="N-Sulfonylpiperidine\nProduct", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];
// Edges sub_piperidine -> reaction_mixture; sulfonyl_chloride -> reaction_mixture; base -> reaction_mixture [style=dashed]; solvent -> reaction_mixture [style=dashed]; reaction_mixture -> workup; workup -> purification; purification -> final_product; } dot
Caption: General workflow for the synthesis of N-sulfonylpiperidine derivatives.
Structure-Activity Relationship (SAR) Studies
SAR analysis is the process of correlating specific structural features of a compound with its biological activity. For sulfonylpiperidine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Key Modification Points
There are three primary regions for structural modification in a typical sulfonylpiperidine scaffold:
-
The 'R' Group on the Sulfonyl Moiety: This is often an aromatic or heteroaromatic ring. Substituents on this ring can dramatically influence electronic properties, hydrophobicity, and steric fit within a target's binding pocket.
-
The Piperidine Ring: Substituents on the carbon atoms of the piperidine ring can modulate conformation, introduce new binding interactions, and affect metabolic stability.
-
The Piperidine Nitrogen: While this is typically attached to the sulfonyl group, in some scaffolds, the nitrogen itself can be part of a larger structure or bear other substituents.
Case Study: Antibacterial Sulfonylpiperidines
A 2023 study explored a series of novel sulfanilamide derivatives containing a piperidine fragment for their activity against plant bacterial diseases.[10] Their SAR analysis revealed several key insights:
-
Alkyl Chain Length: The length of an alkyl chain attached to the sulfonamide nitrogen was critical. Medium-length alkyl chains tended to produce the most potent antibacterial agents.
-
Substituents on the Phenyl Ring: The position and nature of substituents on the phenylsulfonyl group significantly impacted efficacy.
-
Mechanism of Action: The most potent compound from this study, molecule C₄, was found to interact with dihydropteroate synthase (an essential enzyme in folate synthesis) and damage the bacterial cell membrane.[10]
// Main Scaffold Structure scaffold [label=<
Piperidine Ring Sulfonamide Linker Aromatic 'R' Group
];
// SAR Points node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"]; piperidine_mod [label="Substituents here affect:\n- Conformation\n- Solubility\n- Metabolic Stability"]; aromatic_mod [label="Substituents here affect:\n- Electronic Properties\n- Target Binding (π-stacking)\n- Hydrophobicity"];
// Edges to illustrate SAR points piperidine_mod -> scaffold [headlabel="1", labelfontcolor="#EA4335", fontcolor="#EA4335"]; aromatic_mod -> scaffold [headlabel="2", labelfontcolor="#FBBC05", fontcolor="#FBBC05"]; } dot
Caption: Key modification points for SAR studies on sulfonylpiperidine scaffolds.
Case Study: Anticancer Matrix Metalloproteinase (MMP) Inhibitors
Another important class is the piperidine sulfone hydroxamates, which have been investigated as potent and selective inhibitors of MMPs, enzymes implicated in tumor growth and metastasis.[7][12] An extensive study revealed that the position of the sulfone group on the piperidine ring was critical. α-Sulfone hydroxamates were found to be superior to their β-sulfone counterparts in terms of potency, selectivity against off-target MMP-1, and oral bioavailability.[7][12] This work led to the development of compound 35f (SC-276) , which demonstrated excellent antitumor activity in mouse models.[7]
| Compound Class | Target MMPs | Selectivity vs. MMP-1 | Oral Bioavailability | Antitumor Activity | Reference |
| β-Sulfone Hydroxamates | MMP-2, -9, -13 | Moderate | Moderate | Moderate | [7] |
| α-Sulfone Hydroxamates | MMP-2, -9, -13 | High | Superior | Excellent | [7][12] |
Therapeutic Applications
The structural and chemical diversity of sulfonylpiperidine derivatives has led to their exploration in a wide range of therapeutic areas.
-
Antimicrobial Agents: As discussed, these compounds have shown significant promise as antibacterial and antifungal agents.[1][10] They are particularly valuable in agricultural science for managing plant bacterial diseases and in human medicine for combating resistant pathogens.[10]
-
Anticancer Agents: The role of sulfonylpiperidines as MMP inhibitors is a prime example of their application in oncology.[7][12] Other derivatives have been synthesized and evaluated as topoisomerase II poisons, demonstrating cytotoxicity against various tumor cell lines.[9]
-
CNS-Active Agents: The piperidine scaffold is common in drugs targeting the central nervous system. Researchers have identified sulfonylpiperidine derivatives as potent inhibitors of the influenza virus, interfering with the early-to-middle stages of viral replication.[8] Other analogues have been designed as highly potent and selective μ-opioid receptor agonists for pain management.[13]
-
Anti-inflammatory Agents: Certain derivatives containing a phenyl sulfonamide moiety attached to a piperidine ring have demonstrated promising anti-inflammatory activity.[11]
Future Directions and Outlook
The field of sulfonylpiperidine chemistry continues to be an active area of research. Future work will likely focus on several key areas:
-
Development of Novel Synthetic Methods: Creating more efficient, stereoselective, and environmentally friendly synthetic routes will accelerate the discovery of new derivatives.
-
Targeting New Biological Pathways: As our understanding of disease biology grows, these versatile scaffolds will be applied to novel and challenging targets.
-
Application in New Modalities: The chemical handles present in sulfonylpiperidine derivatives make them suitable for incorporation into newer therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or targeted covalent inhibitors.
Conclusion
The fusion of the privileged piperidine scaffold with the pharmacologically powerful sulfonamide functional group has created a rich and diverse class of molecules. From their historical roots in the sulfa drug revolution to their modern applications in oncology and virology, sulfonylpiperidine derivatives have proven to be of immense value to medicinal chemistry. Through continued innovation in synthesis and a deepening understanding of structure-activity relationships, these compounds are poised to remain a significant source of new therapeutic agents for years to come.
References
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of Bioactive Sulfonamides Bearing Piperidine Nucleus with Talented Activity Against Cholinesterase - ResearchGate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of ß- and a-Piperidine Sulphone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy - Loyola eCommons. Available at: [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. Available at: [Link]
-
Piperidine derivatives scope of this review. - ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy (2005) | Daniel P. Becker - SciSpace. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - National Institutes of Health. Available at: [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Available at: [Link]
-
[PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar. Available at: [Link]
-
Structure Activity Relationships - Drug Design Org. Available at: [Link]
-
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PubMed Central. Available at: [Link]
-
Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed. Available at: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Available at: [Link]
-
Early drug discovery and the rise of pharmaceutical chemistry - PubMed. Available at: [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH. Available at: [Link]
-
Drugs that shaped the FDA: From elixir sulfanilamide to thalidomide | IDEALS. Available at: [Link]
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- 4. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. " Synthesis and Structure-Activity Relationships of ß- and a-Piperidine" by Daniel Becker, Clara I. Villamil et al. [ecommons.luc.edu]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy (2005) | Daniel P. Becker | 67 Citations [scispace.com]
- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate from Piperidin-3-ol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry, starting from the readily available precursor, piperidin-3-ol. This document provides a detailed exploration of the synthetic strategy, focusing on the rationale behind experimental choices and offering step-by-step protocols. The primary route discussed involves a two-step process: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl group to a thiol. The guide emphasizes the Mitsunobu reaction for the thioacetylation of the alcohol, followed by hydrolysis to yield the desired thiol. This application note is intended to provide researchers with the necessary information to confidently and efficiently perform this synthesis in a laboratory setting.
Introduction
Piperidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a thiol group at the 3-position of the piperidine ring creates a versatile intermediate, this compound, which can be further functionalized to generate novel chemical entities for drug discovery programs. The Boc protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.
This guide will focus on a reliable and widely applicable synthetic route commencing with the protection of piperidin-3-ol, followed by the conversion of the hydroxyl group to the desired sulfanyl group.
Synthetic Strategy and Rationale
The overall synthetic transformation from piperidin-3-ol to this compound can be dissected into two key stages:
-
Nitrogen Protection: The secondary amine of piperidin-3-ol is nucleophilic and can interfere with subsequent reactions. Therefore, protection of the nitrogen atom is crucial. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of introduction using di-tert-butyl dicarbonate (Boc₂O) and its straightforward removal under acidic conditions.
-
Hydroxyl to Thiol Conversion: The conversion of an alcohol to a thiol is a common transformation in organic synthesis. A highly effective and stereospecific method for this conversion is the Mitsunobu reaction.[2][3][4] This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thioesters, with inversion of stereochemistry.[2] The resulting thioester can then be easily hydrolyzed to the desired thiol.
The chosen synthetic pathway is depicted in the workflow diagram below:
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
PART 1: Synthesis of tert-Butyl 3-hydroxypiperidine-1-carboxylate
This protocol outlines the protection of the piperidine nitrogen of piperidin-3-ol with a Boc group.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Piperidin-3-ol | C₅H₁₁NO | 101.15 | 10.0 g | 98.86 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 22.6 g | 103.8 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 14.0 mL | 100.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
Procedure:
-
To a stirred solution of piperidin-3-ol (10.0 g, 98.86 mmol) in dichloromethane (200 mL) at 0 °C (ice bath), add triethylamine (14.0 mL, 100.8 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (22.6 g, 103.8 mmol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-hydroxypiperidine-1-carboxylate as a colorless oil or white solid.
PART 2: Synthesis of tert-Butyl 3-(acetylthio)piperidine-1-carboxylate via Mitsunobu Reaction
This protocol describes the conversion of the hydroxyl group to a thioacetate group using Mitsunobu conditions.[2][3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 10.0 g | 49.7 |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 15.6 g | 59.6 |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 11.8 mL | 59.6 |
| Thioacetic acid | C₂H₄OS | 76.12 | 4.3 mL | 59.6 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 250 mL | - |
Procedure:
-
To a stirred solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (10.0 g, 49.7 mmol) and triphenylphosphine (15.6 g, 59.6 mmol) in anhydrous tetrahydrofuran (250 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thioacetic acid (4.3 mL, 59.6 mmol).
-
Slowly add diisopropyl azodicarboxylate (11.8 mL, 59.6 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-(acetylthio)piperidine-1-carboxylate.[6]
PART 3: Synthesis of this compound
This protocol details the hydrolysis of the thioacetate to the final thiol product.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| tert-Butyl 3-(acetylthio)piperidine-1-carboxylate | C₁₂H₂₁NO₃S | 259.37 | 10.0 g | 38.5 |
| Methanol | CH₃OH | 32.04 | 150 mL | - |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 2.31 g | 57.8 |
| Water | H₂O | 18.02 | 50 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve tert-butyl 3-(acetylthio)piperidine-1-carboxylate (10.0 g, 38.5 mmol) in methanol (150 mL).
-
Add a solution of sodium hydroxide (2.31 g, 57.8 mmol) in water (50 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture to pH ~7 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Mechanistic Insights: The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of alcohols to a wide range of functional groups.[2][3][4] The reaction proceeds through a complex mechanism involving several key intermediates.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Buy (R)-tert-butyl 3-(acetylthio)piperidine-1-carboxylate [smolecule.com]
Application Notes and Protocols: A Detailed Guide to the Chemoselective Boc Protection of 3-Sulfanylpiperidine
Introduction
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a multitude of biologically active molecules. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological properties. 3-Sulfanylpiperidine, with its nucleophilic secondary amine and thiol moieties, presents a versatile building block for the synthesis of complex molecular architectures. However, the presence of two reactive sites necessitates a robust and selective protection strategy to enable regioselective modifications.
The tert-butyloxycarbonyl (Boc) group is an exemplary protecting group for amines, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This application note provides a comprehensive and detailed protocol for the chemoselective N-Boc protection of 3-sulfanylpiperidine. We will delve into the mechanistic rationale for achieving high selectivity, present a step-by-step experimental procedure, and offer expert insights into reaction monitoring, purification, and characterization of the target compound, tert-butyl 3-sulfanylpiperidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the preparation of this key synthetic intermediate.
Mechanism and Chemoselectivity
The reaction of 3-sulfanylpiperidine with di-tert-butyl dicarbonate ((Boc)₂O) can potentially lead to the formation of three products: the desired N-protected product, the S-protected product, and the di-protected species. Achieving high chemoselectivity for N-protection hinges on the differential nucleophilicity of the secondary amine and the thiol group under the chosen reaction conditions.
Generally, thiols are considered more nucleophilic than secondary amines.[3][4] However, the reaction of amines with (Boc)₂O is exceptionally efficient.[5] The selectivity of the Boc protection can be finely tuned by the choice of base and solvent. In this protocol, we employ sodium bicarbonate as a mild base in a biphasic system of dichloromethane and water.
The rationale for this choice is as follows:
-
Basicity: Sodium bicarbonate is a weak base, capable of neutralizing the acidic byproduct of the reaction (tert-butanol and CO₂) without significantly deprotonating the thiol to form the more nucleophilic thiolate anion. This minimizes the rate of S-acylation.
-
Solvent System: The biphasic system allows for the reaction to proceed at the interface, where the organic-soluble (Boc)₂O can react with the partially deprotonated, more nucleophilic amine. The aqueous layer helps to sequester the inorganic base and byproducts.
Under these conditions, the secondary amine of the piperidine ring acts as the primary nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable N-Boc carbamate and the release of tert-butanol and carbon dioxide.
Experimental Workflow Diagram
Caption: A schematic overview of the experimental procedure for the Boc protection of 3-sulfanylpiperidine.
Detailed Experimental Protocol
Materials:
-
3-Sulfanylpiperidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), reagent grade
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Preparation of 3-Sulfanylpiperidine Free Base:
-
To a solution of 3-sulfanylpiperidine hydrochloride (1.0 eq) in water, add a saturated solution of sodium bicarbonate (1.1 eq) at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 3-sulfanylpiperidine. Use the crude free base immediately in the next step.
-
-
N-Boc Protection:
-
Dissolve the crude 3-sulfanylpiperidine (1.0 eq) in dichloromethane (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in dichloromethane (5 mL per gram of (Boc)₂O).
-
Add the (Boc)₂O solution dropwise to the stirred solution of 3-sulfanylpiperidine at room temperature.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product, this compound, should have a higher Rf value than the starting material. Visualize the spots using a potassium permanganate stain or by heating after dipping in a ceric ammonium molybdate solution.
-
Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product mass peak.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 3-Sulfanylpiperidine | 1.0 equivalent |
| Di-tert-butyl dicarbonate | 1.05 equivalents |
| Sodium bicarbonate | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane/Water |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the Boc group (a singlet at ~1.47 ppm, 9H) and the piperidine ring protons. The proton attached to the sulfur atom (SH) will likely appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Key signals will include the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbonyl carbon of the carbamate (~155 ppm), in addition to the signals for the piperidine ring carbons.
-
FT-IR (neat): Look for a strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the carbamate. The S-H stretching vibration may be observed as a weak band around 2550 cm⁻¹.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or inadequate stirring. | Increase the reaction time and/or improve the stirring efficiency to ensure good mixing of the biphasic system. |
| Formation of S-Boc Product | Reaction conditions are too basic, leading to thiolate formation. | Ensure the use of a mild base like NaHCO₃. Avoid stronger bases such as NaOH or triethylamine if S-protection is observed. |
| Di-Boc Product Formation | Excess (Boc)₂O or prolonged reaction time. | Use a slight excess (1.05 eq) of (Boc)₂O and monitor the reaction closely to stop it upon completion. |
| Difficult Purification | Co-elution of product with impurities. | Optimize the eluent system for column chromatography. A shallower gradient may be necessary. |
Conclusion
This application note provides a robust and reliable protocol for the chemoselective N-Boc protection of 3-sulfanylpiperidine. By carefully controlling the reaction conditions, particularly the choice of a mild base, high yields of the desired N-protected product can be achieved with minimal side reactions. The detailed experimental procedure, coupled with insights into reaction monitoring, purification, and characterization, will empower researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6368–6380.
-
Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. Retrieved from [Link]
- Cooper, M. M., & Klymkowsky, M. W. (2021). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. In Organic Chemistry I. LibreTexts.
-
ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications. Retrieved from [Link]
- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(2), 1-4.
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]
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-
ResearchGate. (2020). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ResearchGate. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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The Strategic Application of Tert-butyl 3-sulfanylpiperidine-1-carboxylate in the Synthesis of Covalent Kinase Inhibitors
Introduction: The Emergence of Piperidine Scaffolds in Targeted Therapy
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent therapeutic agents is paramount. Targeted covalent inhibitors have emerged as a powerful modality, particularly in oncology and immunology, by forming a stable bond with their protein target, leading to prolonged pharmacodynamic effects. Within this class of inhibitors, the piperidine moiety has proven to be a versatile and crucial scaffold. Its conformational rigidity and ability to be functionalized at various positions allow for the precise orientation of pharmacophoric elements within a protein's binding site. This application note delves into the strategic use of a key building block, Tert-butyl 3-sulfanylpiperidine-1-carboxylate , in the synthesis of next-generation covalent inhibitors, with a particular focus on its application in the development of Bruton's Tyrosine Kinase (BTK) inhibitors.
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The development of covalent BTK inhibitors, which typically form a covalent bond with a cysteine residue (Cys481) in the active site, has revolutionized the treatment of these conditions.[3] The strategic incorporation of a thiol-functionalized piperidine, such as this compound, serves as a linchpin in the design of these targeted therapies.
Physicochemical Properties and Strategic Advantages
This compound is a bifunctional molecule offering several strategic advantages in multi-step organic synthesis.
| Property | Value/Description | Significance in Synthesis |
| Molecular Formula | C₁₀H₁₉NO₂S | Provides a good balance of lipophilicity and functionality. |
| Molecular Weight | 217.33 g/mol | A moderate molecular weight that doesn't excessively bulk up the final molecule. |
| Key Functional Groups | Boc-protected amine, Thiol (-SH) | The Boc group provides a stable, acid-labile protecting group for the piperidine nitrogen, preventing unwanted side reactions. The thiol group is a potent nucleophile, ideal for strategic S-alkylation reactions to introduce the "warhead" or other functionalities. |
| Chirality | Can exist as (R) and (S) enantiomers | The stereochemistry at the 3-position can be crucial for optimal binding to the target protein, allowing for the synthesis of stereospecific inhibitors. |
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this building block's utility. It is robust under a wide range of reaction conditions, yet can be cleanly removed with acid, often in the final steps of a synthesis, to reveal the piperidine nitrogen for further functionalization or to exist as a free amine in the final active pharmaceutical ingredient (API).[4]
Core Application: Synthesis of Covalent BTK Inhibitors
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of covalent inhibitors. The thiol group provides a reactive handle for the introduction of an electrophilic "warhead," which will ultimately form the covalent bond with the target protein. A prime example of a drug class where this strategy is employed is in the synthesis of BTK inhibitors like Zanubrutinib.[5][]
The BTK Signaling Pathway and Covalent Inhibition
The B-cell receptor signaling pathway is a cascade of intracellular events crucial for B-cell development, activation, and survival. BTK is a central node in this pathway.[2] Dysregulation of BTK activity can lead to the uncontrolled proliferation of B-cells, a hallmark of certain lymphomas and leukemias.[7]
Caption: Simplified BTK signaling pathway and the mechanism of covalent inhibition.
Covalent BTK inhibitors are designed to specifically target the Cys481 residue within the ATP-binding pocket of BTK.[3] The inhibitor typically consists of a scaffold that provides binding affinity and selectivity, a linker, and an electrophilic "warhead" (e.g., an acrylamide group). The piperidine moiety derived from this compound often serves as a key part of the linker, positioning the warhead for optimal reaction with Cys481.
Experimental Protocols
Protocol 1: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of the title compound, a crucial step in introducing the linker that will eventually be attached to the warhead.
Objective: To couple this compound with an alkyl halide (e.g., ethyl bromoacetate) to form the corresponding thioether.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate anion.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)thio)acetic acid ethyl ester.[8]
-
Purify the crude product by column chromatography on silica gel if necessary.
Causality behind Experimental Choices:
-
Potassium carbonate: A mild base is used to deprotonate the thiol to the more nucleophilic thiolate without causing unwanted side reactions like deprotection of the Boc group.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Room temperature: The reaction is typically facile and does not require heating, which minimizes the risk of side reactions.
Caption: Workflow for the S-alkylation of this compound.
Protocol 2: Amide Coupling and Final Elaboration (Conceptual)
Following S-alkylation and subsequent hydrolysis of the ester to a carboxylic acid, the piperidine building block is ready for coupling with the core scaffold of the inhibitor. This is typically achieved through standard amide bond formation, followed by Boc-deprotection and attachment of the acrylamide warhead.
Objective: To conceptually outline the final steps in the synthesis of a Zanubrutinib-like BTK inhibitor.
Procedure Outline:
-
Amide Coupling: The carboxylic acid from the previous step is coupled with the amine-functionalized pyrazolopyrimidine core of the inhibitor using a standard coupling agent like HATU or EDC/HOBt in the presence of a base such as DIPEA.
-
Boc-Deprotection: The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
Acrylamide Formation: The newly exposed secondary amine on the piperidine ring is acylated with acryloyl chloride under Schotten-Baumann conditions (in the presence of a base like aqueous sodium bicarbonate) to install the covalent warhead.[5]
This sequence highlights the modularity of the synthesis, where the piperidine building block, functionalized via its thiol group, serves to connect the core scaffold to the reactive warhead.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[9][10] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]
-
Storage: Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its pre-installed, protected nitrogen and reactive thiol group make it an ideal intermediate for the synthesis of complex molecules, particularly targeted covalent inhibitors. The ability to control stereochemistry at the 3-position further enhances its utility in designing highly specific drugs. As exemplified by the synthesis of BTK inhibitors, this piperidine derivative enables the strategic connection of a binding scaffold to a reactive warhead, a crucial design element for this important class of therapeutics. The protocols and principles outlined in this application note are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic tool.
References
- Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies.
- Singh, V. R., & Kumar, P. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4305.
- Aal-Azizi, A., & Ligha, A. A. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 705029.
- Bajwa, J. S. (2015). A brief review on the chemistry and applications of piperidine. Journal of Chemical and Pharmaceutical Research, 7(3), 133-141.
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PubChem. (n.d.). (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate. Retrieved from [Link]
- Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128549.
- Google Patents. (n.d.). WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk) by conjugation of btk inhibitors with e3 ligase ligand and methods of use.
- Li, X., et al. (2023).
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
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ResearchGate. (2018). Discovery of novel BTK inhibitors with carboxylic acids. Retrieved from [Link]
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U.S. National Library of Medicine. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
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use of Tert-butyl 3-sulfanylpiperidine-1-carboxylate as a building block in drug discovery
## Application Notes: Tert-butyl 3-sulfanylpiperidine-1-carboxylate as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of the 3-Sulfanylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1][2] Its three-dimensional, saturated heterocyclic structure provides an excellent framework for the spatial arrangement of pharmacophoric groups, which can significantly influence a molecule's interaction with biological targets. The introduction of a thiol group at the 3-position of the N-Boc-protected piperidine ring, affording this compound, creates a highly versatile and reactive building block for drug discovery programs.
The thiol functionality opens a gateway to a diverse chemical space through various S-functionalization reactions. Furthermore, the incorporation of sulfur into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties and explore novel binding interactions.[3] This application note provides a comprehensive guide to the synthesis and application of this compound, empowering researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.
Synthesis of this compound: A Reliable Two-Step Protocol
A robust and scalable synthesis of the title compound can be achieved from the commercially available (S)-1-Boc-3-hydroxypiperidine.[4] The protocol involves a two-step sequence: a Mitsunobu reaction to introduce a thioacetate group with inversion of stereochemistry, followed by a straightforward hydrolysis to unmask the free thiol.
Experimental Protocol: Synthesis
Step 1: Synthesis of Tert-butyl 3-(acetylthio)piperidine-1-carboxylate
-
To a solution of (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture will typically turn from colorless to a pale yellow.
-
After 15-20 minutes of stirring at 0 °C, add thioacetic acid (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Tert-butyl 3-(acetylthio)piperidine-1-carboxylate.
Causality Behind Experimental Choices: The Mitsunobu reaction is a reliable method for converting alcohols to a variety of functional groups with inversion of configuration.[5] The use of triphenylphosphine and DEAD (or DIAD) activates the hydroxyl group for nucleophilic attack by the weakly acidic thioacetic acid.[2] Anhydrous conditions are crucial to prevent quenching of the reactive intermediates.
Step 2: Hydrolysis to this compound
-
Dissolve the Tert-butyl 3-(acetylthio)piperidine-1-carboxylate (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide or potassium carbonate in water (e.g., 1M NaOH, 2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a mild acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Causality Behind Experimental Choices: Basic hydrolysis is a standard and efficient method for the deprotection of thioacetates to reveal the free thiol.[6] The reaction is typically fast and clean. Neutralization is important to ensure the stability of the final product and to facilitate extraction.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery: Key Reactions and Protocols
The nucleophilic nature of the thiol group in this compound allows for a variety of transformations to generate diverse molecular scaffolds.
S-Alkylation: Introduction of Aliphatic and Benzylic Moieties
S-alkylation is a fundamental reaction to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: S-Alkylation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate anion.
-
Add the desired alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography if necessary.
Self-Validating System: The progress of the reaction can be easily monitored by the disappearance of the starting thiol and the appearance of the higher Rf thioether product on TLC. The mass of the product, confirmed by mass spectrometry, will correspond to the addition of the specific alkyl or benzyl group.
S-Arylation: Formation of Thioethers with Aromatic and Heteroaromatic Rings
The formation of aryl thioethers introduces aromatic moieties that can engage in crucial π-stacking or hydrophobic interactions within a receptor binding pocket.
Experimental Protocol: S-Arylation (Buchwald-Hartwig Cross-Coupling)
-
In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl halide (e.g., bromobenzene, 1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., cesium carbonate, 2.0 eq) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture under a nitrogen atmosphere at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expertise & Experience: The choice of palladium catalyst and ligand is critical for a successful Buchwald-Hartwig C-S cross-coupling reaction. The use of bulky, electron-rich phosphine ligands often enhances the catalytic activity. The reaction should be performed under inert conditions to prevent catalyst deactivation.
Disulfide Bond Formation: Dimerization and Conjugation
The thiol group can be oxidized to form a disulfide bond, allowing for the creation of homodimers or for conjugation to other thiol-containing molecules, such as peptides or proteins.
Experimental Protocol: Disulfide Bond Formation
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile).
-
Expose the solution to air and stir at room temperature. The oxidation can be slow and may take several hours to days.
-
Alternatively, for a more controlled and faster reaction, add a mild oxidizing agent such as iodine (I2) or a solution of potassium ferricyanide (K3[Fe(CN)6]).
-
Monitor the reaction for the disappearance of the starting thiol.
-
Upon completion, extract the disulfide product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the disulfide product.
Caption: Application pathways for the building block in drug discovery.
Advantages of the 3-Sulfanylpiperidine Moiety in Drug Design
The incorporation of this compound into drug candidates can offer several advantages:
-
Enhanced 3D-Shape and Structural Complexity: The non-planar nature of the piperidine ring provides a 3D scaffold that can lead to improved binding affinity and selectivity compared to flat aromatic systems.[7] This is increasingly recognized as a key factor for successful drug development.
-
Modulation of Physicochemical Properties: The sulfur atom can influence the lipophilicity and electronic properties of a molecule. As a bioisosteric replacement for a hydroxyl or amino group, the thiol can alter hydrogen bonding capabilities and metabolic stability.[3]
-
Versatile Handle for Further Functionalization: The reactive thiol group serves as a versatile attachment point for various side chains, allowing for the fine-tuning of a compound's properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Potential for Covalent Inhibition: The nucleophilic thiol can be strategically positioned to form a covalent bond with a reactive residue (e.g., cysteine) in a target protein, leading to potent and prolonged inhibition.
| Property | Advantage in Drug Discovery |
| 3D Piperidine Scaffold | Improved spatial arrangement of pharmacophores, potentially leading to higher binding affinity and selectivity.[7] |
| Nucleophilic Thiol Group | Versatile handle for S-alkylation, S-arylation, and disulfide formation, enabling rapid library synthesis and SAR exploration. |
| Sulfur Atom | Can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability as a bioisostere for other functional groups.[3] |
| Covalent Bonding Potential | The thiol can act as a warhead for targeted covalent inhibitors, offering high potency and duration of action. |
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the diverse reactivity of the thiol group provide medicinal chemists with a powerful tool to access novel chemical space and to develop drug candidates with improved properties. The strategic incorporation of this 3D, sulfur-containing scaffold can significantly contribute to the success of drug discovery programs targeting a wide range of diseases.
References
-
Whitesides Research Group. The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Orig Life Evol Biosph (2011) 41:399–412. [Link]
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Meanwell, N. A. Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorg Med Chem Lett. 2009 Nov 1;19(21):5999-6003. [Link]
-
Indian Academy of Sciences. Synthetic access to thiols: A review. J. Chem. Sci. (2014) 126, 1267–1284. [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. [Link]
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Blank, I. et al. Enzymes-Assisted Generation of Thiols from Thioacetates. In Flavour Research at the Dawn of the Twenty-first Century. [Link]
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Dzierzkowska, A. et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024 Oct 21;280:116931. [Link]
-
Frolov, N. A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023 Feb; 28(4): 1855. [Link]
-
Sethi, P. et al. Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Recent Developments in Science and Technology for Sustainable Future. 2024 Feb 9. [Link]
-
Fletcher, S. P. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Org. Process Res. Dev. 2020, 24, 8, 1375–1392. [Link]
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National Center for Biotechnology Information. Pharmacokinetics. StatPearls. [Link]
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Taylor, J. R. et al. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. CNS Neurol Disord Drug Targets. 2013 May; 12(3): 333–346. [Link]
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Application Note & Protocols: Electrophilic Functionalization of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
An in-depth guide to the synthetic applications of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This document provides detailed protocols and mechanistic insights for its reaction with various electrophiles.
Introduction: A Versatile Scaffold for Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Its conformational pre-organization allows for precise positioning of substituents to interact with biological targets. This compound combines this valuable core with two key features: a Boc-protecting group for facile manipulation and subsequent deprotection, and a nucleophilic thiol group at the 3-position. This thiol serves as a versatile synthetic handle, enabling a wide array of covalent modifications through reactions with electrophiles.
The soft, nucleophilic nature of the thiol allows for selective reactions under mild conditions, often in the presence of other functional groups. This application note details robust and reproducible protocols for the S-alkylation, S-acylation, and oxidation of this building block, providing researchers with a practical guide to generating diverse libraries of piperidine-based compounds for drug development and chemical biology.
Core Principles: Reactivity and Experimental Considerations
The chemistry of this compound is dominated by the reactivity of the thiol group (-SH). To engage with electrophiles, the thiol is typically deprotonated in situ to form the more nucleophilic thiolate anion (-S⁻).
Choice of Base: The selection of a suitable base is critical.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N): These are often sufficient for reactions with highly reactive electrophiles like primary alkyl halides. They offer the advantage of milder conditions and simpler workups.
-
Strong, Non-Nucleophilic Bases (e.g., NaH, LiHMDS, t-BuOK): These are required for generating a quantitative amount of the thiolate, especially when reacting with less reactive electrophiles.[1] Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the thiol, driving the reaction to completion.
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are preferred. They effectively solvate the counter-ion of the base (e.g., Na⁺) without solvating the thiolate nucleophile, thereby enhancing its reactivity in S_N2 reactions.
Safety Note: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Any glassware or waste contaminated with thiols should be quenched with an oxidizing agent like bleach before disposal.
S-Alkylation: Synthesis of Thioethers
The formation of a carbon-sulfur bond via S-alkylation is one of the most fundamental transformations of this substrate, yielding stable thioethers (sulfides). The reaction typically proceeds via an S_N2 mechanism.[2]
Mechanism: S_N2 Pathway
The reaction begins with the deprotonation of the thiol to form a potent thiolate nucleophile. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.
Sources
The Strategic Application of Tert-butyl 3-sulfanylpiperidine-1-carboxylate in the Synthesis of Covalent Kinase Inhibitors
Introduction: The Quest for Kinase Specificity
Protein kinases, enzymes that regulate the majority of cellular pathways, have become prime targets in modern drug discovery, particularly in oncology and immunology. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A significant advancement in this field is the design of covalent inhibitors, which form a permanent bond with the target kinase, often leading to enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance.[1][2] These inhibitors typically feature an electrophilic "warhead" that reacts with a nucleophilic amino acid residue, such as cysteine, within the kinase's ATP-binding site.[3]
This guide focuses on a critical building block in the synthesis of these advanced therapeutics: tert-butyl 3-sulfanylpiperidine-1-carboxylate . We will explore the strategic importance of its structural features and provide a detailed protocol for its application in synthesizing a representative covalent kinase inhibitor, contextualized with insights into the underlying chemical principles.
Part 1: The Piperidine Scaffold: A Privileged Structure in Kinase Inhibition
The piperidine ring is a "privileged scaffold," a molecular framework that is recurrently found in successful drugs across various therapeutic areas.[4][5] Its prevalence in kinase inhibitors is not coincidental and can be attributed to several key advantages:
-
Improved Physicochemical Properties: The saturated heterocyclic nature of piperidine can enhance aqueous solubility and modulate lipophilicity, crucial parameters for favorable pharmacokinetics (PK), including absorption, distribution, metabolism, and excretion (ADME).[5][6][7]
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the puckered chair-like conformation of the piperidine ring allows for precise three-dimensional positioning of substituents. This enables chemists to optimize interactions with the complex topography of a kinase's ATP binding pocket, thereby increasing both potency and selectivity.[6][7]
-
Vectorial Exit Point: The piperidine ring serves as an excellent linker, providing a vectorial handle to project other functional groups—such as the thiol group in our title compound—towards specific regions of the target enzyme.
Part 2: this compound - A Trifunctional Synthon
The title compound is a strategically designed building block with three key features that make it exceptionally valuable for constructing covalent kinase inhibitors:
-
The Piperidine Core: As discussed, this provides the foundational scaffold for optimal target engagement.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group. It is stable to a wide range of reaction conditions, such as nucleophilic substitution, yet can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl), typically in the final stages of a synthesis.[8][9] This allows for the precise, stepwise construction of the final inhibitor.
-
The Sulfanyl (Thiol) Group: This is the functional heart of the molecule for its role in covalent inhibitor synthesis. The thiol (-SH) group is a potent nucleophile, perfectly suited to attack an electron-deficient aromatic ring or an activated electrophile on the kinase's core scaffold. This reactivity is central to forming the crucial covalent bond that defines this class of inhibitors.
The following diagram illustrates the key functional components of this building block.
Caption: Key structural features and their synthetic roles.
Part 3: Application in the Synthesis of a Covalent BTK Inhibitor
A prime example of the application of this building block is in the synthesis of covalent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in B-cells, and its inhibition has proven highly effective in treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[1][7][10] Marketed BTK inhibitors, such as ibrutinib, function by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site.[6][10]
The synthesis of such inhibitors can be conceptually broken down into three main stages, where our title compound plays a pivotal role in the first step.
Caption: General three-step workflow for inhibitor synthesis.
Detailed Synthetic Protocol: Synthesis of a Covalent BTK Inhibitor Precursor
This protocol outlines the synthesis of a key intermediate by reacting this compound with an activated pyrazolopyrimidine core, a common scaffold in BTK inhibitors.
Reaction Scheme:
(Image of the chemical reaction: this compound + 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine -> Boc-protected thioether adduct)
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The thiol group of our building block acts as a nucleophile, displacing a leaving group (like a halogen) on an electron-deficient aromatic ring. This type of reaction, SNAr, is highly effective for building complex molecules.[1][11][12] The electron-withdrawing nitrogen atoms in the pyrimidine ring are essential for activating the ring towards nucleophilic attack.[1]
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 151266-23-8 | 261.03 | 1.0 | 1.0 |
| (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate | 136623-14-0 | 217.33 | 1.1 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (261 mg, 1.0 mmol) and anhydrous DMF (10 mL).
-
Add Cesium Carbonate (652 mg, 2.0 mmol). The base is crucial for deprotonating the thiol, forming the more nucleophilic thiolate anion.
-
Add (R)-tert-butyl 3-mercaptopiperidine-1-carboxylate (239 mg, 1.1 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) and stir. A precipitate should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected thioether adduct.
Step 2: Boc Deprotection
This step unmasks the secondary amine on the piperidine ring, making it available for the final acylation step.
Materials & Reagents:
| Reagent | Notes |
| Boc-protected thioether adduct (from Step 1) | 1.0 mmol |
| Dichloromethane (DCM) or 1,4-Dioxane | 10 mL |
| Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | 5 mL (TFA) or 5 mL (4M HCl) |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 mmol) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) dropwise. Gas evolution (CO₂) will be observed.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The crude product is often obtained as a TFA or HCl salt.
-
To obtain the free amine, dissolve the crude salt in a minimal amount of water and basify to pH >10 with 1M NaOH or saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected intermediate.[13]
Step 3: Acylation (Warhead Installation)
The final step involves acylating the newly freed piperidine nitrogen with acryloyl chloride to install the Michael acceptor "warhead," which is responsible for the covalent interaction with the target kinase.[6]
This step should be performed immediately after Step 2 as the free amine can be unstable.
Materials & Reagents:
| Reagent | Notes |
| Deprotected amine (from Step 2) | 1.0 mmol |
| Acryloyl chloride | 1.1 mmol, handled with care (lachrymator) |
| Triethylamine (TEA) or DIPEA | 2.0 mmol, acts as a base to neutralize HCl |
| Dichloromethane (DCM), anhydrous | 10 mL |
Procedure:
-
Dissolve the deprotected amine (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of acryloyl chloride (1.1 mmol) in DCM dropwise to the stirring solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. Once complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final covalent inhibitor.
Conclusion
This compound is a highly strategic and versatile building block for the synthesis of targeted covalent kinase inhibitors. Its unique combination of a conformationally defined piperidine scaffold, a robust Boc-protecting group, and a nucleophilic thiol handle provides medicinal chemists with a powerful tool for constructing potent and selective therapeutics. The protocols outlined herein, based on established chemical principles like the SNAr reaction, demonstrate a reliable pathway for leveraging this synthon in the development of next-generation kinase inhibitors.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. chimia.ch [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
Application Note and Protocol: S-Alkylation of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of S-Alkylated Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Functionalization of the piperidine ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which in turn modulates its pharmacokinetic and pharmacodynamic profile. The introduction of a thioether linkage at the 3-position, via S-alkylation of a thiol precursor, provides a versatile strategy for introducing diverse substituents. Thioethers are generally stable and can influence molecular conformation and interactions with biological targets.
This document provides a comprehensive guide to the S-alkylation of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a key intermediate where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[2][3] The Boc protecting group is crucial as it prevents N-alkylation and can be readily removed under acidic conditions without affecting the newly formed thioether bond.[4][5] This protocol will detail a robust and reproducible method for this transformation, discuss the underlying reaction mechanism, and provide guidance on product purification and characterization.
Reaction Workflow Overview
The overall process involves the deprotonation of the thiol to form a highly nucleophilic thiolate, followed by a nucleophilic substitution reaction with an alkyl halide.[6]
Sources
- 1. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Novel Derivatives from Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent placement. Tert-butyl 3-sulfanylpiperidine-1-carboxylate, in particular, is a highly valuable building block. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[3] The strategically placed thiol group at the 3-position serves as a versatile handle for the introduction of diverse functionalities through S-alkylation, S-arylation, and oxidation, enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents.
These application notes provide detailed, field-proven protocols for the synthesis of thioether, thioaryl, sulfoxide, and sulfone derivatives of this compound. The methodologies are designed to be robust and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug development endeavors.
Core Synthetic Strategies and Protocols
The thiol group of this compound is a nucleophilic center that can readily react with a variety of electrophiles. The following sections detail the experimental procedures for its derivatization.
Protocol 1: S-Alkylation for the Synthesis of N-Boc-3-(alkylthio)piperidines
The S-alkylation of thiols is a fundamental and reliable transformation for the formation of thioethers. The reaction proceeds via an SN2 mechanism, where the deprotonated thiol (thiolate) acts as a nucleophile, attacking an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base is required to deprotonate the thiol without competing in the alkylation reaction. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion.
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively solvate the counter-ion of the base (e.g., Na+) without solvating the thiolate nucleophile, thereby enhancing its reactivity.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic deprotonation step and then allowed to warm to room temperature to facilitate the SN2 reaction.
Experimental Workflow:
Caption: Workflow for the S-alkylation of this compound.
Detailed Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-3-(alkylthio)piperidine.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Provides the core scaffold with a protected nitrogen and a reactive thiol. |
| Reagent | Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Electrophile for the SN2 reaction. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for thiolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Polar aprotic solvent to enhance nucleophilicity. |
| Temperature | 0 °C to Room Temperature | Controlled deprotonation and efficient reaction progression. |
| Workup | Saturated aqueous NH4Cl | Safely quenches excess NaH. |
| Purification | Column Chromatography | To isolate the pure thioether product.[4] |
Protocol 2: Palladium-Catalyzed S-Arylation for the Synthesis of N-Boc-3-(arylthio)piperidines
The formation of aryl thioethers from thiols and aryl halides is most effectively achieved through transition metal catalysis, with palladium and copper being the most common choices.[5][6] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for C-S bond formation.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos) is crucial for facilitating the catalytic cycle, specifically the oxidative addition and reductive elimination steps.
-
Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) is used to deprotonate the thiol and activate the catalyst.
-
Solvent: A high-boiling point, non-polar solvent like toluene or dioxane is typically used to allow for the higher reaction temperatures often required for cross-coupling reactions.
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed S-arylation.
Detailed Protocol:
-
To a sealable reaction tube, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (0.1 M) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-(arylthio)piperidine.
| Parameter | Condition | Rationale |
| Reagents | Aryl halide (e.g., 4-Iodoanisole, 2-Bromopyridine) | Arylating agent. |
| Catalyst | Pd(OAc)₂ | Palladium precatalyst. |
| Ligand | Xantphos | Bulky phosphine ligand to facilitate the catalytic cycle. |
| Base | Cs₂CO₃ | Non-nucleophilic base for thiolate formation and catalyst activation. |
| Solvent | Anhydrous Toluene | High-boiling, non-polar solvent suitable for cross-coupling. |
| Temperature | 100-120 °C | Provides sufficient energy for the catalytic cycle. |
| Purification | Column Chromatography | To isolate the pure aryl thioether product. |
Protocol 3: Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thioether derivatives can be selectively oxidized to the sulfoxide or further to the sulfone oxidation state. The choice of oxidant and stoichiometry are key to controlling the outcome.
Causality Behind Experimental Choices:
-
Oxidizing Agent:
-
For Sulfoxides: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the selective oxidation of sulfides to sulfoxides when used in stoichiometric amounts at low temperatures.[7] Hydrogen peroxide in the presence of a suitable catalyst can also be employed.[8]
-
For Sulfones: Using an excess of a strong oxidizing agent like m-CPBA or Oxone® will typically lead to the full oxidation to the sulfone.[9]
-
-
Solvent: A chlorinated solvent like dichloromethane (DCM) is often used as it is relatively inert to the oxidizing conditions.
-
Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally used to control the exothermicity of the oxidation and to prevent over-oxidation, especially when targeting the sulfoxide.
Experimental Workflow for Oxidation:
Sources
- 1. Piperidine [webbook.nist.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. rsc.org [rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 9. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
click chemistry reactions with Tert-butyl 3-sulfanylpiperidine-1-carboxylate derivatives
An In-Depth Guide to Thiol-Ene and Thiol-Yne Click Chemistry Reactions with Tert-butyl 3-sulfanylpiperidine-1-carboxylate Derivatives
Introduction: Harnessing Thiol-Click Chemistry for Advanced Drug Discovery
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular synthesis in complex environments.[1][2] Among these, the radical-mediated thiol-ene and thiol-yne reactions have emerged as exceptionally powerful tools for bioconjugation, polymer synthesis, and materials science.[3][4] These reactions leverage the efficient and selective addition of a thiol group across an alkene ("-ene") or alkyne ("-yne") to form stable thioether linkages.[5]
This guide focuses on the application of these powerful click reactions with derivatives of this compound. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] By functionalizing this valuable core with a thiol handle, we unlock the potential for rapid, modular synthesis of complex bioactive molecules and bioconjugates. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for subsequent deprotection and further functionalization at the nitrogen atom, making this a versatile building block for drug development professionals.[8][9]
This document serves as a comprehensive technical guide, providing both the foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to utilize these reactions.
Core Principles: Understanding the Thiol-Click Reaction Mechanism
The thiol-ene and thiol-yne reactions proceed primarily through a free-radical chain mechanism.[5] This process can be initiated by UV light in the presence of a photoinitiator or by thermal initiators.[10][11] The key steps are initiation, propagation, and termination.
1. Initiation: A radical initiator, upon exposure to UV light or heat, abstracts a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[5]
2. Propagation:
-
Thiol-Ene Reaction: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[5] This radical then abstracts a hydrogen from another thiol molecule in a chain-transfer step, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[5][12]
-
Thiol-Yne Reaction: The mechanism is analogous, but with a crucial difference: each alkyne functional group can react sequentially with two thiol molecules.[13] The first addition of a thiyl radical to the alkyne forms a vinyl sulfide intermediate. This intermediate can then react with a second thiyl radical, leading to a dithioether product.[13][14] The rate of the second addition can be even faster than the first.[14]
3. Termination: The reaction ceases when two radicals combine.
The efficiency and biocompatibility of these reactions are notable; they can often be performed under mild, aerobic conditions, sometimes even in aqueous media, making them suitable for modifying sensitive biological molecules.[10][15][16]
Caption: Sequential two-step mechanism of the Thiol-Yne reaction.
Application Note 1: Thiol-Ene Conjugation Protocol
Objective: To conjugate this compound to an alkene-containing molecule (e.g., an allyl-functionalized peptide or small molecule) via a photoinitiated radical thiol-ene reaction.
Causality Behind Experimental Choices:
-
Photoinitiation: Using a photoinitiator like DMPA and UV light provides excellent spatial and temporal control over the reaction. The reaction starts when the light is on and stops when it is off, proceeding at room temperature, which is ideal for thermally sensitive substrates.
-
Solvent: Acetonitrile or a THF/Methanol mixture is chosen for its ability to dissolve a wide range of organic substrates and its transparency to the UV wavelengths used for initiation.
-
Stoichiometry: A slight excess of the thiol component is often used to ensure complete consumption of the potentially more valuable alkene-containing substrate and to drive the chain-transfer step efficiently.
Materials and Reagents:
-
This compound
-
Alkene-functionalized substrate (e.g., Allyl-PEG, N-allyl-dansylamide)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), HPLC grade
-
Inert gas (Argon or Nitrogen)
-
UV Lamp (365 nm)
-
Standard glassware, magnetic stirrer, and syringes
Experimental Protocol:
-
Reagent Preparation: In a quartz reaction vessel or borosilicate vial, dissolve the alkene-functionalized substrate (1.0 eq) in the chosen solvent (e.g., MeCN) to a final concentration of ~0.1 M.
-
Addition of Thiol: Add this compound (1.1 - 1.5 eq) to the solution.
-
Addition of Initiator: Add the photoinitiator DMPA (0.01 - 0.05 eq relative to the alkene).
-
Inert Atmosphere: Seal the vessel with a septum and degas the solution by bubbling with Argon or Nitrogen for 10-15 minutes. This is crucial as oxygen can inhibit radical polymerization, although thiol-ene reactions are known to be relatively oxygen-tolerant. [17]5. Initiation: Place the reaction vessel under a 365 nm UV lamp at room temperature with magnetic stirring. Ensure the vessel is approximately 5-10 cm from the light source.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-60 minutes. [18][19]7. Work-up and Purification: Once the reaction is complete (disappearance of starting material), concentrate the mixture under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired thioether conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Thiol:Ene Ratio | 1.1:1 to 1.5:1 | Ensures complete conversion of the 'ene' component. |
| Initiator (DMPA) | 1-5 mol% | Sufficient to initiate the chain reaction without causing side reactions. |
| Solvent | MeCN, THF, CH₂Cl₂ | Good solubility for reactants and UV transparency. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| UV Wavelength | 365 nm | Standard wavelength for activating common photoinitiators like DMPA. [20] |
| Reaction Time | 5 - 60 min | Typically a very fast reaction. |
| Expected Yield | >90% | Thiol-ene reactions are known for their high efficiency. [5] |
Application Note 2: Thiol-Yne Conjugation Protocol
Objective: To perform a thiol-yne click reaction between this compound and an alkyne-functionalized molecule, with the potential to form either the single-addition (vinyl sulfide) or double-addition (dithioether) product.
Causality Behind Experimental Choices:
-
Controlling Stoichiometry: The ratio of thiol to alkyne is the primary method for controlling the product distribution. A 1:1 ratio favors the mono-adduct (vinyl sulfide), while a ratio of >2:1 thiol to alkyne is required to drive the reaction towards the dithioether product. [13]* Reaction Conditions: The conditions are very similar to the thiol-ene reaction, highlighting the versatility of the chemistry. The choice of initiator and solvent follows the same logic.
Materials and Reagents:
-
This compound
-
Alkyne-functionalized substrate (e.g., Propargyl-PEG, Phenylacetylene)
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), HPLC grade
-
Inert gas (Argon or Nitrogen)
-
UV Lamp (365 nm)
Experimental Protocol:
-
Reagent Preparation: In a quartz reaction vessel, dissolve the alkyne-functionalized substrate (1.0 eq) in the solvent (~0.1 M).
-
Addition of Thiol:
-
For Mono-addition: Add this compound (1.0 eq).
-
For Double-addition: Add this compound (2.2 - 3.0 eq).
-
-
Addition of Initiator: Add DMPA (0.01 - 0.05 eq relative to the alkyne).
-
Inert Atmosphere: Degas the solution with Argon or Nitrogen for 10-15 minutes.
-
Initiation: Irradiate the stirring solution with a 365 nm UV lamp at room temperature.
-
Monitoring: Monitor the reaction carefully by LC-MS to track the consumption of the alkyne and the formation of the vinyl sulfide and/or dithioether products.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by flash column chromatography. The polarity difference between the mono- and di-adducts usually allows for good separation.
-
Characterization: Analyze the purified product(s) by NMR and HRMS to confirm their identity and stereochemistry (the mono-adduct typically forms as a mixture of E/Z isomers). [11]
Parameter Condition (Mono-adduct) Condition (Di-adduct) Thiol:Yne Ratio 1:1 >2:1 Initiator (DMPA) 1-5 mol% 1-5 mol% Solvent MeCN, THF MeCN, THF Reaction Time 10 - 90 min 30 - 120 min | Expected Yield | >90% | >85% |
Overall Experimental Workflow
The following diagram illustrates the general workflow for performing these click chemistry conjugations in a research setting.
Caption: General laboratory workflow for thiol-click conjugations.
Conclusion
The thiol-ene and thiol-yne reactions are stellar examples of click chemistry, offering high efficiency, speed, and operational simplicity. When applied to versatile drug-like scaffolds such as this compound, they provide a powerful and modular platform for the rapid synthesis of novel chemical entities. The protocols detailed herein offer a robust starting point for researchers in drug discovery and chemical biology to conjugate this piperidine building block to a wide array of molecules, accelerating the development of new therapeutics and research tools.
References
- Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. (2017). RSC Publishing.
- Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New C
- Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. (2017). PMC - NIH.
- Thiol-yne click chemistry: A powerful and versatile methodology for m
- Thiol-yne reaction. Wikipedia.
- Fairbanks, B. D., et al. (2008). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules.
- Expanding (Bio)
- Click chemistry: A novel tool in pharmaceutical research. Allied Academies.
- The thiol-sulfoxonium ylide photo-click reaction for bioconjug
- Bioconjugation using Click Chemistry Reaction. (2021). YouTube.
- Thiol-yne click reaction: an interesting way to derive thiol-provided c
- CHAPTER 5: Thiol-yne Click Polymeriz
- Thiol-Ene Click Reaction. Alfa Chemistry.
- Thiol-ene reaction. Wikipedia.
- Hoyle, C. E., & Bowman, C. N. (2010). Thiol-ene click chemistry. PubMed - NIH.
- Reaction Rates and Mechanisms for Radical, Photoinitated Addition of Thiols to Alkynes, and Implications for Thiol−Yne Photopolymerizations and Click Reactions. (2025).
- Radical-mediated step-growth polymerization mechanisms of (a) thiol-ene....
- Exploring tert-Butyl (S)-3-(4-aminophenyl)
- Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry (RSC Publishing).
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). MDPI.
- Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions.
- Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. (2018). ACS Omega.
- Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. (2018). NIH.
- Visible Light Photocatalytic Thiol–Ene Reaction: An Elegant Approach for Fast Polymer Postfunctionalization and Step-Growth Polymerization. (2015).
- Full article: Advances in click chemistry for drug discovery and development.
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). PMC - NIH.
- CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate.
- Radical-mediated thiol–ene 'click' reactions in deep eutectic solvents for bioconjugation. (2021). Green Chemistry (RSC Publishing).
- “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. (2012). PMC - NIH.
- (S)-Tert-butyl 3-(methylsulfonyloxy)
- (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2025).
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025).
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- Click Chemistry. Sharpless Lab, The Scripps Research Institute.
- tert-butyl 3-(4-sulfanylbutyl)
- Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. (2020). PMC - NIH.
- Tert-butyl 3-oxopiperidine-1-carboxyl
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019).
- Topics (Click Chemistry). TCI AMERICA.
- (S)-tert-Butyl 3-(4-aminophenyl)
Sources
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
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- 4. tandfonline.com [tandfonline.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
role as an intermediate in the synthesis of complex pharmaceutical compounds
Application Notes & Protocols
Topic: The Role of Intermediates in the Synthesis of Complex Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of complex Active Pharmaceutical Ingredients (APIs) is rarely a single-step process. It is a meticulously planned journey through a series of chemical transformations where intermediate compounds are the crucial waypoints. These intermediates are not merely transitional molecules; they are the foundational building blocks and strategic linchpins that dictate the efficiency, purity, scalability, and economic viability of the entire synthetic route.[][2] This guide provides an in-depth exploration of the strategic use of intermediates in pharmaceutical synthesis. We will move beyond theoretical concepts to deliver field-proven insights, detailed experimental protocols for the synthesis and purification of key intermediates, and case studies of their application in constructing complex drug molecules.
The Strategic Imperative of Pharmaceutical Intermediates
In the multi-step synthesis required for intricate pharmaceutical molecules, intermediates serve several critical functions.[3] They are distinct, isolable compounds that act as precursors for the final API.[] The quality and structure of an intermediate directly impact the effectiveness, safety, and cost of the final drug product.
Core Functions of Intermediates:
-
Complexity Management: Intermediates break down a complex synthesis into manageable, sequential steps. This modular approach allows for the purification and characterization at various stages, ensuring that impurities are removed before they can interfere with subsequent reactions, which is critical for meeting stringent regulatory standards.[2][4]
-
Yield and Purity Optimization: By isolating a stable intermediate, chemists can optimize reaction conditions for a specific transformation without the constraints of preceding or subsequent steps. This leads to higher yields and purities, reducing the burden on final API purification.[4]
-
Introduction of Key Functionality: Intermediates are often designed to introduce specific functional groups or chiral centers that are essential for the drug's biological activity.[2] Many drugs require a specific enantiomer to be therapeutically active, and chiral intermediates are fundamental to achieving this.[3][]
-
Economic and Scalability Drivers: A well-designed synthetic route with stable, easily purified intermediates can significantly reduce production costs and simplify the scale-up process from laboratory bench to industrial manufacturing.
Challenges in intermediate production are significant and include ensuring stability, adhering to Good Manufacturing Practices (GMP), managing costs, and minimizing environmental impact.[6][7][8]
General Synthesis Workflow
The pathway from basic raw materials to a final API is a controlled progression through one or more key intermediates. Each step is a critical control point for quality and purity.
Caption: General workflow from raw materials to final drug product.
Case Study: A Chiral Intermediate in Antihypertensive Therapy
The synthesis of optically active tertiary alcohols is a critical technology in producing various pharmaceuticals. A prime example is the synthesis of (S)-Oxybutynin, a drug for treating frequent urination, which relies on a key chiral intermediate.
The Role of the (S)-CHPGA Intermediate
The synthesis of the key intermediate, (S)-cyclohexyl-phenyl-glycolic acid ((S)-CHPGA), presents a significant challenge in constructing the required tetrasubstituted chiral carbon center. The use of an L-proline catalyzed direct asymmetric aldol reaction provides an elegant and efficient solution.[9]
Caption: Asymmetric synthesis of the (S)-CHPGA intermediate.
Protocol: L-Proline Catalyzed Synthesis of the Aldol Adduct
This protocol describes the direct asymmetric aldol reaction to form the precursor to (S)-CHPGA, a key intermediate in the synthesis of (S)-Oxybutynin.[9]
Materials:
-
Ethyl phenylglyoxylate
-
Cyclohexanone
-
L-Proline (catalyst)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add L-proline (0.2 equivalents).
-
Solvent and Reagents: Add anhydrous DMSO to the flask. Stir the mixture until the L-proline is dissolved or well-suspended.
-
Add cyclohexanone (2.0 equivalents) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C) using an appropriate bath.
-
Addition of Glyoxylate: Slowly add ethyl phenylglyoxylate (1.0 equivalent) to the stirring reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aldol adduct.
Data Summary
| Parameter | Value | Reference |
| Solvent | DMSO | [9] |
| Catalyst | L-Proline | [9] |
| Diastereomer Ratio | > 20:1 | [9] |
| Optical Purity (ee) | 96% | [9] |
| Subsequent Step | Hydrolysis to (S)-CHPGA | [9] |
Case Study: An Oxathiolane Intermediate for Antiviral Drugs
The synthesis of nucleoside reverse transcriptase inhibitors like Lamivudine (3TC) and Emtricitabine (FTC) relies on a critical oxathiolane intermediate. A supply-centered synthesis approach was developed to construct this intermediate from low-cost, widely available starting materials, showcasing how intermediate design can drive process innovation.[10]
Synthetic Strategy via a Dichlorinated Intermediate
The core of this strategy involves the reaction of a thiol with vinyl acetate in the presence of sulfuryl chloride to generate a key dichlorinated intermediate. This intermediate is then cyclized in water to form the target oxathiolane ring system.[10]
Caption: Supply-centered synthesis of the oxathiolane intermediate.
Protocol: Synthesis of the Dichlorinated Intermediate
This protocol is based on the model system developed for the synthesis of the dichlorinated intermediate required for the oxathiolane core.[10]
Materials:
-
Methyl thioglycolate (MTG)
-
Sulfuryl chloride (SO₂Cl₂)
-
Vinyl acetate (VA)
-
Toluene (solvent)
-
Standard glassware for organic synthesis under inert atmosphere
-
Magnetic stirrer and cooling bath
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, dissolve methyl thioglycolate (1.0 equivalent) in toluene.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Sulfuryl Chloride Addition: Add sulfuryl chloride (2.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. Stir the mixture for 15 minutes after the addition is complete.
-
Vinyl Acetate Addition: Add vinyl acetate (1.1 equivalents) dropwise via the dropping funnel, again ensuring the temperature remains low.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the formation of the dichlorinated product using Gas Chromatography (GC) or NMR spectroscopy.
-
Workup: Upon completion, carefully quench the reaction with a cold, saturated solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with toluene.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude dichlorinated intermediate, which can be used in the subsequent cyclization step, often without further purification.
Data Summary
| Parameter | Value | Reference |
| Key Transformation | Sulfenyl chloride addition & α-halogenation | [10] |
| Solvent | Toluene | [10] |
| Yield of Intermediate | >95% (Optimized) | [10] |
| Subsequent Step | Hydrolysis and ring closure in water | [10] |
Standard Protocols for Intermediate Purification and Characterization
The purity of an intermediate is paramount, as impurities can be carried through the synthesis to contaminate the final API.[11] Rigorous purification and characterization are non-negotiable steps.
Purification Workflow
A generalized workflow is employed to isolate and purify intermediates to the required specification before proceeding to the next synthetic step.
Caption: General workflow for intermediate purification and QC.
Protocol 1: Purification by Crystallization
Crystallization is a powerful technique for purifying solid intermediates, as the process of forming a crystal lattice tends to exclude impurities.[12]
-
Solvent Selection: Choose a solvent or solvent system in which the intermediate is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude intermediate in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed. Crystal formation should begin. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
For non-crystalline intermediates or when very high purity is required, column chromatography is the method of choice.[12][13]
-
Stationary Phase Selection: Select an appropriate stationary phase (e.g., silica gel or alumina) and pack it into a column as a slurry with the mobile phase.
-
Sample Loading: Dissolve the crude intermediate in a minimum amount of solvent and load it carefully onto the top of the column.
-
Elution: Pass the mobile phase (a solvent or mixture of solvents) through the column. The components will separate based on their differing affinities for the stationary and mobile phases.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified intermediate.
Characterization Techniques
Once purified, the intermediate's identity, purity, and structure must be unequivocally confirmed.
| Technique | Purpose & Application |
| NMR Spectroscopy | Provides detailed information about the molecular structure, connectivity, and stereochemistry. Essential for structural elucidation.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight of the intermediate and can provide information about its elemental composition and structure through fragmentation patterns.[11] |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, O-H, N-H), confirming the success of a chemical transformation.[11] |
| HPLC / GC | Primarily used to assess the purity of the intermediate. These techniques separate the main compound from any residual impurities, allowing for quantification.[14] |
Conclusion and Future Outlook
Pharmaceutical intermediates are far more than simple stepping stones; they are the cornerstones of modern drug synthesis.[2] A strategic approach to the design, synthesis, and control of intermediates is essential for developing safe, effective, and accessible medicines. The future of pharmaceutical manufacturing will see an even greater emphasis on innovative intermediate synthesis. Trends such as biocatalysis, which uses enzymes for highly specific transformations under mild conditions, and continuous flow chemistry are revolutionizing how intermediates are produced, leading to greener, more efficient, and more controlled manufacturing processes.[6][8][15][16] As drug molecules become increasingly complex, the ingenuity applied to the synthesis of their core intermediates will continue to be a primary driver of innovation in the pharmaceutical industry.
References
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]
-
Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. (2026-01-01). [Link]
-
Role of Intermediates in Drug Development. EvoBioSystems. [Link]
-
Overcoming Challenges in Pharmaceutical Intermediate Production. Htdchem. (2025-08-12). [Link]
-
Chemical Intermediates in Pharmaceuticals. INTERSURFCHEM. (2025-04-27). [Link]
-
Exploring The Role Of Pharmaceutical Intermediates In Drug Development. ChemComplex. [Link]
-
Catalyst Application for Pharmaceutical. Technology Networks. [Link]
-
API and Intermediates: The Critical Link in Pharmaceutical Synthesis. [Link]
-
Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Publications. (2023-04-10). [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals | Request PDF. ResearchGate. (2025-08-10). [Link]
-
What are the key steps in the purification of pharmaceutical intermediates?. Blog. (2025-08-20). [Link]
-
Isolation and characterization of pharmaceuticals with impurities.. (2024-11-20). [Link]
-
Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development - ACS Publications. (2020-05-13). [Link]
-
Organic Synthesis Drug Intermediates. Silane Silicone Manufacturer ZM Silane Limited. (2025-09-13). [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
Sources
- 2. evobiosystems.com [evobiosystems.com]
- 3. Chemical Intermediates in Pharmaceuticals - INTERSURFCHEM [polymerchem.org]
- 4. scllifesciences.com [scllifesciences.com]
- 6. Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis-SYNTAME BIOTECH [syntame.com]
- 7. htdchem.com [htdchem.com]
- 8. chemcomplex.com [chemcomplex.com]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 12. shyzchem.com [shyzchem.com]
- 13. zmsilane.com [zmsilane.com]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate (also known as N-Boc-3-mercaptopiperidine or 1-Boc-3-sulfanylpiperidine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-based solutions to improve yield, minimize impurities, and ensure the successful synthesis of your target compound.
Overview of Synthetic Strategy
The most prevalent and reliable method for preparing this compound involves the two-step process shown below. The synthesis starts from a commercially available precursor, N-Boc-3-hydroxypiperidine, which is converted to its corresponding disulfide, bis(1-(tert-butoxycarbonyl)piperidin-3-yl) disulfide. The final and most critical step is the reduction of this disulfide to yield the desired thiol product.
While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide focuses primarily on troubleshooting the final reduction step, as it is often the source of yield loss and impurity generation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired thiol product. What are the likely causes?
Answer: Low or nonexistent yield is the most frequent issue and typically points to one of three main problems: oxidative dimerization of the product, incomplete reduction of the disulfide starting material, or suboptimal reaction conditions .
| Issue | Probable Cause | Recommended Action & Scientific Rationale |
| Product Re-oxidation | The thiol product is highly susceptible to oxidation by atmospheric oxygen, which converts it back to the disulfide starting material. This is a common issue during the reaction and subsequent work-up. | Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (Nitrogen or Argon). Deoxygenated Solvents: Before use, thoroughly sparge all solvents (e.g., water, methanol, ethanol) with an inert gas for at least 30 minutes to remove dissolved oxygen. |
| Incomplete Reduction | The reducing agent may be insufficient in quantity, inactive, or unsuitable for the reaction conditions. | Choice of Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended. It is odorless, water-soluble, resistant to air oxidation, and highly effective over a broad pH range (1.5-9.0)[1][2]. Unlike DTT, it is an irreversible reducing agent, which prevents re-oxidation cycles[3]. Stoichiometry: Use a molar excess of the reducing agent. A starting point of 1.5 to 2.0 equivalents of TCEP relative to the disulfide is recommended. |
| Suboptimal pH | The reduction of disulfides by phosphines like TCEP is pH-dependent. The reaction is rapid and complete in water at a slightly acidic to neutral pH[3][4]. | pH Control: Maintain the reaction pH between 4.5 and 7.5. You can use a buffered solution (e.g., phosphate buffer) to ensure stable pH throughout the reaction[1]. |
| Reaction Time/Temp | Insufficient reaction time or non-optimal temperature can lead to an incomplete reaction. | Monitoring & Conditions: TCEP reductions are often rapid, completing in as little as 5-10 minutes at room temperature[2]. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion. |
Impurity Profile Issues
Question: My final product is contaminated with significant impurities. How can I identify and prevent them?
Answer: The primary impurity is often the unreacted disulfide starting material due to the re-oxidation issue discussed above. Another potential issue is the premature cleavage of the Boc protecting group.
| Issue | Probable Cause | Recommended Action & Scientific Rationale |
| Disulfide Impurity | Re-oxidation of the thiol product back to the disulfide dimer during work-up or purification. | Acidic Work-up: During the extraction phase, use a mildly acidic aqueous solution (e.g., dilute HCl or KHSO₄) for the initial washes. The protonated thiol is less prone to oxidation than the thiolate anion, which is more prevalent at neutral or basic pH. Purification: If disulfide is present, purification via flash column chromatography is typically effective. |
| Boc-Deprotected Impurity | The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids[5]. Exposure to highly acidic conditions during the reaction, work-up, or purification (e.g., using TFA in chromatography eluents) can cause its removal[6]. | pH Management: Avoid strong acids. If an acidic wash is needed during work-up, use dilute, weaker acids and minimize contact time. For chromatography, avoid highly acidic mobile phase additives like trifluoroacetic acid (TFA) if possible, or use a minimal amount (e.g., 0.1%) and immediately neutralize or lyophilize the collected fractions[6]. |
Recommended Experimental Protocol
This protocol details the reduction of bis(1-(tert-butoxycarbonyl)piperidin-3-yl) disulfide using TCEP, a robust and reliable method.
Materials
-
bis(1-(tert-butoxycarbonyl)piperidin-3-yl) disulfide
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Deionized Water (deoxygenated)
-
Methanol (deoxygenated)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(1-(tert-butoxycarbonyl)piperidin-3-yl) disulfide (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 ratio).
-
Inerting the System: Sparge the solution with nitrogen or argon gas for 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas for the duration of the reaction.
-
Reducer Addition: In a separate flask, prepare a solution of TCEP·HCl (1.5 eq.) in deoxygenated water. Adjust the pH of the TCEP solution to ~7.0 with saturated sodium bicarbonate solution. Add this neutralized TCEP solution dropwise to the stirring disulfide solution.
-
Rationale: TCEP is commercially available as a hydrochloride salt, and its aqueous solution is acidic[1]. Neutralizing it before addition prevents exposing the starting material to overly acidic conditions which could potentially affect the Boc group.
-
-
Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC (a suitable solvent system is 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 30 minutes.
-
Work-up:
-
Once the reaction is complete, add ethyl acetate to the flask.
-
Wash the organic layer sequentially with a dilute, cold solution of KHSO₄, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Rationale: The mild acid wash helps to keep the thiol protonated and minimizes oxidation during extraction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the core reaction and a general troubleshooting workflow.
Reaction and Side Reaction
Caption: The desired reduction versus the undesired re-oxidation side reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648–2650. [Link]
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. [Link]
-
Dmitrenko, O., Thorpe, C., & Bach, R. D. (2007). Mechanism of SN2 disulfide bond cleavage by phosphorus nucleophiles. Implications for biochemical disulfide reducing agents. The Journal of organic chemistry, 72(22), 8298–8307. [Link]
-
Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] SELECTIVE REDUCTION OF DISULFIDES BY TRIS(2-CARBOXYETHYL) PHOSPHINE | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Boc Deprotection of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Welcome to the technical support center for the deprotection of Tert-butyl 3-sulfanylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from this sulfur-containing heterocyclic compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc deprotection of this compound?
A1: The principal challenge arises from the presence of the nucleophilic thiol (-SH) group. During acid-catalyzed Boc deprotection, a reactive tert-butyl cation is generated.[1][2][3][4] This carbocation is a potent electrophile that can irreversibly alkylate the sulfur atom of the deprotected piperidine, leading to the formation of an S-tert-butylated byproduct and reducing the yield of the desired 3-sulfanylpiperidine.[2][3][5]
Q2: How does the mechanism of Boc deprotection lead to this side reaction?
A2: The Boc deprotection proceeds via protonation of the carbamate carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][6] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which then readily decarboxylates to yield the free amine (in its protonated form) and carbon dioxide.[1][6] The liberated tert-butyl cation is then free to react with any nucleophiles present in the reaction mixture, with the thiol being a primary target.
Q3: What are scavengers and why are they essential for this specific deprotection?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the electrophilic tert-butyl cation.[2][3] They are more reactive towards the carbocation than the thiol group on your substrate, thereby preventing the formation of the S-tert-butylated side product.[2][3] For substrates containing sensitive functional groups like thiols, the use of scavengers is critical for achieving a high yield of the desired product.
Q4: Can I monitor the progress of the deprotection reaction?
A4: Yes, monitoring the reaction is highly recommended. Thin-Layer Chromatography (TLC) is a rapid and effective method to follow the disappearance of the starting material.[7] The deprotected product, being a salt, will have a significantly lower Rf value than the Boc-protected starting material. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more quantitative analysis of reaction completion and purity assessment.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of this compound.
Issue 1: Low Yield of the Desired 3-Sulfanylpiperidine and Presence of a Major Side Product.
Possible Cause: Alkylation of the thiol group by the tert-butyl cation.
Solution: Employ a scavenger cocktail in your deprotection reaction.
Explanation: The thiol group is highly susceptible to alkylation. To prevent this, a scavenger must be used to intercept the tert-butyl cation.
Recommended Scavenger Cocktails:
| Scavenger Cocktail | Composition (v/v/v) | Rationale |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) is an excellent scavenger that reacts with the tert-butyl cation via hydride transfer to form isobutane. The small amount of water helps to hydrolyze any silyl ethers that may form and aids in dissolving the final salt.[2] |
| TFA/EDT/TIS | 95:2.5:2.5 | Ethanedithiol (EDT) is a dithiol scavenger that is particularly effective in protecting cysteine residues in peptide synthesis and is equally applicable here.[2] It can trap the tert-butyl cation and also help to maintain a reducing environment, preventing disulfide bond formation. |
| TFA/Thioanisole/EDT | 90:5:5 | Thioanisole is another effective scavenger that can trap the tert-butyl cation.[9] This combination with EDT provides robust protection for the thiol group. |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the this compound in a minimal amount of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the pre-prepared scavenger cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the reaction mixture. A typical ratio is 10 mL of cleavage cocktail per gram of substrate.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure.
-
The crude product can be precipitated by the addition of cold diethyl ether and collected by filtration.
Issue 2: Incomplete Deprotection Reaction.
Possible Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[4][10]
Solution: Optimize the reaction conditions.
Explanation: The rate of Boc deprotection is dependent on the concentration and strength of the acid.[10]
Troubleshooting Steps:
-
Increase Acid Concentration: If using a dilute solution of TFA in DCM (e.g., 20%), increase the concentration to 50% or even use neat TFA (with scavengers).[10]
-
Extend Reaction Time: Continue to monitor the reaction for a longer period. Some sterically hindered Boc groups may require more time for complete cleavage.[4]
-
Increase Reaction Temperature: While most Boc deprotections proceed smoothly at room temperature, gentle warming (e.g., to 30-40 °C) can sometimes be necessary. However, be aware that higher temperatures can also increase the rate of side reactions.[4]
-
Switch to a Stronger Acid System: In difficult cases, 4M HCl in 1,4-dioxane can be a more potent alternative to TFA.[3][4]
Visualizing the Process
To better understand the chemical transformations and the troubleshooting logic, the following diagrams are provided.
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. microsaic.com [microsaic.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Tert-butyl 3-sulfanylpiperidine-1-carboxylate stability and storage conditions
Welcome to the technical support guide for tert-butyl 3-sulfanylpiperidine-1-carboxylate. This document provides in-depth guidance on the stability, storage, and handling of this versatile thiol-containing building block. As researchers and drug development professionals, ensuring the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. This guide is structured in a question-and-answer format to directly address common challenges and inquiries.
Part 1: Core Stability & Storage FAQs
This section addresses the most frequent questions regarding the fundamental properties and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
Answer: For maximum shelf-life, this compound should be stored at -20°C , under an inert atmosphere (e.g., Argon or Nitrogen) , in a tightly sealed, amber glass vial .
-
Causality: The primary driver for these conditions is the susceptibility of the sulfanyl (thiol) group to oxidation. Thiols can readily oxidize in the presence of atmospheric oxygen to form disulfide bridges, effectively creating a dimer of your starting material. Low temperatures slow down this and other potential degradation processes, while an inert atmosphere directly removes the key oxidizing agent. The amber vial protects the compound from potential light-induced degradation.
Q2: Can I store the compound in a refrigerator (2-8°C) or at room temperature for short periods?
Answer: While -20°C is optimal, storage at 2-8°C is acceptable for short periods (up to 1-2 weeks), provided the container is securely sealed and has been backfilled with an inert gas. Room temperature storage is strongly discouraged for more than a few hours (e.g., during weighing or reaction setup).
-
Expert Insight: The rate of oxidation is temperature-dependent. Each time the compound is brought to room temperature and exposed to air, the risk of dimerization increases. For multi-use bottles, we recommend preparing single-use aliquots under an inert atmosphere to prevent repeated freeze-thaw cycles and air exposure for the bulk material. This practice is a cornerstone of maintaining reagent integrity in medicinal chemistry campaigns.
Q3: The material arrived as a solid/oil. Does its physical state affect storage?
Answer: The physical state (which can vary based on purity and residual solvent) does not change the core storage requirements. The chemical principles of preventing oxidation and thermal degradation remain the same. Always store under the recommended inert, cold, and dark conditions.[1][2]
Q4: What materials are incompatible with this compound?
Answer: As a thiol, this compound is incompatible with several classes of reagents. Direct contact should be avoided during storage and handling.
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) will rapidly and uncontrollably oxidize the thiol group.[3]
-
Strong Acids: While the thiol is relatively stable, the tert-butoxycarbonyl (Boc) protecting group is highly sensitive to strong acids (e.g., trifluoroacetic acid, HCl), which will cause its cleavage.[3]
-
Bases: Strong bases can deprotonate the thiol to form a thiolate, which is even more susceptible to oxidation.
-
Certain Metals: Transition metals can catalyze oxidation or form metal-thiolate complexes.
| Incompatible Material Class | Reason for Incompatibility |
| Strong Oxidizing Agents | Rapid, exothermic oxidation of the thiol group.[3] |
| Strong Acids | Cleavage of the acid-labile Boc protecting group.[3] |
| Strong Bases | Formation of a highly reactive thiolate anion. |
| Transition Metals | Catalysis of oxidation; complex formation. |
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during the use of this compound, linking them back to stability and handling.
Q5: My reaction yield is significantly lower than expected. Could the reagent have degraded?
Answer: Yes, this is a classic symptom of reagent degradation. The most likely culprit is the oxidative formation of the disulfide dimer. This dimer will not participate in reactions where the free thiol is the required nucleophile (e.g., Michael additions, alkylations), thereby reducing your active reagent concentration and lowering the yield.
-
Troubleshooting Steps:
-
Assess Purity: Immediately analyze your starting material using the protocol provided in Part 3.
-
Review Handling Practices: Were the aliquots handled under an inert atmosphere? Was the bottle allowed to warm to room temperature before opening to prevent moisture condensation?
-
Consider an Alternative Source: If significant degradation is confirmed, it is best to use a fresh, unopened bottle of the reagent.
-
Q6: I'm observing an unexpected, less polar spot by TLC analysis of my starting material. What is it?
Answer: This is very likely the disulfide dimer. Dimerization creates a larger, more symmetric molecule that is typically less polar than the corresponding free thiol. It will therefore have a higher Rf value on normal-phase silica gel.
-
Self-Validation: To confirm, you can intentionally bubble a small amount of air through a dilute solution of your reagent in a suitable solvent (e.g., DCM) for a few hours and run a co-spot TLC. The new, less polar spot should intensify, confirming its identity as the oxidation product.
Q7: My ¹H NMR spectrum of the starting material shows broader peaks and a missing SH proton signal. What does this indicate?
Answer: This is a strong indicator of disulfide formation. The proton of the sulfanyl group (-SH) is a sharp singlet that is often found between 1.3-1.8 ppm. Its absence suggests the thiol has been oxidized. The formation of the dimer can lead to more complex or broadened signals for the piperidine ring protons due to changes in symmetry and molecular tumbling.
Q8: How can I salvage a partially oxidized batch of the reagent?
Answer: While using a fresh batch is always preferable, it is sometimes possible to reduce the disulfide back to the free thiol.
-
Caution: This is a chemical reaction that requires purification and is not a simple "clean-up."
-
Method: Treatment with a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) followed by chromatographic purification can regenerate the free thiol. This should only be attempted if you can rigorously validate the purity of the final product before use.
Part 3: Diagrams & Workflows
Visual aids to understand the primary degradation pathway and a logical troubleshooting process.
Caption: Primary oxidative degradation pathway of this compound to its disulfide dimer.
Caption: Troubleshooting workflow for experiments involving this compound.
Part 4: Experimental Protocol
Protocol: Purity Assessment by TLC and ¹H NMR
This protocol provides a reliable method to quickly assess the integrity of your reagent.
1. Materials
-
This compound sample
-
TLC Plate (Silica gel 60 F₂₅₄)
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM)
-
Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain
-
NMR tube, Deuterated Chloroform (CDCl₃)
2. Thin-Layer Chromatography (TLC) Procedure
-
Prepare a developing chamber with a 30:70 Ethyl Acetate/Hexanes mobile phase.
-
Dissolve a small amount (~1 mg) of your reagent in DCM (~0.5 mL).
-
Spot the solution onto the TLC plate baseline.
-
Develop the plate in the chamber until the solvent front is ~1 cm from the top.
-
Dry the plate and visualize under a UV lamp.
-
Submerge the plate in a KMnO₄ stain solution and gently heat to visualize spots.
-
Interpretation:
-
Pure Sample: A single, major spot should be visible. The thiol may stain yellow/brown with KMnO₄.
-
Degraded Sample: A second, less polar spot (higher Rf) will be visible, which corresponds to the disulfide dimer.
-
3. ¹H NMR Spectroscopy Procedure
-
Dissolve 5-10 mg of the reagent in ~0.7 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Pure Sample: Look for the characteristic Boc group singlet (~1.45 ppm, 9H) and the piperidine ring protons. Crucially, identify the sharp singlet for the sulfanyl proton (-SH ), typically between 1.3-1.8 ppm (its integration should be 1H).
-
Degraded Sample: The -SH proton signal will be diminished or absent. The signals for the piperidine ring protons may appear more complex or broadened due to the presence of the dimer. The integration of the Boc group relative to the piperidine protons will remain consistent.
-
References
-
AK Scientific, Inc. Safety Data Sheet: (R)-3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester.
-
Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
-
Sigma-Aldrich. Safety Data Sheet: tert-Butylamine.
-
AK Scientific, Inc. Safety Data Sheet: (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester.
-
AK Scientific, Inc. Safety Data Sheet: 3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester.
Sources
how to avoid disulfide bond formation in thiol reactions
Troubleshooting Guide: Preventing Unwanted Disulfide Bond Formation
Unwanted disulfide bond formation is a common challenge in experiments involving free thiol groups, leading to loss of reactivity, protein aggregation, and inconsistent results. This guide provides a systematic approach to troubleshooting and preventing this issue.
Diagram: The Oxidation-Reduction Cycle of Thiols
Caption: The reversible oxidation of two thiol groups to form a disulfide bond, a process favored by oxidants and reversed by reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in my thiol-containing samples?
A1: The primary cause is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two thiol-containing molecules. This process is often accelerated by several factors in a typical laboratory environment:
-
Dissolved Oxygen: Oxygen from the atmosphere that is dissolved in your buffers is a common culprit.
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols. These ions can be introduced through buffers, water, or even leach from glassware.
-
Elevated pH: At higher pH values (typically above 7.5-8), the thiol group is more likely to be in its deprotonated, thiolate anion form (R-S⁻). This thiolate is more nucleophilic and significantly more prone to oxidation than the protonated thiol.
Q2: I'm performing a thiol-maleimide conjugation. How can I ensure my thiol remains active?
A2: Thiol-maleimide conjugations are highly specific, but their success hinges on the availability of a free thiol. To maintain the thiol in its reduced, reactive state, consider the following:
-
Work at a slightly acidic to neutral pH: The optimal pH for thiol-maleimide reactions is typically between 6.5 and 7.5. This pH range offers a good compromise: it minimizes air oxidation (which is more prevalent at basic pH) while still allowing for a sufficient concentration of the reactive thiolate anion for the conjugation to proceed efficiently.
-
Incorporate a reducing agent: For proteins with existing disulfide bonds that need to be cleaved prior to conjugation, or for samples prone to oxidation, a reducing agent is essential. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred choice for conjugations as it is odorless, stable, and does not contain a thiol group itself, meaning it won't compete with your molecule of interest in the reaction.
-
Degas your buffers: To remove dissolved oxygen, it is highly recommended to degas all buffers immediately before use. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using a vacuum system.
Q3: Can I use DTT or β-mercaptoethanol in my conjugation reaction?
A3: While DTT (dithiothreitol) and β-mercaptoethanol are excellent reducing agents, they are generally not recommended for use during a thiol-specific conjugation reaction. Because they contain their own thiol groups, they will compete with your target molecule for the maleimide or other thiol-reactive group, leading to a lower yield of your desired product and the formation of unwanted side products.
If you need to use DTT or β-mercaptoethanol to reduce disulfide bonds in your protein, they must be removed before initiating the conjugation reaction. This is typically done using a desalting column or dialysis.
Q4: I've added a reducing agent, but I'm still seeing disulfide bond formation. What else could be going wrong?
A4: If you've addressed the common issues of pH and dissolved oxygen, and are using an appropriate reducing agent, consider these less obvious factors:
-
Metal Ion Contamination: Your buffers or water may be contaminated with trace metal ions. The use of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid), at a low concentration (e.g., 1-10 mM) can sequester these metal ions and prevent them from catalyzing thiol oxidation.
-
Purity of Reagents: Ensure that your starting materials, especially the thiol-containing compound, are of high purity and have not already oxidized during storage.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions, including oxidation. Optimize your protocol to proceed as quickly as is reasonably possible at the lowest effective temperature.
Troubleshooting Table: Common Issues and Solutions
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in thiol-maleimide conjugation | 1. Oxidation of thiols to disulfides: The thiol group is not available for reaction. 2. Competing reaction: The reducing agent (if thiol-based) is reacting with the maleimide. | 1a. Add a non-thiol reducing agent: Incorporate 0.5-1 mM TCEP in your reaction buffer. 1b. Degas buffers: Sparge all buffers with nitrogen or argon before use. 1c. Work at optimal pH: Maintain a pH of 6.5-7.5. 2. Remove thiol-based reducing agents: If DTT or β-mercaptoethanol were used for initial reduction, remove them via a desalting column prior to adding the maleimide reagent. |
| Protein aggregation or precipitation during reaction | Intermolecular disulfide bond formation: Proteins are cross-linking with each other via disulfide bonds. | 1. Reduce and chelate: Treat the protein with a reducing agent like TCEP and include a chelator like EDTA (1-5 mM) in the buffer. 2. Optimize protein concentration: Work with a lower protein concentration to reduce the probability of intermolecular interactions. |
| Inconsistent results between experiments | 1. Variable levels of dissolved oxygen: Buffers are not consistently degassed. 2. Trace metal ion contamination: Inconsistent levels of metal ions in different buffer preparations. | 1. Standardize degassing protocol: Implement a consistent method and duration for degassing all buffers. 2. Use a chelating agent: Routinely add 1 mM EDTA to your reaction buffers to sequester any contaminating metal ions. |
Experimental Protocol: Thiol-Maleimide Conjugation with Oxidation Prevention
This protocol describes the conjugation of a maleimide-activated molecule to a protein containing a free thiol, with integrated steps to prevent disulfide bond formation.
Diagram: Workflow for Thiol-Maleimide Conjugation
Caption: A step-by-step workflow for successful thiol-maleimide conjugation, incorporating preventative measures against oxidation.
Materials:
-
Protein: Protein of interest with at least one free thiol group.
-
Maleimide-activated reagent: Your molecule of interest functionalized with a maleimide group.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2, containing 10 mM EDTA.
-
Reducing Agent (Optional): TCEP HCl (tris(2-carboxyethyl)phosphine hydrochloride).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Degassing equipment: Nitrogen or argon gas tank with sparging stone, or a vacuum flask and pump.
-
Purification equipment: Desalting column (e.g., PD-10) or dialysis cassette.
Procedure:
-
Buffer Preparation (Crucial First Step):
-
Prepare your conjugation buffer (e.g., PBS, pH 7.2, with 10 mM EDTA).
-
Thoroughly degas the buffer by sparging with nitrogen or argon gas for at least 15-20 minutes. This step is critical to remove dissolved oxygen.
-
-
Protein Preparation:
-
Dissolve your protein in the degassed conjugation buffer to the desired concentration.
-
If your protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Note: If you used a high concentration of TCEP for reduction, it may need to be removed before conjugation. However, a low concentration (0.5-1 mM) can often be left in the reaction to maintain a reducing environment.
-
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-activated reagent in a suitable solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Maleimides can hydrolyze in aqueous solutions, so it's important to prepare this stock fresh.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the maleimide reagent stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the reagents are light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15-20 minutes.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted maleimide reagent and the quenching reagent by running the reaction mixture over a desalting column or through dialysis.
-
References
-
Brocations . "Thiol-Maleimide Covalent Coupling". [Link]
Navigating the Synthesis Maze: A Technical Support Center for Scaling Up Tert-butyl 3-sulfanylpiperidine-1-carboxylate Production
For Immediate Release
Section 1: Troubleshooting Guide - Navigating Common Hurdles in Scale-Up
Scaling up the synthesis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate from the lab bench to pilot or production scale invariably introduces a new set of challenges. This section addresses the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your process development.
Challenges in the Mitsunobu Reaction for Thioacetate Formation
The conversion of N-Boc-3-hydroxypiperidine to its corresponding thioacetate via the Mitsunobu reaction is a cornerstone of this synthesis. However, its scale-up is notoriously challenging.
Question: We are observing low yields and significant by-product formation in the Mitsunobu reaction at a larger scale. What are the likely causes and how can we mitigate them?
Answer: This is a common issue rooted in the complex mechanism of the Mitsunobu reaction. The primary culprits are often related to reagent stoichiometry, addition order, and the acidity of the nucleophile (thioacetic acid).
-
Stoichiometric By-products: Every Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine derivative (e.g., diethyl hydrazinedicarboxylate from DEAD).[1] These by-products can complicate purification, especially at scale.
-
Solution: Consider using polymer-supported triphenylphosphine (PS-PPh3) or a modified phosphine reagent that facilitates easier removal of the phosphine oxide by-product through filtration.[2]
-
-
Side Reactions with Weakly Acidic Nucleophiles: Thioacetic acid, while generally suitable, can be considered a relatively weak nucleophile in this context. If the reaction is not optimized, the azodicarboxylate can act as a nucleophile, leading to the formation of an alkylated hydrazine side product.[2]
-
Solution: Ensure the slow, dropwise addition of the azodicarboxylate (DEAD or DIAD) to a cooled solution of the alcohol, triphenylphosphine, and thioacetic acid.[3] This maintains a low concentration of the active Mitsunobu reagent and favors the desired reaction pathway. Pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate before adding the alcohol and nucleophile is another strategy, though the order of addition can be substrate-dependent and may require optimization.
-
-
Steric Hindrance: The secondary alcohol on the piperidine ring can present some steric hindrance, potentially slowing down the reaction and allowing side reactions to become more prominent.[4]
-
Solution: Increasing the reaction time or temperature may be necessary, but this should be done cautiously to avoid degradation. A thorough optimization study at a smaller scale is highly recommended before proceeding to a larger scale.
-
Complications in Thioacetate Deprotection
The final step of deprotecting the thioacetate to yield the free thiol is critical and requires careful handling to prevent product loss.
Question: During the basic hydrolysis of the thioacetate, we are seeing the formation of a significant amount of disulfide impurity. How can we prevent this?
Answer: The formation of the disulfide dimer is a classic challenge when working with thiols, which are highly susceptible to oxidation. The thiolate anion, formed under basic conditions, is particularly prone to oxidation.[5]
-
Oxygen Contamination: The primary culprit is dissolved oxygen in the reaction mixture and exposure to air during workup.
-
Solution:
-
Degas all solvents and reagents: Before starting the reaction, thoroughly degas all solvents (e.g., ethanol, water) and the basic solution by bubbling an inert gas like nitrogen or argon through them.[6]
-
Maintain an inert atmosphere: Conduct the reaction and subsequent workup under a nitrogen or argon atmosphere.[7] This minimizes contact with atmospheric oxygen.
-
Use of Chelating Agents: The inclusion of a chelating agent like EDTA (1-5 mM) in the reaction buffer can sequester divalent metal ions that are known to catalyze thiol oxidation.[6]
-
-
-
pH Control: While basic conditions are necessary for hydrolysis, a very high pH can accelerate the rate of oxidation.
-
Solution: Maintain the pH in the range of 6.5-7.5 during workup and purification to keep the thiol group protonated and less susceptible to oxidation.[6]
-
Question: The isolated thiol product appears to be unstable and degrades over time, even when stored under what we believe are appropriate conditions. What are the best practices for handling and storing this compound?
Answer: The inherent reactivity of the free thiol group necessitates stringent handling and storage protocols to ensure long-term stability.
-
Storage Conditions:
-
Inert Atmosphere: Store the final product under an inert atmosphere (nitrogen or argon) in a tightly sealed container.
-
Low Temperature: While room temperature storage is possible for short periods, for long-term stability, it is advisable to store the compound at low temperatures (2-8 °C).
-
Light Protection: Protect the compound from light, as photo-oxidation can also contribute to degradation.
-
-
Use of Stabilizers: For some applications, the addition of a small amount of an antioxidant or stabilizer, such as 4-tert-butylcatechol, can help to inhibit oxidation during storage.[7]
-
Immediate Use: Whenever possible, it is best to use the freshly prepared thiol immediately in the subsequent reaction step to minimize the risk of degradation.[7]
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to the process, offering insights into material selection, analytical monitoring, and safety considerations.
Q1: What are the critical quality attributes of the starting material, N-Boc-3-hydroxypiperidine, that can impact the success of the synthesis?
A1: The purity of the starting alcohol is paramount. Key impurities to monitor include residual solvents, related piperidine derivatives, and any unreacted starting materials from its own synthesis. The presence of water can also interfere with the Mitsunobu reaction, so it is crucial to use a dry starting material. It is recommended to have a clear specification sheet for the starting material with defined limits for impurities.
Q2: What analytical techniques are essential for monitoring the progress of the reaction and ensuring the quality of the final product at scale?
A2: A robust analytical package is crucial for process control and quality assurance.
-
In-Process Controls (IPCs):
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting material and the appearance of the product in the Mitsunobu reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of by-products. A gradient HPLC method is often necessary to resolve all components.
-
-
Final Product Quality Control:
-
HPLC: For purity assessment and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Karl Fischer Titration: To determine the water content.
-
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Scaling up any chemical process requires a thorough safety assessment.[4] For this particular synthesis, key considerations include:
-
Mitsunobu Reagents: Azodicarboxylates like DEAD and DIAD are potentially explosive and should be handled with care, especially at elevated temperatures.[3] Using them as solutions in a suitable solvent (e.g., toluene) can mitigate this risk.
-
Exothermic Reactions: The Mitsunobu reaction can be exothermic. At a larger scale, inefficient heat dissipation can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the reaction temperature.
-
Flammable Solvents: The use of flammable solvents like THF and ethanol requires appropriate grounding of equipment to prevent static discharge and the use of explosion-proof equipment.
-
Thiol Odor: While the Boc-protected piperidine thiol is likely less volatile and odorous than smaller thiols, it is still good practice to handle it in a well-ventilated area or a fume hood to minimize exposure.
Section 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the key stages of the synthesis and a framework for analytical monitoring.
Protocol for the Synthesis of Tert-butyl 3-(acetylthio)piperidine-1-carboxylate
This protocol is a representative procedure for the Mitsunobu reaction.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with N-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the reactor.
-
Nucleophile Addition: Add thioacetic acid (1.2 eq) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until in-process control (TLC or HPLC) indicates complete consumption of the starting alcohol.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a suitable solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol for the Deprotection to this compound
This protocol describes a typical basic hydrolysis of the thioacetate.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with Tert-butyl 3-(acetylthio)piperidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Add degassed ethanol to the reactor.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in degassed water and add it dropwise to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux for 2 hours, or until in-process control (TLC or HPLC) indicates complete deprotection.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize with a degassed solution of 2 M HCl.
-
Extract the product with a degassed organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with degassed water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Mitsunobu Reaction | ||
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to RT | 0 °C to RT (with careful monitoring) |
| Reagent Addition | Dropwise via syringe | Controlled addition via pump |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet |
| Purification | Column chromatography | Crystallization |
| Deprotection | ||
| Atmosphere | Nitrogen balloon | Nitrogen purge |
| Solvents | Degassed via sparging | Degassed in a separate vessel |
| Workup | Separatory funnel | Jacketed reactor with bottom outlet |
Table 1: Key Parameter Considerations for Scale-Up
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Section 4: Visualizing the Workflow
To aid in understanding the process and potential pitfalls, the following diagrams illustrate the key workflows.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for the Mitsunobu reaction.
References
- BenchChem. (2025).
-
Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]
- Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction.
- H.E.L Group. (n.d.).
- Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Google Patents. (n.d.). WO2017196810A1 - Prevention of protein disulfide bond reduction.
- ResearchGate. (2022). Mechanistic Study of the Mitsunobu Reaction.
- National Center for Biotechnology Information. (n.d.). The role of thiols and disulfides in protein chemical and physical stability.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
- SpringerLink. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. SpringerLink.
- ResearchGate. (2020). Large-Scale Synthesis.
- MDPI. (2021).
- National Center for Biotechnology Information. (n.d.). Antibody disulfide bond reduction during process development: Insights using a scale-down model process.
- Scribd. (n.d.). Mitsunobu Reaction Insights. Scribd.
- MDPI. (2023).
- BOC Sciences. (n.d.). Piperidine Impurities. BOC Sciences.
- ACS Publications. (2022). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar.
- G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences.
- BLDpharm. (n.d.). 140695-84-7|tert-Butyl (S)-3-(hydroxymethyl)
- Sigma-Aldrich. (n.d.). Thioacetate Deprotection Procedure. Sigma-Aldrich.
- Baran Lab. (n.d.).
- ResearchGate. (2022). Two key pathways for thiol-ene reactions.
- Merck Millipore. (n.d.). Thioacetate Deprotection Procedure. Merck Millipore.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (2018). Thermal decomposition of methacrylate polymers containing tert-butoxycarbonyl moiety.
- BOC Sciences. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BOC Sciences. (n.d.). Custom Impurities Synthesis Services. BOC Sciences.
- BOC Sciences. (n.d.). Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.
- ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
- National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). (S)-tert-butyl 3-(hydroxymethyl)
- Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar.
- PubMed. (2015). Impact of tert-butyl alcohol on crystallization kinetics of gemcitabine hydrochloride in frozen aqueous solutions. PubMed.
Sources
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- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
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- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Metabolic Instability of tert-Butyl Groups in Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the metabolic instability of tert-butyl groups in drug candidates. The unique steric and electronic properties of the tert-butyl group make it a valuable moiety in medicinal chemistry, often used to enhance receptor selectivity, increase stability, or act as a steric shield.[1][2][3] However, this seemingly robust group is frequently a target for metabolism, primarily by Cytochrome P450 (CYP) enzymes, which can significantly impact a drug candidate's pharmacokinetic profile.[1][4][5]
This resource is designed to be a practical bench-top companion, offering not just protocols but the underlying scientific reasoning to help you anticipate, diagnose, and resolve experimental challenges related to tert-butyl group metabolism.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about the metabolism of tert-butyl groups.
1. Why is the tert-butyl group, despite its bulk, susceptible to metabolism?
While the quaternary carbon of the tert-butyl group is sterically hindered, the nine primary hydrogens on the three methyl groups are accessible to the active site of certain metabolic enzymes, particularly Cytochrome P450s.[4][5] The metabolic process is typically initiated by the abstraction of a hydrogen atom from one of the methyl groups, followed by hydroxylation.[6][7][8] This initial oxidation can lead to a cascade of further metabolic transformations.
2. Which Cytochrome P450 (CYP) enzymes are primarily responsible for tert-butyl group metabolism?
Several CYP isoforms can metabolize tert-butyl groups, with the specific enzyme depending on the overall structure of the drug candidate. Commonly implicated enzymes include CYP3A4, CYP2C9, CYP2C19, and CYP2C8.[1] For instance, the metabolism of the antiretroviral drug nelfinavir's tert-butyl group is primarily mediated by CYP2C19, while the antiandrogen finasteride's tert-butyl group is hydroxylated by CYP3A4.[1]
3. What are the common metabolites formed from a tert-butyl group?
The initial and most common metabolic transformation is hydroxylation of one of the methyl groups to form a primary alcohol (hydroxymethyl metabolite). This alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid.[1] In some cases, glucuronidation or sulfation of the hydroxylated metabolite can also occur.[1]
4. Can the metabolism of a tert-butyl group be beneficial?
Yes, in some instances, the metabolite can be pharmacologically active. A notable example is the hydroxylation of nelfinavir's tert-butyl group to its M8 metabolite, which exhibits potent anti-viral activity.[1] Similarly, a hydroxylated metabolite of the cystic fibrosis drug Ivacaftor (M1) retains partial activity.[1] However, in many cases, metabolism leads to inactive or potentially toxic products.
5. What is "metabolic switching" and how does it relate to tert-butyl group metabolism?
Metabolic switching, or metabolic compensation, occurs when blocking metabolism at one site of a molecule leads to increased metabolism at another "soft spot". For example, replacing the tert-butyl group of bosentan with perfluorinated bioisosteres successfully impeded CYP2C9-driven hydroxylation at that position. However, this did not improve overall metabolic stability because metabolism shifted to other parts of the molecule.[1]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific experimental issues.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| High in vitro clearance of my tert-butyl containing compound in human liver microsomes (HLM). | The tert-butyl group is a likely site of metabolism by CYP enzymes present in the microsomes. | 1. Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to confirm if hydroxylation of the tert-butyl group is the primary metabolic pathway. Look for a mass shift of +16 Da (addition of oxygen).[9][10] 2. CYP Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2C9, 2D6) to identify the specific isoform(s) responsible for the metabolism. This will guide future medicinal chemistry efforts. 3. Consider Bioisosteric Replacement: If the tert-butyl group is confirmed as a metabolic hot-spot, consider replacing it with a metabolically more stable bioisostere. |
| My compound shows good stability in HLM but has high clearance in vivo. | 1. Involvement of Non-Microsomal Enzymes: Metabolism may be occurring via enzymes not present or fully active in microsomes, such as cytosolic enzymes (e.g., aldehyde dehydrogenase) or Phase II conjugation enzymes.[11] 2. Extrahepatic Metabolism: Significant metabolism may be occurring in tissues other than the liver, such as the gut wall or kidneys. | 1. Hepatocyte Stability Assay: Conduct a metabolic stability assay using cryopreserved human hepatocytes. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive in vitro model.[12][13] 2. S9 Fraction Stability Assay: Use S9 fractions, which contain both microsomal and cytosolic enzymes, to investigate the potential role of cytosolic enzymes.[11] 3. In vivo Metabolite Profiling: Analyze plasma and urine from in vivo studies to identify metabolites that may not have been observed in HLM incubations. |
| I've replaced the tert-butyl group with a bioisostere, but the metabolic stability has not improved. | 1. Metabolic Switching: As discussed in the FAQs, blocking one metabolic pathway may have unmasked a secondary, previously minor, metabolic pathway.[1] 2. Bioisostere is also a Metabolic Liability: The chosen bioisostere may also be susceptible to metabolism. | 1. Re-run Metabolite Identification: Perform a metabolite identification study on the new analog to determine the new primary site(s) of metabolism. 2. Strategic Blocking: If a new metabolic "soft spot" is identified, consider further medicinal chemistry modifications at that position. 3. Evaluate Different Bioisosteres: Explore a range of bioisosteric replacements with different electronic and steric properties. |
| I am having difficulty analytically detecting and characterizing the metabolites of my tert-butyl containing compound. | 1. Low Abundance of Metabolites: Metabolites may be formed at very low concentrations. 2. Isomeric Metabolites: If the molecule has multiple tert-butyl groups or other potential sites of hydroxylation, it may be difficult to distinguish between isomers by mass spectrometry alone. 3. Unstable Metabolites: Some metabolites, such as aldehydes, can be reactive and unstable. | 1. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS for accurate mass measurements, which can help in determining the elemental composition of unknown metabolites.[10] 2. LC-NMR: For definitive structural elucidation, especially for differentiating isomers, liquid chromatography-nuclear magnetic resonance (LC-NMR) can be employed.[9] 3. Chemical Derivatization: Derivatize potential aldehyde metabolites to more stable and readily detectable species. |
Part 3: Key Experimental Protocols
Here are detailed step-by-step methodologies for essential experiments in studying the metabolic stability of tert-butyl containing compounds.
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[14][15]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching and protein precipitation
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, prepare a master mix containing phosphate buffer and HLM (final concentration typically 0.5-1 mg/mL).
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.[12]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the quenching plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[12]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
-
Protocol 2: Metabolite Identification Study
Objective: To identify the metabolites of a test compound formed in an in vitro system.
Procedure:
This protocol follows a similar incubation procedure as the metabolic stability assay but with some key differences:
-
Higher Compound Concentration: A higher concentration of the test compound (e.g., 10 µM) may be used to generate sufficient quantities of metabolites for detection.
-
Single, Longer Incubation Time: A single, longer incubation time (e.g., 60 minutes) is typically used.[12]
-
LC-MS/MS Method: The LC-MS/MS method is configured for metabolite detection. This involves:
-
Full Scan MS: To detect all ions present in the sample.
-
Product Ion Scanning (PIS): To fragment the parent compound and potential metabolites to obtain structural information.
-
Data Mining: Utilize software to search for expected mass shifts (e.g., +16 Da for hydroxylation, +14 Da for subsequent oxidation to an aldehyde, and +16 Da for further oxidation to a carboxylic acid) and compare fragmentation patterns to the parent compound.[16]
-
Part 4: Visualization of Metabolic Pathways and Workflows
Diagram 1: General Metabolic Pathway of a tert-Butyl Group
This diagram illustrates the primary oxidative metabolic cascade of a tert-butyl group, a common liability in drug candidates.
Caption: Oxidative metabolism of a tert-butyl group.
Diagram 2: Experimental Workflow for Assessing tert-Butyl Instability
This workflow outlines the logical progression of experiments to diagnose and address the metabolic instability of a tert-butyl-containing compound.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Pressure Buildup in Reactions Involving Gas Evolution
Welcome to the Technical Support Center for managing pressure in gas-evolving chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for safely and effectively conducting experiments that generate gaseous byproducts. The information presented here is grounded in established safety protocols and field-proven insights to ensure the integrity of your research and the safety of your laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding pressure management in chemical reactions.
Q1: What are the primary causes of unexpected pressure buildup in a reaction?
A1: Unexpected pressure buildup can arise from several factors. A primary cause is a reaction rate that is faster than anticipated, leading to rapid gas evolution.[1][2] This can be triggered by inaccurate temperature control, incorrect reagent concentrations, or unforeseen catalytic effects.[2][3] Additionally, inadequate headspace in the reaction vessel can lead to a rapid pressure increase as the gas has insufficient volume to expand into.[1] Blockages in pressure relief systems or vent lines are also critical failures that can lead to dangerous over-pressurization.[4]
Q2: How can I proactively design an experiment to safely manage gas evolution?
A2: Proactive experimental design is crucial for safety. Begin by performing a thorough risk assessment to identify all potential hazards.[5] Calculate the theoretical volume of gas that will be produced based on the reaction stoichiometry.[1] Select a reaction vessel of appropriate size to provide sufficient headspace, typically at least 20-25% of the total volume, though 50% or more is often recommended for gas-generating reactions.[1] Incorporate a reliable pressure monitoring system, such as a pressure transducer or manometer, to track pressure changes in real-time.[6][7][8] Most importantly, ensure your setup includes a properly sized and functioning pressure relief system.[9]
Q3: What are the essential components of a pressure relief system for a laboratory reactor?
A3: A robust pressure relief system is a non-negotiable safety feature. Key components include:
-
Pressure Relief Valve (PRV): This valve is designed to open at a specific set pressure, venting excess gas to prevent over-pressurization.[6][10]
-
Rupture Disc (or Burst Disc): This is a one-time use safety device that bursts at a predetermined pressure, providing a rapid and unobstructed path for gas to escape.[11] It is often used as a secondary safety measure in case the PRV fails.
-
Vent Line: This tubing directs the vented gas to a safe location, such as a fume hood or a scrubber system, especially if the gas is toxic or flammable.[12]
Q4: How do I choose the correct set pressure for my pressure relief valve?
A4: The set pressure should be determined based on the maximum allowable working pressure (MAWP) of your reaction vessel.[9] The set pressure should be slightly below the MAWP to ensure the vessel is never subjected to pressures exceeding its design limits.[9][13] It is also important to consider the normal operating pressure of your reaction; the set pressure should be high enough to avoid premature venting during normal operation.[10]
Q5: What are the immediate actions I should take if I observe a rapid and unexpected increase in pressure?
A5: In the event of a rapid pressure increase, immediate and calm action is required. If it is safe to do so, take the following steps:
-
Stop the addition of any reagents. This will help to slow down or stop the reaction.[1]
-
Increase cooling to the reactor. This can be done by lowering the temperature of the circulator or by applying an external cooling bath (e.g., an ice bath).[3][14]
-
Ensure the pressure relief system is unobstructed and functioning.
-
If the pressure continues to rise and approaches the MAWP of the vessel, evacuate the immediate area and follow your laboratory's emergency procedures. [2][15][16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Pressure is steadily increasing beyond the expected range, but not yet at a critical level.
Possible Causes:
-
Reaction is proceeding faster than anticipated: The reaction kinetics may be more sensitive to temperature or concentration than initially predicted.[17][18]
-
Inadequate heat removal: The cooling system may not be sufficient to dissipate the heat generated by an exothermic reaction, leading to an increase in temperature and, consequently, pressure.[3][14]
-
Partial blockage in the vent line: A minor obstruction could be restricting the flow of gas out of the system.
Troubleshooting Steps:
-
Verify Temperature Control:
-
Check the temperature reading of the reaction mixture and compare it to the setpoint of your heating/cooling system.
-
Ensure the circulator fluid is flowing correctly and that there are no kinks in the tubing.
-
-
Reduce Reagent Addition Rate:
-
If you are adding a reagent, slow down the addition rate to decrease the rate of reaction and gas evolution.[1]
-
-
Enhance Cooling:
-
Lower the setpoint of your cooling system.
-
If necessary and safe, prepare a secondary cooling bath (e.g., an ice-water bath) to place around the reactor.[1]
-
-
Inspect the Venting System:
-
Visually inspect the vent line for any obvious blockages or restrictions.
-
Ensure any bubbler or trap connected to the vent line is functioning correctly and not causing backpressure.
-
Workflow for Managing a Steady Pressure Increase
Caption: Troubleshooting workflow for a steady, non-critical pressure increase.
Issue 2: The pressure relief valve has activated, but the pressure inside the reactor remains high.
Possible Causes:
-
Runaway reaction: The rate of gas evolution is exceeding the venting capacity of the pressure relief valve.[3][19] This is a serious situation that can lead to catastrophic failure of the vessel.
-
Two-phase flow: If the reaction is highly exothermic, the liquid may start to boil, leading to a mixture of gas and liquid (two-phase flow) being vented. This can significantly reduce the efficiency of the pressure relief valve.[13]
-
PRV malfunction: The pressure relief valve may not be opening fully or may be partially clogged.
Troubleshooting Steps:
-
IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROCEDURES. This is a critical situation.
-
Evacuate all personnel from the immediate vicinity of the reactor.
-
From a safe distance, if possible, attempt to crash cool the reaction. This could involve flooding the reactor jacket with a very cold fluid or using an emergency deluge system if one is available.
-
Do not attempt to manually vent or tamper with the reactor. The system is already under extreme stress, and any sudden changes could lead to a catastrophic failure.[20]
-
Contact your institution's emergency response team.
Logical Relationship in a Runaway Reaction Scenario
Caption: Causal chain leading to potential vessel failure in a runaway reaction.
Issue 3: The reaction is complete, but the pressure in the vessel remains high.
Possible Causes:
-
Trapped gas: The gas may be dissolved in the reaction mixture and is slowly being released.
-
Cooling effect: As the reaction mixture cools, the pressure of the headspace gas will decrease according to the ideal gas law, but this may not be sufficient to fully depressurize the vessel.[18]
-
Leak in the pressure relief valve: The PRV may not have reseated properly after activation, leading to a slow leak.
Troubleshooting Steps:
-
Cool the reactor to room temperature or below. This will help to reduce the pressure of the gas in the headspace.
-
Stir the reaction mixture. Gentle agitation can help to release any dissolved gas.
-
Carefully and slowly vent the remaining pressure. Use a needle valve or other fine control valve to slowly release the pressure into a fume hood or other ventilated area. Never open a pressurized vessel quickly. [1]
-
Once the vessel is at atmospheric pressure, it can be safely opened.
-
Inspect the pressure relief valve for any signs of damage or improper seating.
Data Presentation: Pressure Relief Device Selection Guide
| Device Type | Operating Principle | Pros | Cons | Typical Application |
| Pressure Relief Valve (PRV) | Spring-loaded valve opens at a set pressure and reseats when pressure drops. | Reusable, can be set to a specific pressure. | Can be more expensive, may leak if not properly seated. | Primary pressure control in most laboratory reactors. |
| Rupture Disc | A thin membrane designed to burst at a specific pressure. | Fast-acting, provides a full-bore opening for rapid venting. | Single-use, cannot be reset. | Secondary safety device, protection against rapid pressure spikes. |
| Bubbler | Gas is vented through a liquid, providing a visual indication of gas flow. | Simple, inexpensive, can be used to scrub exiting gases. | Can create backpressure, not suitable for high-pressure applications. | Monitoring slow gas evolution at near-atmospheric pressure. |
Experimental Protocol: Leak Testing a Pressurized Reactor System
Objective: To ensure the integrity of all seals and connections in a pressurized reactor system before introducing reactants.
Materials:
-
Assembled reactor system
-
Inert gas source (e.g., nitrogen or argon) with a regulator
-
Pressure gauge or transducer
-
Snoop solution or other leak detection fluid
-
Personal protective equipment (safety glasses, lab coat)
Procedure:
-
Assemble the reactor system according to the manufacturer's instructions. Ensure all fittings are tightened to the recommended torque.
-
Connect the inert gas source to an inlet port on the reactor.
-
Close all outlet ports on the reactor.
-
Slowly pressurize the reactor with the inert gas to the intended operating pressure of the reaction. Do not exceed the maximum allowable working pressure (MAWP) of the vessel.
-
Close the inlet valve from the inert gas source.
-
Record the initial pressure.
-
Monitor the pressure for at least 30 minutes. A stable pressure reading indicates a sealed system. A drop in pressure suggests a leak.
-
If a leak is suspected, apply Snoop solution to all joints, fittings, and seals. The formation of bubbles will indicate the location of the leak.
-
If a leak is found, depressurize the system completely before attempting to tighten or replace the faulty component.
-
Repeat the leak test until the system is confirmed to be pressure-tight.
Diagram of Leak Testing Setup
Caption: Experimental setup for performing a leak test on a laboratory reactor.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- fReactor Pressure Relief Kit. (n.d.). Asynt.
- Emergency Procedure. (n.d.). Oakridge Nuclear Power Station Wiki.
- Troubleshooting of Hydrotreating Reactor. (n.d.). The Petro Solutions.
- Pressure Relief System Essentials. (n.d.). Scribd.
- How Is Pressure Managed In Industrial Chemical Processes? (2025). Chemistry For Everyone.
- How to Choose the Right Pressure Reaction Vessel. (n.d.). Ace Glass, Inc..
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
- Safety Guidelines for Experiments with Gases in Chemistry. (2026). WhatIs.
- Multichannel gas-uptake/evolution reactor for monitoring liquid-phase chemical reactions. (2021). Review of Scientific Instruments.
- Lab Pressure Reactor with External Condenser, Relux and Receiver LELPRECRR. (n.d.). Linqu.
- Multichannel gas-uptake/evolution reactor for monitoring liquid-phase chemical reactions. (2021). AIP Publishing.
- Understanding Runaway Reactions and Their Safety Implications. (2024). Linseis.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- Gas Evolution as a Tool to Study Reaction Kinetics Under Biomimetic Conditions. (2024). ResearchGate.
- How Does Pressure Affect The Reaction Rate? (n.d.). Kintek Solution.
- Overpressure in a reactor in an organic synthesis workshop. (2004). ARIA.
- Design of Pressure Relief Devices for Chemical Reactors on the Basis of Adiabatic Tests. (n.d.). AIDIC.
- Pressure Relief Valves. (n.d.). Chemglass Life Sciences.
- Runaway Reaction. (n.d.). Gexcon.
- Laboratory Gas Safety Guide. (n.d.). LITEN.
- Distillation. (n.d.). Wikipedia.
- Safe Handling of Compressed Gases in the Laboratory and Plant. (n.d.). The Ohio State University.
- Sizing Pressure-Relief Devices. (n.d.). AIChE.
- Emergency Runaway Reaction - What Precedes? What Follows?. (n.d.). AIDIC.
- Troubleshooting a Pressure Imbalance. (2023). YouTube.
- Methods for Heating Chemical Reactions Under High Pressure. (2024). Asynt.
- Designing Emergency Relief Systems for Runaway Reactions. (n.d.). ioMosaic.
- What are the possible scenario of overpressure in the Tank/Vessel/Pump/Compressor/Heat Exchanger?. (2024). YouTube.
- An Engineer's Guide to Selecting a Pressure Relief Valve. (n.d.). The Lee Company.
- Pressure Changes for Gaseous Reactions. (n.d.). Solubility of Things.
- Nuclear Plant Containment Failure: Overpressure. (2016). Union of Concerned Scientists.
- Relief System Design For Reactive Systems – Get The Facts. (n.d.). Chemical Processing.
- Pressure Relief Systems. (n.d.). Wiley.
- Gas Evolution Reactions. (2023). YouTube.
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Chemical Reaction Networks Explain Gas Evolution Mechanisms in Mg-Ion Batteries. (2023). ChemRxiv. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Abstract
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 3-sulfanylpiperidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect the characteristic spectral features of this molecule, explaining the causality behind observed chemical shifts and coupling patterns. Through objective comparisons with structurally related alternatives—namely, the unsubstituted N-Boc-piperidine and the corresponding 3-oxo derivative—this guide will furnish researchers with the expertise to confidently identify and characterize this and similar piperidine scaffolds. The content is grounded in established spectroscopic principles and supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a versatile building block. Structural elucidation via ¹H NMR spectroscopy is therefore a critical step in the synthesis and characterization of novel piperidine-based molecules.[1][2]
This compound incorporates three key structural motifs, each with a distinct ¹H NMR signature:
-
The N-Boc (tert-butyloxycarbonyl) group : A common amine protecting group, readily identifiable by its intense, sharp singlet signal.[3][4]
-
The Piperidine Ring : A saturated heterocycle whose proton signals provide a wealth of information about substitution patterns and conformational preferences.[5][6][7]
-
The Sulfanyl (Thiol) Group (-SH) : A functional group whose proton signal is characteristically sensitive to its chemical environment and can be confirmed by deuterium exchange.[8]
Understanding the interplay of these motifs is paramount for accurate spectral interpretation. This guide will deconstruct the ¹H NMR spectrum of the title compound and compare it against key alternatives to highlight the structural nuances revealed by this powerful analytical technique.
Deciphering the Spectrum: this compound
The ¹H NMR spectrum of this compound presents a series of distinct signals that, when analyzed together, provide a complete structural fingerprint. The piperidine ring typically adopts a chair conformation, leading to chemically distinct axial and equatorial protons, further complicating the spectrum but also offering deeper structural insights.[6][9]
Below is a detailed breakdown of the expected spectral features.
Diagram 1: Proton Assignments for the Target Molecule
Caption: Standard workflow for acquisition and validation of a ¹H NMR spectrum.
Conclusion
References
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from ACD/Labs website. [Link]
-
Poveda, A., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 68(3), 175-187. [Link]
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Orton, H., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Bioconjugate Chemistry, 28(8), 2139-2145. [Link]
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Brainly. (2023). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Retrieved from Brainly.com. [Link]
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Dalla Pozza, M., et al. (2021). Gold(III) to Ruthenium(III) Metal Exchange in Dithiocarbamato Complexes Tunes Their Biological Mode of Action for Cytotoxicity in Cancer Cells. Inorganics, 9(7), 54. [Link]
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Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
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Chemguides. (2020). 1H NMR: Structural Elucidation III. Retrieved from YouTube. [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
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Bovio, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(7), 1205-1208. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from University of Aveiro. [Link]
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Arjona, O., et al. (2007). p-Toluenesulfonylacetylene as Thiol Protecting Group. The Journal of Organic Chemistry, 72(1), 231-234. [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from ResearchGate. [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from SpectraBase. [Link]
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Supporting Information. (n.d.). General procedure for the synthesis of N-Boc carbamates. Retrieved from ACS Publications. [Link]
-
Senthilkumar, U., et al. (2007). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 45(4), 347-354. [Link]
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ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from ResearchGate. [Link]
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Wikipedia. (n.d.). Thiol. Retrieved from Wikipedia. [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from PubChem. [Link]
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expected mass spectrometry (MS) peaks for Tert-butyl 3-sulfanylpiperidine-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, and the presence of a thiol group offers a reactive handle for further functionalization or for interaction with biological targets. Accurate characterization of this and related intermediates is paramount for ensuring the integrity of synthetic pathways and the identity of final compounds. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise mass measurement and structural information through fragmentation analysis.
This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed projection of the expected mass spectrometry data for this compound. We will delve into the anticipated molecular ion peaks, common adducts observed in electrospray ionization (ESI), and the characteristic fragmentation patterns elucidated through tandem mass spectrometry (MS/MS). The objective is to equip researchers, scientists, and drug development professionals with a predictive framework to confidently identify and characterize this molecule in their own analytical workflows.
Part 1: Molecular Ion Profile and Isotopic Distribution (MS1 Analysis)
The initial step in any MS analysis is the accurate determination of the molecular ion's mass-to-charge ratio (m/z). For this compound, this is governed by its elemental composition and the natural abundance of isotopes. Soft ionization techniques like ESI are designed to generate intact molecular ions with minimal fragmentation, making them ideal for this first-pass analysis.[1][2]
Physicochemical Properties:
-
Chemical Formula: C₁₀H₁₉NO₂S
-
Average Molecular Weight: 233.33 g/mol
-
Monoisotopic Mass: 231.11365 Da
The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is the most critical value for high-resolution mass spectrometry. The table below summarizes the expected primary ions in a high-resolution MS1 spectrum.
| Property | Value | Description |
| Chemical Formula | C₁₀H₁₉NO₂S | Elemental composition of the molecule. |
| Monoisotopic Mass | 231.11365 Da | The exact mass of the molecule based on the most abundant isotopes. This is the primary target for high-resolution MS. |
| [M+H]⁺ Ion | 232.12148 m/z | The expected m/z in positive ion mode ESI, resulting from protonation, typically at the piperidine nitrogen.[3] |
| [M-H]⁻ Ion | 230.10582 m/z | The expected m/z in negative ion mode ESI, resulting from deprotonation of the acidic thiol group. |
Isotopic Pattern Simulation: The presence of sulfur (with its characteristic ³⁴S isotope at ~4.2% abundance) will create a distinct isotopic pattern. The A+2 peak (the peak at two mass units higher than the monoisotopic peak) will be more intense than what would be expected from carbon isotopes alone. This serves as a valuable confirmation of the presence of sulfur in the molecule.
| Isotope Peak | Calculated m/z ([M+H]⁺) | Relative Abundance |
| A | 232.1215 | 100.00% |
| A+1 | 233.1249 | 12.15% |
| A+2 | 234.1244 | 5.53% |
Part 2: Common Adduct Formation in Electrospray Ionization (ESI)
Electrospray ionization is highly susceptible to the formation of adducts, where the analyte molecule associates with ions present in the solvent or mobile phase.[4] Recognizing these adducts is crucial to avoid misinterpretation of the mass spectrum. The basic nitrogen of the piperidine ring makes this compound particularly amenable to analysis in positive ion mode.
Table of Expected Adducts:
| Ionization Mode | Adduct Ion | Mass Difference | Expected m/z | Common Source |
| Positive | [M+H]⁺ | +1.0078 | 232.1215 | Protic solvents (e.g., Methanol, Water) |
| [M+Na]⁺ | +22.9898 | 254.1034 | Glassware, solvent impurities[4][5] | |
| [M+K]⁺ | +38.9637 | 270.0773 | Glassware, solvent impurities[4] | |
| [M+NH₄]⁺ | +18.0344 | 249.1480 | Ammonium salt buffers (e.g., Ammonium Acetate) | |
| Negative | [M-H]⁻ | -1.0078 | 230.1058 | Deprotonation of the thiol group |
| [M+Cl]⁻ | +34.9689 | 266.0825 | Chlorinated solvents | |
| [M+HCOO]⁻ | +44.9982 | 276.1118 | Formic acid in mobile phase |
Part 3: Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions.[6] The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the fragmentation is predictably dominated by the labile Tert-butoxycarbonyl (Boc) protecting group.[3]
Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 232.12)
The protonated molecule is the logical choice for the precursor ion in MS/MS experiments. The primary fragmentation pathways involve the Boc group, which is notoriously unstable under collision-induced dissociation (CID).
-
Loss of Isobutylene (-56 Da): The most common fragmentation pathway for Boc-protected amines involves the neutral loss of isobutylene (C₄H₈), leading to a carbamic acid intermediate which then decarboxylates. This results in a highly stable fragment.
-
[M+H - C₄H₈]⁺ → m/z 176.06
-
-
Loss of the Tert-butyl Cation (-57 Da): Cleavage can also occur to generate the stable tert-butyl cation.
-
[C₄H₉]⁺ → m/z 57.07
-
-
Loss of the Entire Boc Group (-100 Da): A two-step loss of isobutylene and carbon dioxide leads to the deprotected piperidine ring.
-
[M+H - C₅H₈O₂]⁺ → m/z 132.07 (This corresponds to the protonated 3-sulfanylpiperidine).
-
The diagram below illustrates this primary fragmentation pathway.
Caption: Predicted MS/MS fragmentation of this compound.
Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 230.11)
Analysis in negative ion mode is also possible due to the deprotonation of the thiol group.[7] However, fragmentation of the resulting thiolate anion is generally less efficient and may yield less structural information compared to the positive ion mode. Expected fragments could arise from the loss of the Boc group, but the pathways are typically less defined. For this reason, positive ion mode is the recommended approach for structural confirmation.
Part 4: Recommended Experimental Protocol
To validate these predictions, a standard liquid chromatography-mass spectrometry (LC-MS) experiment should be performed. The following provides a robust starting point for method development.
Methodology
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water, 5% Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive (recommended) and Negative.
-
Scan Range (MS1): m/z 100-500.
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 232.12) as the precursor.
-
Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.
-
-
Caption: A typical experimental workflow for LC-MS/MS analysis.
Summary and Comparison of Expected Peaks
This table consolidates the key m/z values that a researcher should look for when analyzing this compound by mass spectrometry.
| Analysis Type | Ion Mode | Ion Type | Expected m/z | Identity |
| MS1 | Positive | [M+H]⁺ | 232.12 | Protonated Molecule (Precursor) |
| MS1 | Positive | [M+Na]⁺ | 254.10 | Sodium Adduct |
| MS1 | Positive | [M+K]⁺ | 270.08 | Potassium Adduct |
| MS1 | Negative | [M-H]⁻ | 230.11 | Deprotonated Molecule |
| MS/MS | Positive | [M+H - C₄H₈]⁺ | 176.06 | Loss of Isobutylene |
| MS/MS | Positive | [M+H - C₅H₈O₂]⁺ | 132.07 | Loss of Boc Group |
| MS/MS | Positive | [C₄H₉]⁺ | 57.07 | Tert-butyl Cation |
Conclusion
The mass spectrometric profile of this compound is expected to be highly characteristic, primarily defined by its molecular weight and the predictable fragmentation of the N-Boc protecting group. In positive mode ESI-MS, analysts should expect a strong signal for the protonated molecule at m/z 232.12 , accompanied by common sodium and potassium adducts. Subsequent MS/MS analysis of this precursor will be dominated by fragments at m/z 176.06 (loss of isobutylene), m/z 132.07 (loss of the complete Boc group), and m/z 57.07 (tert-butyl cation). These signature peaks provide a robust and reliable method for the unambiguous identification and structural confirmation of this important synthetic intermediate.
References
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]
-
Crawford, K. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Restek. Retrieved from [Link]
-
Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
All about chemistry. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of thiols. (A) Fragmentation of tagged cysteine (B)... [Image]. Retrieved from [Link]
-
Giles, K., & Williams, J. P. (2016). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 97, 236-244. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [Image]. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Retrieved from [Link]
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A Senior Application Scientist's Guide to FT-IR Spectroscopy of Carboxylate and Thiol Groups
For researchers, scientists, and professionals in drug development, understanding the molecular landscape of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative window into the functional groups that define a molecule's identity and reactivity. This guide provides an in-depth, comparative analysis of FT-IR spectroscopy as it applies to two critical functional groups: carboxylates and thiols. We will move beyond simple peak identification to explore the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
Theoretical Foundations: The Vibrational Language of Molecules
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. Two key factors govern these frequencies: the masses of the atoms in the bond and the strength of the bond. Heavier atoms and weaker bonds vibrate at lower frequencies (wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies.
The Distinct Signature of the Carboxylate Anion (COO⁻)
The carboxylate anion is the conjugate base of a carboxylic acid. Its structure is characterized by resonance, which delocalizes the negative charge over both oxygen atoms. This results in two carbon-oxygen bonds of equal length and strength, intermediate between a single and a double bond.[1] This unique electronic structure gives rise to two prominent and intense absorption bands:
-
Asymmetric Stretching (ν_as(COO⁻)): This high-intensity band typically appears in the 1540-1650 cm⁻¹ region.[1][2] It involves the two C-O bonds stretching out of phase with each other.
-
Symmetric Stretching (ν_s(COO⁻)): This band, also of high intensity, is found in the 1360-1450 cm⁻¹ range.[1][2] Here, the two C-O bonds stretch in phase.
The high polarity of the carboxylate group leads to a large change in dipole moment during these vibrations, which is why these peaks are among the strongest in the IR spectrum.[1] The precise positions of these bands are sensitive to the molecular environment, including the nature of the counter-ion and the coordination mode (ionic, unidentate, bidentate, or bridging).[2]
In contrast, a protonated carboxylic acid (-COOH) shows a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ due to hydrogen bonding, and a sharp, intense carbonyl (C=O) stretching band between 1690-1760 cm⁻¹ .[3][4] The disappearance of the C=O band and the appearance of the two strong carboxylate bands is a clear indicator of deprotonation.
The Subtle Signal of the Thiol Group (S-H)
The thiol group, also known as a sulfhydryl group, presents a more challenging target for FT-IR analysis. Its characteristic absorption is due to the S-H stretching vibration.
-
S-H Stretching (ν(S-H)): This vibration gives rise to a weak to medium intensity, sharp peak located in the 2500-2600 cm⁻¹ region.[5][6][7]
Several factors contribute to the subtlety of the S-H peak:
-
Lower Polarity: The S-H bond is less polar than the O-H bond, resulting in a smaller change in dipole moment during vibration and consequently, a weaker absorption.[8]
-
Hydrogen Bonding: While thiols can form hydrogen bonds, they are significantly weaker than those of alcohols. This is why the S-H peak is typically sharp, unlike the broad O-H stretch of alcohols.
-
Spectral Overlap: In some cases, the S-H stretching region can be obscured by other absorptions, particularly if using an FT-IR instrument with a diamond ATR accessory, which has a phonon band in this area.[9]
The C-S stretching vibration, which occurs in the broad range of 570-700 cm⁻¹ , is generally very weak and often difficult to assign definitively.[9]
Comparative Analysis of FT-IR Sampling Techniques
The choice of sampling technique is critical for obtaining high-quality FT-IR spectra. The most common methods include Transmission, Attenuated Total Reflectance (ATR), and Diffuse Reflectance (DRIFTS).[10] For the analysis of samples containing carboxylate and thiol groups, ATR is often the preferred method due to its simplicity and minimal sample preparation.[10]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Transmission | IR beam passes directly through the sample. | Most straightforward and traditional method.[10] | Requires extensive sample preparation (e.g., KBr pellets, thin films); sample thickness is critical.[11] | Optically transparent liquids; thin polymer films; solids dispersed in a KBr pellet.[12] |
| Attenuated Total Reflectance (ATR) | IR beam interacts with the sample surface via an internal reflection element (crystal). | Minimal to no sample preparation required; suitable for a wide range of solid and liquid samples; non-destructive.[10][11] | Spectra may differ slightly from transmission spectra; requires good contact between the sample and the crystal.[10] | Powders, viscous liquids, gels, polymers, tissues.[12] |
| Diffuse Reflectance (DRIFTS) | IR beam is scattered by a powdered sample mixed with a non-absorbing matrix (e.g., KBr). | Good for analyzing powdered solid samples. | Requires careful sample preparation and packing; can be difficult to obtain quantitative results.[10] | Highly scattering powdered samples. |
Experimental Protocols: A Self-Validating Workflow
The following protocol for ATR-FTIR analysis is designed to ensure data integrity and reproducibility.
Protocol: ATR-FTIR Analysis of a Solid Sample
-
Instrument Preparation and Background Collection:
-
Causality: A background spectrum of the clean, empty ATR crystal must be collected to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, water vapor). This ensures that the final spectrum contains only the absorbance information of the sample.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol on a lint-free tissue.
-
In the instrument software, set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 32-64 scans for good signal-to-noise).
-
Collect the background spectrum.
-
-
-
Sample Application:
-
Causality: Achieving good contact between the sample and the ATR crystal is crucial for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample, so intimate contact is essential.[10]
-
Procedure:
-
Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp and apply consistent pressure to the sample. This ensures uniform contact across the crystal surface.
-
-
-
Sample Spectrum Collection:
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum, making weaker peaks, such as the S-H stretch, more discernible.
-
Procedure:
-
Using the same parameters as the background scan, collect the sample spectrum.
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.
-
-
-
Data Processing and Analysis:
-
Causality: Raw spectra may require processing to correct for baseline shifts or other artifacts.
-
Procedure:
-
If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool in the software to identify the wavenumbers of the key absorption bands.
-
Compare the observed peak positions with known literature values to identify the functional groups.
-
-
Workflow Diagram
Caption: A generalized workflow for ATR-FTIR analysis.
Data Interpretation: Case Studies
To illustrate the principles discussed, let's examine the expected FT-IR spectra of two representative molecules: sodium benzoate (containing a carboxylate) and L-cysteine (containing both a carboxylate and a thiol group).
Case Study 1: Sodium Benzoate
Sodium benzoate is the sodium salt of benzoic acid. Its FT-IR spectrum is a classic example of a carboxylate.
-
Expected Peaks:
-
~1600 cm⁻¹: A strong, sharp peak corresponding to the asymmetric C=O stretching of the carboxylate group.[13]
-
~1404 cm⁻¹: Another strong peak from the symmetric C=O stretching of the carboxylate.[13]
-
~3060 cm⁻¹: C-H stretching from the aromatic ring.
-
~1400-1600 cm⁻¹: Aromatic C=C ring stretching bands.
-
Case Study 2: L-Cysteine
L-cysteine in its solid, zwitterionic form provides an excellent example for identifying both carboxylate and thiol groups in the same molecule.
-
Expected Peaks:
-
~2550 cm⁻¹: A weak, sharp peak due to the S-H stretch.[5][14]
-
~1550-1610 cm⁻¹: A strong, broad band from the asymmetric stretching of the carboxylate group (COO⁻), which may overlap with the NH₃⁺ bending vibrations.[5]
-
~1410 cm⁻¹: A medium to strong band from the symmetric stretching of the carboxylate group.
-
~3000-3200 cm⁻¹: Broad, strong absorptions from the N-H stretching of the ammonium group (NH₃⁺).[5]
-
Quantitative Analysis: Possibilities and Limitations
While FT-IR is predominantly a qualitative technique for functional group identification, it can be used for quantitative analysis.[15][16] This is typically achieved by creating a calibration curve that plots the absorbance of a characteristic peak against the concentration of the analyte in a series of standards.[15] However, for this to be accurate, strict control over experimental parameters such as sample path length (for transmission) or contact area and pressure (for ATR) is necessary. The weak intensity of the S-H stretch can make quantitative analysis of thiols particularly challenging.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of molecules containing carboxylate and thiol functional groups. A thorough understanding of the theoretical principles governing their vibrational frequencies, combined with a judicious selection of sampling techniques and a meticulous experimental workflow, enables researchers to confidently identify these groups and gain critical insights into molecular structure. The intense and characteristic dual peaks of the carboxylate anion make it readily identifiable, while the weaker, sharp S-H stretch of the thiol requires more careful spectral interpretation. By following the guidelines presented in this guide, scientists and drug development professionals can leverage the full power of FT-IR spectroscopy in their research endeavors.
References
-
ResearchGate. (2014). How can the FTIR technique be used for quantitative analysis? ResearchGate. [Link]
-
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A Senior Application Scientist's Guide to Thiol Nucleophiles: A Comparative Analysis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
Introduction: The Enduring Centrality of Thiol Nucleophiles in Drug Discovery
In the landscape of modern medicinal chemistry and bioconjugation, the thiol group stands out for its exceptional and versatile reactivity. As the strongest nucleophiles among the common amino acid side chains, thiols are pivotal in numerous applications, from the targeted delivery of cytotoxic payloads in antibody-drug conjugates (ADCs) to the design of targeted covalent inhibitors and the synthesis of complex molecular architectures.[] The reactivity of a thiol is predominantly dictated by the equilibrium between its protonated state (R-SH) and its far more nucleophilic deprotonated thiolate form (R-S⁻). This equilibrium is governed by the thiol's acidity (pKa) and the steric environment surrounding the sulfur atom, factors that chemists can strategically modulate to achieve desired reaction kinetics and selectivity.[2][3]
This guide provides an in-depth comparison of Tert-butyl 3-sulfanylpiperidine-1-carboxylate , a heterocycle-containing secondary thiol, with other commonly employed thiol nucleophiles. We will dissect the structural nuances that influence reactivity, present experimental data from the literature, and provide detailed protocols for researchers to conduct their own comparative assessments. Our goal is to equip you with the foundational knowledge and practical insights necessary to select the optimal thiol nucleophile for your specific research application.
The Nucleophiles: A Structural Overview
To establish a robust comparative framework, we will evaluate this compound against three widely used thiols that represent distinct structural classes: a primary amino acid thiol (L-Cysteine), a biologically relevant tripeptide thiol (Glutathione), and a simple primary alkanethiol (2-Mercaptoethanol).
| Compound Name | Structure | Class | Key Features |
| This compound | CC(C)(C)OC(=O)N1CCCC(S)C1 | Secondary, Heterocyclic | Boc-protected amine; conformationally restricted piperidine scaffold; significant steric bulk. |
| L-Cysteine | C(C(C(=O)O)N)S | Primary, α-Amino Acid | Biologically relevant; contains proximate amino and carboxyl groups that influence pKa.[4] |
| Glutathione (GSH) | C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)N | Primary, Tripeptide | Major intracellular antioxidant; larger molecular weight.[5][6] |
| 2-Mercaptoethanol (β-ME) | C(CS)O | Primary, Alkanethiol | Simple, small, and commonly used reducing agent.[7][8] |
Core Principles of Reactivity: A Head-to-Head Comparison
The nucleophilic performance of a thiol is not absolute; it is a function of its intrinsic properties and the specific reaction context. Here, we compare our selected thiols based on the two most critical parameters: acidity (pKa) and steric hindrance.
Acidity and Thiolate Availability (pKa)
The thiolate anion (R-S⁻) is the primary reactive species in most nucleophilic thiol reactions.[3] A lower pKa means the thiol is more acidic and a greater proportion exists as the highly reactive thiolate at a given pH, particularly near physiological pH (7.4).[2] This directly accelerates base-catalyzed reactions.
Primary thiols are generally more acidic than secondary thiols due to the electron-donating inductive effect of alkyl groups, which destabilizes the thiolate anion.[3] The presence of nearby electron-withdrawing groups, such as the carboxyl and protonated amino groups in cysteine, can lower the thiol pKa significantly.[4]
| Thiol Nucleophile | Typical pKa Range | Rationale for pKa Value |
| L-Cysteine | 8.0 - 8.5 | The proximate ammonium group acts as an electron-withdrawing group, stabilizing the thiolate and lowering the pKa.[4] |
| Glutathione (GSH) | 8.5 - 9.0 | The cysteine thiol is further from other charged groups compared to free cysteine, resulting in a slightly higher pKa. |
| 2-Mercaptoethanol | 9.5 - 10.0 | A typical primary alkanethiol pKa. |
| This compound | 10.0 - 11.0 (Estimated) | As a secondary thiol, it is expected to be less acidic (higher pKa) than primary thiols.[3] The alkyl substituents on the piperidine ring are electron-donating. |
Causality Behind Experimental Choices: Understanding pKa is crucial for reaction optimization. For a reaction performed at pH 7.5, a thiol with a pKa of 8.0 will have a significantly higher concentration of the reactive thiolate than a thiol with a pKa of 10.5, leading to faster kinetics for base-catalyzed processes like the thiol-Michael addition.[9]
Steric Hindrance
Steric hindrance refers to the spatial bulk around the reactive sulfur atom, which can impede its approach to an electrophile.[10] This factor is especially critical in reactions sensitive to crowding at the transition state.
-
2-Mercaptoethanol & L-Cysteine: Exhibit minimal steric hindrance around the primary thiol group.
-
Glutathione: While a larger molecule, the thiol is on a primary carbon and relatively accessible.
-
This compound: This molecule is significantly more hindered. The thiol is on a secondary carbon within a piperidine ring, and the large tert-butyl group adds considerable bulk, creating a "steric shield" that can reduce reaction rates with sterically demanding electrophiles.[11][12]
Below is a diagram illustrating the key factors that govern the overall nucleophilic reactivity of a thiol.
Caption: Factors influencing thiol reactivity.
Reactivity in Key Conjugation Chemistries
The interplay of pKa and sterics manifests differently across various reaction types. Thiol-based bioconjugation generally relies on a few robust and high-yielding reactions.[13][14]
Thiol-Michael Addition
This reaction involves the addition of a thiol across an electron-deficient alkene, such as a maleimide or acrylate, and is a cornerstone of bioconjugation.[15][16] The reaction is typically base-catalyzed, proceeding via the thiolate anion.[17]
Reactivity Predictions:
-
High Reactivity: L-Cysteine is expected to be highly reactive, especially at physiological pH, due to its low pKa and minimal steric bulk.
-
Moderate to High Reactivity: Glutathione and 2-Mercaptoethanol will also be effective, with their rates being highly pH-dependent.
-
Lower Reactivity: this compound is predicted to be the least reactive due to the combination of a higher pKa (less available thiolate) and significant steric hindrance, which would slow the addition step.
Experimental studies comparing primary, secondary, and tertiary thiols in Michael additions have shown that for some substrates, secondary thiols can react faster than primary ones, a phenomenon attributed to the increased reactivity of the secondary thiolate anion.[18][19] However, this effect is highly dependent on the specific Michael acceptor and reaction conditions.[19] For sterically hindered systems, the primary thiol is generally faster.[18][19]
Disulfide Bond Formation
The formation of a disulfide bond is an oxidative process that is also highly dependent on the thiolate concentration.[20] A lower pKa facilitates disulfide formation at physiological pH by increasing the population of the reactive thiolate, which can then be oxidized.[4]
Reactivity Predictions:
-
Fastest Oxidation: L-Cysteine, with its low pKa, is most susceptible to oxidation and will form disulfide bonds most rapidly at neutral pH.[4]
-
Slower Oxidation: 2-Mercaptoethanol and this compound, with their higher pKa values, will be more resistant to air oxidation, making them more stable in solution but requiring stronger oxidants or higher pH to form disulfides efficiently.[9][21]
Thiol-Ene "Click" Reaction
The radical-mediated thiol-ene reaction proceeds via a different mechanism involving initiation, propagation, and chain transfer steps.[22][23] While less dependent on pKa, the reaction can still be influenced by steric factors that may affect the rate of addition of the thiyl radical to the alkene.[23]
Reactivity Predictions:
-
Efficiency: All four thiols are expected to participate efficiently in radical-mediated thiol-ene reactions.
-
Rate Differences: The significant steric bulk of this compound may lead to slower reaction kinetics compared to the less hindered primary thiols.
Experimental Validation: Protocols for In-House Comparison
To empower researchers to validate these principles with their specific substrates, we provide the following detailed, self-validating experimental protocols.
Protocol 1: Comparative Kinetic Analysis of Thiol-Michael Addition
This protocol outlines a method to compare the reaction rates of different thiols with a common maleimide electrophile using HPLC analysis.
Causality Behind Experimental Choices: We use N-ethylmaleimide as a model electrophile due to its high reactivity and commercial availability. The reaction is monitored at pH 7.4 to mimic physiological conditions, where differences in pKa will be most pronounced. An internal standard is included to ensure accurate quantification by HPLC, correcting for any variations in sample injection volume.
Materials:
-
Thiol Nucleophiles (this compound, L-Cysteine, etc.)
-
N-Ethylmaleimide (NEM)
-
Phosphate Buffered Saline (PBS), 100 mM, pH 7.4, degassed
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
-
Internal Standard (e.g., N-acetyl-L-tryptophan)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of each thiol in degassed PBS.
-
Prepare a 10 mM stock solution of NEM in ACN.
-
Prepare a 10 mM stock solution of the internal standard in ACN.
-
-
Reaction Setup:
-
In separate vials, add 490 µL of degassed PBS.
-
To each vial, add 50 µL of a different 10 mM thiol stock solution to achieve a final concentration of 1 mM.
-
Add 10 µL of the 10 mM internal standard stock solution.
-
Equilibrate the vials at 25 °C for 5 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 50 µL of the 10 mM NEM stock solution (final concentration 1 mM). Start a timer immediately.
-
At designated time points (e.g., 0.5, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in a new vial containing 100 µL of 1% TFA in 50:50 ACN/water to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable gradient (e.g., 10-90% ACN with 0.1% TFA over 15 minutes).
-
Monitor the disappearance of the NEM peak and the appearance of the thioether product peak at an appropriate wavelength (e.g., 220 nm or 300 nm).
-
-
Data Analysis:
-
Integrate the peak areas for NEM and the internal standard at each time point.
-
Normalize the NEM peak area to the internal standard peak area.
-
Plot the natural logarithm of the normalized NEM concentration versus time. The negative slope of this line corresponds to the observed rate constant (k_obs).
-
Compare the k_obs values for each thiol to determine their relative reactivity.
-
Caption: Experimental workflow for kinetic analysis.
Protocol 2: Comparative Analysis of Air-Mediated Disulfide Formation
This protocol uses Ellman's reagent (DTNB) to quantify the rate of disappearance of free thiols due to air oxidation at a slightly basic pH, providing a measure of susceptibility to disulfide formation.
Materials:
-
Thiol Nucleophiles
-
Tris Buffer, 100 mM, pH 8.0
-
Ellman's Reagent (DTNB), 4 mg/mL in Tris buffer
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare 1 mM solutions of each thiol in 100 mM Tris buffer, pH 8.0.
-
-
Reaction and Measurement:
-
Leave the thiol solutions uncapped and exposed to air at room temperature, stirring gently.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot of each solution.
-
Add the aliquot to a cuvette containing 940 µL of Tris buffer and 10 µL of DTNB solution.
-
Mix immediately and measure the absorbance at 412 nm after 2 minutes.
-
-
Data Analysis:
-
The absorbance at 412 nm is proportional to the concentration of free thiol.
-
Plot the absorbance (or calculated free thiol concentration) versus time for each thiol.
-
A faster decay in absorbance indicates a higher susceptibility to oxidative disulfide bond formation.
-
Application Guidance and Concluding Remarks
The choice of a thiol nucleophile is a strategic decision that should be guided by the specific goals of the project.
-
For rapid, efficient conjugation at or near physiological pH , particularly to unhindered electrophiles like maleimides, L-Cysteine is an excellent choice due to its favorable pKa and low steric profile.[][15]
-
For applications requiring greater stability against air oxidation , or where a slower, more controlled reaction is desired, a thiol with a higher pKa such as 2-Mercaptoethanol or This compound may be preferable.[9]
-
When the goal is to introduce a specific structural motif , the choice is dictated by the scaffold itself. This compound is not merely a nucleophile; it is a building block that introduces a bulky, conformationally restricted, and protected heterocyclic amine. This makes it a valuable tool for scaffold hopping, modulating physicochemical properties (e.g., solubility, metabolic stability), or exploring new regions of chemical space in drug discovery programs.[24][25] Its potentially lower reactivity is a trade-off for the unique structural complexity it imparts.
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A Comparative Guide to the Biological Activity of Tert-butyl 3-sulfanylpiperidine-1-carboxylate and Its Analogs
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Tert-butyl 3-sulfanylpiperidine-1-carboxylate serves as a versatile building block, with the sulfanyl group at the 3-position offering a reactive handle for the synthesis of diverse analogs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in synthetic chemistry by modulating its reactivity and solubility. This guide provides a comparative analysis of the biological activities of this compound and its analogs, supported by experimental data and protocols.
Core Compound: this compound
While direct and extensive biological activity data for this compound is not widely published, its structural features suggest potential interactions with various biological targets. The thiol group is a known nucleophile and can interact with electrophilic sites in proteins, including the active sites of certain enzymes. A closely related analog, (S)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester, highlights the significance of the sulfanyl group as a point for derivatization to modulate biological activity.[3] Preliminary studies on this analog suggest potential for interaction with specific biological targets and modulation of enzyme activity.[3]
Comparative Analysis of Analog Activities
The true potential of the this compound scaffold is realized through the diverse biological activities exhibited by its analogs. By modifying the thiol group and other positions on the piperidine ring, researchers have developed potent modulators of various biological pathways.
Anticancer Activity
Piperidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[1][4][5]
-
Cytotoxicity against Cancer Cell Lines: Analogs of ceritinib, an anaplastic lymphoma kinase (ALK) inhibitor, with modifications on the terminal piperidine ring have been synthesized and evaluated for their cytotoxic activities.[4] For instance, certain phosphamide and carbamate derivatives demonstrated significant cytotoxic effects against the H2228 cell line, with one analog exhibiting an IC50 of 24 nM, surpassing the potency of ceritinib itself.[4] Other studies have shown that piperidine derivatives can inhibit the proliferation of prostate and colon cancer cell lines in a concentration-dependent manner.[5]
-
Mechanism of Action: The anticancer effects of piperidine derivatives are often attributed to their ability to induce cell cycle arrest, typically at the G0/G1 or G1/S phase, and inhibit cancer cell migration and invasion.[5][6]
Table 1: Anticancer Activity of Selected Piperidine Analogs
| Compound/Analog Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Ceritinib Analog (Compound 9) | H2228 | 24 nM | [4] |
| Piperidine-substituted sulfonamides | Various | Potent anticancer agents | [1] |
| 2-amino-4-(1-piperidine) pyridine | HT29, DLD-1 | Dose-dependent inhibition of proliferation | [5] |
Enzyme Inhibition
The piperidine scaffold is a key component in the design of various enzyme inhibitors, targeting a range of diseases.
-
Cholinesterase Inhibition for Alzheimer's Disease: Several piperidine derivatives have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[7][8] These compounds often feature an aromatic group that interacts with the catalytic site of the enzyme. For example, benzimidazole-based piperidine hybrids have shown AChE inhibitory activities with IC50 values in the micromolar range.[8]
-
Pancreatic Lipase Inhibition for Obesity: Piperidine and its structural cousin, pyrrolidine, have been investigated as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption.[9] Certain pyrrolidine derivatives demonstrated significant inhibitory activity, with IC50 values in the low microgram per milliliter range.[9] Structure-activity relationship studies revealed that the nature and position of substituents on the ring are crucial for potent inhibition.
Table 2: Enzyme Inhibitory Activity of Selected Piperidine Analogs
| Compound/Analog Class | Target Enzyme | Reported Activity (IC50) | Reference |
| Benzimidazole-piperidine hybrid | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM - 36.05 ± 0.4 µM | [8] |
| Benzimidazole-piperidine hybrid | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM - 39.55 ± 0.03 µM | [8] |
| Pyrrolidine derivative (Compound 12) | Pancreatic Lipase | 0.143 ± 0.001 mg/mL | [9] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol is a generalized template based on a fluorescence-based assay for Cathepsin K inhibition and can be adapted for other enzymes with suitable fluorogenic substrates.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, a fluorophore is released, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity.
Materials:
-
96-well black microplates
-
Fluorometer
-
Recombinant enzyme
-
Fluorogenic substrate
-
Assay Buffer (enzyme-specific)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., a this compound analog)
-
Positive control inhibitor (known inhibitor of the target enzyme)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to the optimal temperature for the enzyme.
-
Prepare a stock solution of the test compound and the positive control inhibitor in DMSO (e.g., 10 mM).
-
Dilute the enzyme to its working concentration in the Assay Buffer. Keep on ice.
-
Dilute the fluorogenic substrate to its working concentration in the Assay Buffer. Protect from light.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the test compound and positive control stock solutions in DMSO to create a range of concentrations (e.g., an 8-point, 3-fold dilution series).
-
-
Assay Plate Setup:
-
Test Wells: Add 2.5 µL of each dilution of the test compound to triplicate wells.
-
Positive Control (100% activity): Add 2.5 µL of DMSO to triplicate wells.
-
Negative Control (0% activity/background): Add 2.5 µL of DMSO to triplicate wells. These wells will not receive the enzyme.
-
Inhibitor Control: Add 2.5 µL of each dilution of the positive control inhibitor to triplicate wells.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 10 µL of the diluted enzyme solution to all wells except the Negative Control wells.
-
To the Negative Control wells, add 10 µL of Assay Buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorometer and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the average rate of the Negative Control wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Positive Control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Cholinergic signaling pathway and the inhibitory action of piperidine-based AChE inhibitors.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While the biological profile of the parent compound remains to be fully elucidated, its analogs have demonstrated a wide range of potent biological activities, including anticancer and enzyme inhibitory effects. The structure-activity relationships highlighted in this guide underscore the importance of the piperidine core and the versatility of the sulfanyl group for chemical modification. Future research focused on synthesizing and evaluating novel analogs of this compound holds significant promise for the discovery of new therapeutic agents.
References
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- Kim, J. S., et al. (2010). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 18(21), 7549-7561.
- Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European Journal of Medicinal Chemistry, 95, 435-443.
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- Pruthviraj, K., & Sunil, K. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology, 21(1), 103-107.
- Pérez-Areales, F. J., et al. (2021). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 26(16), 4983.
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A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of Chiral Sulfanylpiperidine Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of pharmaceutical compounds is not merely a matter of academic interest; it is a cornerstone of safety and efficacy. Chiral sulfanylpiperidine derivatives, a class of compounds with significant therapeutic potential, exemplify this principle. The three-dimensional arrangement of atoms in these molecules can lead to enantiomers with dramatically different pharmacological and toxicological profiles.[1][2] Consequently, the rigorous assessment of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques used for this critical task. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of chiral recognition and providing field-proven protocols to empower your analytical workflows.
Core Analytical Techniques: A Comparative Analysis
The separation and quantification of enantiomers—molecules that are non-superimposable mirror images—require a chiral environment.[3] This is typically achieved through chromatography with a chiral stationary phase (CSP) or spectroscopy using a chiral solvating agent (CSA). The three most powerful and widely adopted techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantiomeric purity assessment due to its robustness, versatility, and the wide availability of instrumentation in quality control laboratories.[4][5] The technique's success hinges on the selection of an appropriate Chiral Stationary Phase (CSP), a solid support to which a chiral selector is chemically bonded.[3]
-
Principle of Operation: Enantiomers are passed through the CSP under high pressure in a liquid mobile phase. They form transient, diastereomeric complexes with the chiral selector. Differences in the stability of these complexes cause one enantiomer to be retained longer on the column, resulting in separation.[]
-
Expertise in Action - Selecting the Right CSP: For sulfanylpiperidine derivatives, which contain both a basic nitrogen and a sulfur atom, polysaccharide-based CSPs are the premier choice for initial screening.[1][7] Columns like Chiralpak® AD-H, IC-3, or Chiralcel® OD-H, derived from amylose and cellulose carbamate derivatives, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are effective for these multifunctional molecules.[4][8] The basic nature of the piperidine nitrogen often necessitates the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape and prevent unwanted interactions with the silica support.[9][10]
-
Trustworthiness through Self-Validation: A robust HPLC method is self-validating. System Suitability Tests (SSTs) are performed before any sample analysis to ensure the system is performing as expected. Key SST parameters for a chiral method include a resolution factor (Rs) greater than 2.0 between the enantiomer peaks and a tailing factor between 0.8 and 1.5.[8][11]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC, particularly for high-throughput screening and purification.[2][12] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[13]
-
Principle of Operation: Similar to HPLC, SFC relies on CSPs for separation. However, the mobile phase is a supercritical fluid, which exhibits properties of both a liquid and a gas.[14] This results in low viscosity and high diffusivity, allowing for much faster separations—often 3 to 5 times faster than HPLC—without a significant loss in efficiency.[12][15]
-
Expertise in Action - Leveraging Speed and Efficiency: The primary advantage of SFC is speed.[16] The low viscosity of supercritical CO2 allows for high flow rates with minimal backpressure, and column equilibration times are significantly shorter.[12] This makes SFC the ideal technique for screening multiple CSPs and mobile phase conditions during method development. For sulfanylpiperidine derivatives, the same polysaccharide CSPs successful in HPLC are typically effective in SFC, often with complementary selectivity.[17] A small amount of an alcohol co-solvent (modifier), such as methanol or ethanol, is added to the CO2 to modulate analyte retention.[15]
-
Trustworthiness through Orthogonality: SFC serves as an excellent orthogonal technique to HPLC. If an impurity co-elutes with an enantiomer in an HPLC method, the different selectivity often observed in SFC can provide the necessary resolution. This orthogonality is a key component of a comprehensive validation package, demonstrating that the chosen method is truly specific for the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chromatography is a separative technique, NMR is a spectroscopic method that can determine enantiomeric excess (% ee) without physical separation. This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral auxiliary.[18][19]
-
Principle of Operation: A Chiral Solvating Agent (CSA) is added to the NMR sample containing the analyte.[20] The CSA forms non-covalent diastereomeric complexes with each enantiomer. In the chiral environment of the complex, chemically equivalent protons in the two enantiomers become magnetically non-equivalent, resulting in separate, resolvable signals in the ¹H NMR spectrum.[21] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.[22]
-
Expertise in Action - When to Choose NMR: NMR is particularly valuable when the analyte lacks a UV chromophore, making detection by HPLC/SFC challenging, or when a rapid, non-separative confirmation is needed.[10][19] The key is selecting a CSA that will induce a sufficient chemical shift difference (Δδ) between the enantiomeric signals. For sulfanylpiperidine derivatives, CSAs capable of hydrogen bonding or aromatic interactions are often effective.
-
Trustworthiness through Absolute Quantification: Unlike chromatographic methods that rely on response factors, NMR is an inherently quantitative technique where signal area is directly proportional to the number of nuclei. This can provide a highly accurate and direct measurement of enantiomeric excess, provided that distinct, well-resolved signals can be obtained for each enantiomer.[22]
Quantitative Data Comparison
The choice of analytical technique is often a balance of performance, speed, and resource availability. The following table provides a comparative summary to guide your decision-making process.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on differential partitioning with a Chiral Stationary Phase (CSP).[3] | Chromatographic separation using a supercritical fluid mobile phase and a CSP.[13] | Spectroscopic analysis of diastereomeric complexes formed with a Chiral Solvating Agent (CSA).[18] |
| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes[12] | 5 - 15 minutes |
| Resolution (Rs) | Typically > 2.0 for baseline separation.[8] | Often higher efficiency and resolution than HPLC.[23] | Depends on induced chemical shift difference (Δδ). |
| Limit of Quantification | ~0.05 - 0.1% for the minor enantiomer.[24][25] | Comparable to or better than HPLC. | ~1-5% for the minor enantiomer; lower sensitivity. |
| Solvent Consumption | High (organic solvents like hexane, isopropanol). | Low (primarily recycled CO2, small amount of alcohol co-solvent).[2] | Very low (deuterated NMR solvents). |
| Key Advantage | Robust, widely available, well-understood technology.[4] | High speed, low organic solvent use, ideal for screening.[16] | No separation needed, direct quantification, useful for non-chromophoric compounds.[19] |
| Key Limitation | Higher solvent cost and disposal, longer run times. | Requires specialized high-pressure equipment.[12] | Lower sensitivity, potential for signal overlap, requires pure CSA.[21] |
Experimental Protocols
The following protocols provide a detailed, step-by-step framework for method development. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Chiral HPLC Method Development for a Sulfanylpiperidine Derivative
Objective: To develop a robust, validated HPLC method for determining the enantiomeric purity.
-
CSP and Mobile Phase Screening (The Foundation of Selectivity):
-
Rationale: The interaction between the analyte and the CSP is the heart of the separation. Screening several CSPs with different chiral selectors and mobile phases is the most effective way to find a successful separation.
-
Procedure:
-
Select a panel of 3-4 polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralpak® IC-3, Chiralcel® OD-H).[9]
-
Prepare a racemic standard of the sulfanylpiperidine derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or isopropanol).
-
Screen each column with at least two mobile phase systems: a standard normal phase (e.g., n-Hexane:Isopropanol, 80:20 v/v) and a polar organic mode (e.g., 100% Ethanol).[9][10]
-
For each mobile phase, add 0.1% diethylamine (DEA) to suppress the basicity of the piperidine nitrogen and improve peak shape.[8]
-
Run the racemic standard on each column/mobile phase combination at a flow rate of 1.0 mL/min and a column temperature of 25 °C. Monitor at a suitable UV wavelength.
-
-
-
Method Optimization (Fine-Tuning for Performance):
-
Rationale: Once initial separation (Rs > 1.2) is achieved, the conditions must be optimized to achieve baseline resolution (Rs > 2.0) with good peak shape and a reasonable run time.
-
Procedure:
-
Select the CSP/mobile phase combination that provided the best initial separation.
-
Adjust Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., isopropanol). Decreasing the strong solvent percentage generally increases retention time and can improve resolution.
-
Modify Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Temperature can affect the kinetics of the chiral interaction and significantly impact resolution.
-
Adjust Flow Rate: While 1.0 mL/min is standard, reducing the flow rate can sometimes increase efficiency and resolution, at the cost of a longer run time.
-
-
-
Method Validation (Ensuring Trustworthiness and Compliance):
-
Rationale: Method validation demonstrates that the analytical procedure is suitable for its intended purpose, a requirement for regulatory submissions.[26]
-
Procedure: Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, validate the optimized method for specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ).[11][27]
-
Specificity: Ensure no interference from process impurities or degradants at the retention times of the enantiomers.
-
LOQ: Determine the lowest concentration of the undesired enantiomer that can be reliably quantified, typically aiming for 0.05%.
-
-
Visualization of Workflows and Logic
Diagrams provide a clear, high-level overview of complex processes, facilitating better understanding and decision-making.
Diagram 1: Decision Tree for Chiral Analysis Method Selection
This diagram guides the user in selecting the most appropriate analytical technique based on the specific requirements of their project.
Caption: Decision tree for selecting a chiral analysis method.
Diagram 2: General Workflow for Chiral Method Development
This workflow outlines the logical progression from initial screening to a fully validated analytical method suitable for routine use.
Caption: General workflow for chiral method development.
Conclusion
The assessment of enantiomeric purity for chiral sulfanylpiperidine derivatives is a multifaceted challenge that demands a strategic analytical approach. While Chiral HPLC provides unparalleled robustness for quality control, Chiral SFC offers significant advantages in speed and sustainability, making it ideal for method development and high-throughput environments.[4][12] NMR spectroscopy serves as a powerful, non-separative orthogonal tool, particularly for compounds lacking a chromophore.[19]
By understanding the fundamental principles behind each technique, leveraging a systematic approach to method development, and adhering to rigorous validation standards, researchers can ensure the stereochemical integrity of their compounds. This commitment to analytical excellence is fundamental to the development of safe and effective medicines.
References
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Beesley, T. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. Available at: [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]
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ChemPartner. (n.d.). Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. Available at: [Link]
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Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. Available at: [Link]
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]
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LibreTexts Chemistry. (2022, September 4). Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. Available at: [Link]
- D'Aco, A., & Kocer, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America, 40(4), 162-168.
-
Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. Available at: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
- Singh, S., Sharma, N., & Dviwedi, J. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 114-122.
-
ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF. Available at: [Link]
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Ye, J., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 20(15), 4544–4548. Available at: [Link]
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
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Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12945-12954. Available at: [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Available at: [Link]
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Slideshare. (n.d.). Applications of Chiral Supercritical Fluid Chromatography. Available at: [Link]
- D'Aco, A., & Kocer, A. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121.
- Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(8), 756-765.
-
JASCO Global. (2025). Principles of supercritical fluid systems (3) What is supercritical fluid chromatography?. Available at: [Link]
-
ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
- Rahman, M. M., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-10.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Said, R. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs.
-
Scientific Research Publishing. (n.d.). ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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Kumar, A., et al. (2020). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Chromatographic Science, 58(8), 727-734. Available at: [Link]
-
Gherase, A. D., & Scriba, G. K. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(10), 2275. Available at: [Link]
-
American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. Available at: [Link]
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A Comparative Guide to the Synthesis of Tert-butyl 3-sulfanylpiperidine-1-carboxylate: Navigating Routes to a Key Pharmaceutical Intermediate
Introduction
Tert-butyl 3-sulfanylpiperidine-1-carboxylate, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. The presence of a protected amine and a reactive thiol group within the piperidine scaffold makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic introduction of the sulfanyl moiety can critically influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of prominent synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a discussion of the relative merits of each approach to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: The Mitsunobu Reaction - A Direct Conversion of N-Boc-3-hydroxypiperidine
The Mitsunobu reaction stands out as a powerful method for the direct conversion of a hydroxyl group to a variety of functionalities, including thioesters, with a predictable inversion of stereochemistry.[1][2][3] This one-pot reaction offers an elegant and often high-yielding pathway from the readily available starting material, tert-butyl 3-hydroxypiperidine-1-carboxylate.
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species activates the hydroxyl group of the N-Boc-3-hydroxypiperidine, converting it into a good leaving group (an oxyphosphonium salt). Subsequent nucleophilic attack by the sulfur nucleophile, in this case, thioacetic acid, proceeds via an Sₙ2 mechanism, resulting in the formation of the thioester with inversion of configuration at the C3 position.[1][2] A final hydrolysis step is then required to unmask the free thiol.
Diagram of the Mitsunobu Reaction Pathway
Caption: Mitsunobu reaction pathway for the synthesis of the target thiol.
Experimental Protocol: Mitsunobu Thioacetylation and Hydrolysis
Step 1: Synthesis of tert-Butyl 3-(acetylthio)piperidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add thioacetic acid (1.2 equiv.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield tert-butyl 3-(acetylthio)piperidine-1-carboxylate. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times.[4]
Step 2: Hydrolysis to this compound
-
Dissolve the tert-butyl 3-(acetylthio)piperidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as methanol.
-
Add an aqueous solution of a base, for example, sodium hydroxide (2.0 equiv.).
-
Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Reaction Steps | One-pot conversion of the alcohol to the thioester. | Requires a subsequent hydrolysis step to obtain the free thiol. |
| Stereochemistry | Predictable inversion of stereochemistry. | Not ideal if retention of stereochemistry is desired. |
| Reagents | Readily available commercial reagents. | Stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate are generated as byproducts, which can complicate purification. |
| Conditions | Generally mild reaction conditions. | The reaction can be sensitive to steric hindrance around the alcohol. |
Route 2: Activation and Nucleophilic Substitution - A Two-Step Approach
An alternative and widely practiced strategy involves a two-step sequence: activation of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with a sulfur-containing nucleophile. This method provides flexibility in the choice of both the leaving group and the sulfur source.
Mechanistic Rationale
The initial step involves the conversion of the hydroxyl group of N-Boc-3-hydroxypiperidine into a good leaving group, commonly a tosylate or mesylate.[5] This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like triethylamine or pyridine. The resulting sulfonate ester is highly susceptible to nucleophilic attack.
The second step is an Sₙ2 reaction where a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or the thiouronium salt formed from thiourea, displaces the tosylate or mesylate group. This reaction also proceeds with inversion of stereochemistry.
Diagram of the Activation and Substitution Pathway
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A Strategic Guide to Replacing the tert-Butyl Group: Enhancing Metabolic Stability in Drug Design
The tert-butyl group is a ubiquitous substituent in medicinal chemistry, valued for its distinct steric bulk and lipophilicity. It often serves as a "steric shield," protecting adjacent functional groups from degradation, or as a hydrophobic anchor that fits snugly into non-polar pockets of target proteins, thereby enhancing potency.[1][2] However, this seemingly simple group harbors a significant metabolic vulnerability. Its nine equivalent sp³ C-H bonds are prime targets for oxidative metabolism, frequently leading to high clearance and poor pharmacokinetic profiles.[1][3][4]
This guide provides a comprehensive comparison of modern, metabolically stable replacements for the tert-butyl group. We will delve into the mechanistic basis of its instability, explore the design rationale behind superior alternatives, and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions in the lead optimization process.
The Metabolic Achilles' Heel: Cytochrome P450-Mediated Oxidation
The primary route of metabolism for the tert-butyl group is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP2C8.[1][5][6] The process is initiated by the abstraction of a hydrogen atom from one of the methyl groups, followed by an "oxygen rebound" step to form a hydroxymethyl intermediate (a primary alcohol).[5][7][8] This initial metabolite is often further oxidized by cytosolic enzymes such as alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid.[1]
This metabolic cascade has several undesirable consequences for a drug candidate:
-
Rapid Clearance: The introduction of polar hydroxyl and carboxyl groups drastically increases water solubility, facilitating rapid excretion and leading to a short in-vivo half-life.[3][4]
-
Pharmacokinetic Variability: The involvement of polymorphic enzymes like CYP2C9 and CYP2C19 can lead to significant inter-individual differences in drug exposure.[1]
-
Active Metabolites: While sometimes beneficial, the formation of active metabolites can complicate the dose-response relationship and introduce distinct toxicological profiles.[1]
The diagram below illustrates this common metabolic fate.
Caption: CYP-mediated oxidation of a tert-butyl group to its alcohol and subsequent acid metabolite.
A Comparative Guide to Bioisosteric Replacements
The key to designing a successful replacement is to mimic the steric and electronic profile of the tert-butyl group while eliminating or strengthening the metabolically labile C-H bonds. Modern strategies have focused on incorporating strained ring systems or fluorine atoms to achieve this.
Strained Carbon Scaffolds: Engineering Stability
The rationale behind using strained rings is that the rehybridization of the carbon atoms increases the s-character of the C-H bonding orbitals. This strengthens the bonds, raising the activation energy required for hydrogen atom abstraction by CYP enzymes.[3][9]
-
Bicyclo[1.1.1]pentane (BCP): The BCP moiety has emerged as a premier tert-butyl bioisostere.[10][11] Its rigid, cage-like structure acts as a non-planar, saturated scaffold that projects substituents with similar vectors to a tert-butyl group.[10][12] Critically, the bridgehead C-H bonds are exceptionally strong and sterically inaccessible to metabolic enzymes. Numerous studies have shown that replacing a tert-butyl group with a BCP can significantly enhance metabolic stability and often improve aqueous solubility.[2][10][13][14]
-
Cubane: As a highly strained, perfectly symmetrical hydrocarbon, cubane is an excellent geometric mimic of the tert-butyl group's steric field.[9][15] Its C-H bonds are highly resistant to oxidation, leading to exceptional metabolic stability.[9][16] While historically hampered by challenging synthetic accessibility, recent advances are making cubane-containing building blocks more available for drug discovery programs.[15][16][17]
-
(1-Trifluoromethyl)cyclopropyl (Cp-CF₃): This innovative replacement addresses the metabolic liability by systematically removing all susceptible C-H bonds.[3][18][19] One methyl group is replaced by a metabolically robust trifluoromethyl (CF₃) group. The other two methyl groups are constrained into a cyclopropyl ring. The C-H bonds on the cyclopropane ring are stronger than typical sp³ C-H bonds due to increased s-character, making them less prone to oxidation.[3][4]
Other Notable Replacements
-
Sila-tert-butyl Group (Si(CH₃)₃): Replacing the central carbon with a silicon atom creates a trimethylsilyl group. While the Si-C bond is longer than a C-C bond, altering the geometry, this group can offer a different metabolic profile and has been explored in medicinal chemistry.
Quantitative Comparison of tert-Butyl Replacements
The true test of a bioisostere lies in empirical data. The table below summarizes data from published case studies, comparing key drug-like properties of compounds containing a tert-butyl group versus its replacements.
| Parent Compound | Bioisostere | Structure of Bioisostere | Metabolic Half-Life (t½) in HLM (min) | Potency (IC₅₀ or EC₅₀) | Change in cLogP | Reference |
| Finasteride Analog | tert-Butyl | -C(CH₃)₃ | 63 | Potent | Baseline | [4] |
| (1-CF₃)cyclopropyl | 114 | Potent (maintained) | - | [4] | ||
| Bosentan Analog | tert-Butyl | -C(CH₃)₃ | ~30 | 5.3 nM | Baseline | [1][20][21] |
| Bicyclo[1.1.1]pentyl | >120 | 2.5 nM | -0.6 | [20][21] | ||
| γ-Secretase Inhibitor | tert-Butyl | -C(CH₃)₃ | Low Stability (High Clearance) | 5.8 nM | Baseline | [11][13] |
| Bicyclo[1.1.1]pentyl | High Stability (Low Clearance) | 6.1 nM | - | [11][13] |
HLM: Human Liver Microsomes
This data clearly demonstrates that bioisosteres like BCP and (1-CF₃)cyclopropyl can dramatically increase metabolic half-life while maintaining or even improving biological potency and modulating physicochemical properties like lipophilicity.
Experimental Workflow for Evaluation
A systematic, data-driven approach is essential for validating a potential tert-butyl replacement. The following workflow outlines the key experimental stages from initial design to in-vivo validation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 3-sulfanylpiperidine-1-carboxylate
As a cornerstone in the synthesis of complex pharmaceutical compounds and novel chemical entities, tert-butyl 3-sulfanylpiperidine-1-carboxylate is a familiar reagent in advanced research laboratories.[1] However, its utility in discovery is matched by the critical need for its responsible handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and federal regulations. It is designed for the professional researcher, offering not just procedural instructions, but the causal logic behind them to foster a deep-rooted culture of safety.
Hazard Profile and Risk Assessment: The "Why"
Understanding the inherent risks of a chemical is the first step toward managing it safely. While a specific, dedicated Safety Data Sheet (SDS) for this compound is not available, data from closely related structural analogs provides a reliable hazard profile. Analogs such as tert-butyl 3-sulfanylpyrrolidine-1-carboxylate and other piperidine derivatives consistently highlight several key hazards.[2][3][4]
The primary risks are associated with its irritant properties and the potential for hazardous decomposition. The presence of a sulfanyl (thiol) group is significant, as thermal decomposition or combustion can liberate highly toxic sulfur oxides in addition to carbon and nitrogen oxides.[3]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Class | GHS Classification | Hazard Statement | Causality and Implication for Disposal |
|---|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause inflammation. This necessitates the use of chemically resistant gloves and ensures that any contaminated materials (gloves, wipes) are disposed of as hazardous waste.[2][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. This underscores the mandatory use of safety goggles and dictates that any spill cleanup must be handled with extreme care.[2][4] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract. Waste containers must be kept sealed to prevent vapor release into the laboratory atmosphere.[2][4] |
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the chemical for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure risk.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly with soap and water after handling.[5]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles to protect against splashes.[6]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[2]
In case of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This "cradle-to-grave" system mandates that hazardous waste is managed safely from generation to final disposal.[7][9]
Step 1: Waste Characterization
As the generator, you are legally responsible for determining that the waste is hazardous.[10] Based on its irritant properties, this compound waste must be classified as Hazardous Waste .
Step 2: Use of a Designated Hazardous Waste Container
-
Selection: Choose a container made of a material compatible with the chemical (e.g., high-density polyethylene, glass). It must be in good condition with a secure, tight-fitting lid.
-
Segregation: This waste stream should not be mixed with non-hazardous waste or other incompatible chemical wastes.
Step 3: Proper Labeling
The EPA has strict labeling requirements.[11] Before any waste is added, the container must be labeled with:
-
The full chemical name: "this compound" .
-
An indication of the hazards (e.g., "Irritant") and/or the appropriate GHS pictograms (exclamation mark).[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste should be collected at or near the point of generation in an area designated as an SAA.[10][11]
-
The container must be kept closed at all times except when adding waste. This is crucial to prevent the release of vapors.[3]
-
The laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[12]
Step 5: Arranging Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash. The only acceptable disposal method is through a licensed environmental services contractor.[3][4][6][13][14]
-
Your institution's Environmental Health & Safety (EH&S) department will have established procedures for waste pickup.
-
Once the waste container is full or needs to be removed, follow your facility's protocol to have it transported from the SAA to a Central Accumulation Area (CAA) or directly prepared for pickup by the licensed waste hauler.[11]
-
All shipments must be accompanied by a Uniform Hazardous Waste Manifest, which tracks the waste to its final treatment or disposal facility.[15]
Visualizing the Disposal Decision Process
The following diagram outlines the logical workflow for managing waste containing this compound, from the point of generation to its final disposal.
Caption: Decision workflow for proper chemical waste disposal.
Spill Management Protocol
In the event of a small, manageable spill within a fume hood:
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
Ventilate: Ensure the fume hood is operating correctly to ventilate vapors.
-
Contain & Absorb: Use a chemical absorbent pad or inert material (like vermiculite or sand) to absorb the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated items into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
By integrating these protocols into your daily laboratory operations, you contribute to a safer research environment and ensure that your work's impact remains confined to the advancement of science, not the degradation of our environment.
References
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Seidman, D. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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Needle.Tube. Ensuring Compliance with EPA Regulations for Hospital Lab Waste Disposal - Best Practices and Protocols. Retrieved from [Link]
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American Chemical Society. (2017). Regulation of Laboratory Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2022, November 1). Safety Data Sheet: tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]
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PubChem. tert-Butyl 3-sulfanylpyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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Encamp. RCRA Hazardous Waste Compliance in Kentucky. Retrieved from [Link]
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Wikipedia. Resource Conservation and Recovery Act. Retrieved from [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 3-sulfanylpiperidine-1-carboxylate
As a cornerstone in modern medicinal chemistry, Tert-butyl 3-sulfanylpiperidine-1-carboxylate is a valuable heterocyclic building block. Its structure, however, combines a piperidine core with a thiol (sulfanyl) functional group, presenting a dual-hazard profile that demands rigorous and informed safety protocols. The primary risks are not limited to direct chemical exposure but also include the pervasive, malodorous nature of thiols, which can cause significant disruption if not properly contained.[1]
This guide moves beyond a simple checklist to provide a comprehensive operational plan for researchers, scientists, and drug development professionals. Here, we detail the necessary engineering controls, personal protective equipment (PPE), and handling protocols, explaining the scientific rationale behind each step to ensure a safe and efficient laboratory environment.
Hazard Assessment: Understanding the Intrinsic Risks
A thorough understanding of the molecule's functional components is critical to appreciating the required safety measures.
-
The Thiol (-SH) Group: The most immediate challenge when handling this compound is the potent stench characteristic of thiols (mercaptans). The human nose can detect these compounds at extremely low concentrations, often in the parts-per-billion range.[1] An uncontrolled release of thiol vapor can trigger building alarms and unnecessary evacuations. Beyond the odor, thiols and related sulfur compounds can cause skin, eye, and respiratory irritation.[2][3][4]
-
The Piperidine Core: While the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it less reactive than free piperidine, the parent scaffold is associated with significant hazards. Piperidine itself is a corrosive, toxic, and flammable substance.[5][6][7] Many of its derivatives are classified as skin and eye irritants.[8][9][10] Therefore, treating all derivatives with caution is a prudent and necessary practice.
Based on data from structurally analogous compounds, the following GHS hazard classifications should be anticipated:
Engineering Controls: Your First and Most Critical Line of Defense
Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure prevention are robust engineering controls.
-
Chemical Fume Hood: All manipulations involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood.[8][11] This is non-negotiable. The fume hood serves two purposes: it protects the user from inhaling vapors and effectively contains the malodorous thiol, preventing its spread throughout the laboratory and building.[1]
-
Odor Neutralization Stations: Proactive odor control is a hallmark of a well-managed laboratory. Before beginning work, prepare a bleach bath (e.g., a 10-50% solution of commercial bleach in water) inside the fume hood.[1][11] This bath is for the immediate decontamination of spatulas, weigh boats, and any other small equipment that comes into contact with the thiol, oxidizing the sulfur group to a non-volatile, odorless state.[1] For reactions that may release vapors, an exhaust gas trap containing a bleach solution should be used.[1]
Personal Protective Equipment (PPE): An Essential Barrier
Once engineering controls are in place, the correct selection and use of PPE are mandatory.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[11] | Goggles provide essential protection against splashes and incidental contact. For procedures with a higher risk of splashing, such as transferring larger volumes or working under positive pressure, a face shield must be worn over the safety goggles .[4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness 0.11 mm).[11] | Always inspect gloves for tears or pinholes before use.[11] For extended operations or when handling solutions, consider double-gloving . If a glove comes into contact with the chemical, remove it immediately (without touching the outer surface with bare skin), dispose of it in a sealed bag for hazardous waste, and don a new glove.[12] |
| Body Protection | A clean, fully-buttoned laboratory coat with long sleeves. | The lab coat protects the skin and personal clothing from minor splashes and contamination. Ensure the cuffs of your gloves overlap the sleeves of your lab coat to create a complete barrier.[12] |
| Respiratory Protection | Not typically required when working within a certified fume hood. | If engineering controls fail or in the event of a large spill outside of a fume hood, a full-face respirator with an appropriate cartridge for organic vapors may be necessary.[11] |
Safe Handling Protocol: Weighing and Preparing a Stock Solution
This step-by-step protocol illustrates the integration of engineering controls and PPE into a common laboratory workflow. The causality behind each step is highlighted to reinforce safe practices.
Step 1: Preparation (Inside the Fume Hood)
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Prepare a bleach bath in a suitable container and place it at the back of the fume hood.
-
Gather all necessary equipment: the chemical container, spatula, weigh paper or boat, receiving flask with a secure cap or septum, and solvent.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety goggles.
-
Don the first pair of nitrile gloves, followed by a second pair.
Step 3: Chemical Handling (Inside the Fume Hood)
-
Carefully open the container of this compound. Minimize the time the container is open to limit vapor release.
-
Using a clean spatula, weigh the desired amount of the solid onto a weigh boat.
-
Carefully transfer the solid to the designated flask.
-
Immediately place the contaminated spatula and weigh boat directly into the prepared bleach bath. This single action is the most critical step for odor control.
-
Securely close the primary chemical container.
-
Add the desired solvent to the flask, cap it securely, and mix until dissolved.
Step 4: Decontamination and Cleanup
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Carefully remove the outer pair of gloves and place them in a sealable plastic bag for hazardous waste disposal.[1]
-
With the inner gloves still on, transport the sealed waste bag to the designated solid hazardous waste container.
-
Remove the inner gloves and wash hands thoroughly with soap and water.[2][3]
Below is a diagram illustrating this safe handling workflow.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
